molecular formula C8H7F2NO2 B1589867 Methyl 2-amino-4,6-difluorobenzoate CAS No. 379228-57-6

Methyl 2-amino-4,6-difluorobenzoate

Cat. No.: B1589867
CAS No.: 379228-57-6
M. Wt: 187.14 g/mol
InChI Key: SECMISFZCMBTKJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECMISFZCMBTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474996
Record name methyl 2-amino-4,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379228-57-6
Record name methyl 2-amino-4,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of Methyl 2-amino-4,6-difluorobenzoate, focusing on its synthesis, chemical properties, and critical role as a building block in pharmaceutical research and development. It is designed to be a practical resource for scientists engaged in medicinal chemistry and drug discovery.

Introduction

This compound (CAS Number: 379228-57-6 ) is a fluorinated aromatic ester that has garnered significant attention in the field of medicinal chemistry.[1] The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated building blocks like this compound invaluable assets in the design and synthesis of novel therapeutic agents. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its successful application in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 379228-57-6[1]
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.15 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, beginning with the preparation of its corresponding carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid, followed by an esterification reaction.

Step 1: Synthesis of 2-amino-4,6-difluorobenzoic acid

A common route to 2-amino-4,6-difluorobenzoic acid involves the oxidative cleavage of a suitable precursor. One documented method utilizes the oxidation of a substituted isatin.

Experimental Protocol: Synthesis of 2-amino-4,6-difluorobenzoic acid

This protocol is adapted from established procedures for the synthesis of related aminobenzoic acids.

  • Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel and a thermometer is charged with the starting isatin precursor.

  • Reaction Conditions: An aqueous solution of sodium hydroxide is added to the flask. Subsequently, a 30% hydrogen peroxide solution is added dropwise while maintaining the temperature at approximately 0°C.

  • Work-up and Isolation: After stirring at room temperature for several hours, the reaction mixture is acidified with formic acid to a pH of 3. The precipitated product, 2-amino-4,6-difluorobenzoic acid, is then collected by filtration and dried.

Synthesis_Step1 reagents NaOH (aq) H₂O₂ acid 2-amino-4,6-difluorobenzoic acid isatin Substituted Isatin isatin->acid Oxidative Cleavage

Caption: Synthesis of the carboxylic acid precursor.

Step 2: Fischer Esterification to Yield this compound

The final step in the synthesis is the esterification of 2-amino-4,6-difluorobenzoic acid with methanol. The Fischer esterification, a classic acid-catalyzed reaction, is a cost-effective and straightforward method for this transformation.[2][3]

Experimental Protocol: Fischer Esterification

This is a generalized protocol for Fischer esterification and should be optimized for the specific substrate.[4]

  • Reaction Setup: A solution of 2-amino-4,6-difluorobenzoic acid in anhydrous methanol is prepared in a round-bottom flask.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the solution.[3][4]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Synthesis_Step2 acid 2-amino-4,6-difluorobenzoic acid ester This compound acid->ester Esterification methanol Methanol (excess) catalyst Acid Catalyst (H₂SO₄)

Caption: Fischer esterification of the precursor acid.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound, featuring an amino group ortho to the ester and two fluorine atoms meta to the amino group, makes it a valuable synthon for the construction of complex heterocyclic scaffolds. A primary application of this building block is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.

The amino and ester functionalities provide versatile handles for a variety of chemical transformations, including amidation, cyclization, and cross-coupling reactions. The fluorine atoms can enhance the binding affinity of the final drug molecule to its target protein and improve its metabolic stability, leading to a more favorable pharmacokinetic profile.

While specific drug candidates synthesized from this compound are often proprietary, the general synthetic strategies employed in the development of kinase inhibitors frequently involve the construction of a core heterocyclic structure, which is then further functionalized. The 2-amino-4,6-difluorobenzoyl moiety can serve as a key component of this core, with the amino group participating in cyclization reactions to form fused ring systems common in kinase inhibitors.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and ester groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine substituents.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations of the primary amine.

  • C=O stretching vibration of the ester carbonyl group.

  • C-F stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its fluorinated structure and strategically placed functional groups make it an attractive starting material for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors. This technical guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this important chemical entity in their pursuit of novel therapeutics.

References

Methyl 2-amino-4,6-difluorobenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-4,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic ester of significant interest within the pharmaceutical and agrochemical industries. Its structural motifs, particularly the presence of fluorine atoms, are known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability and binding affinity.[1] As a key building block, a thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

This guide provides a comprehensive analysis of the core physical properties of this compound. Moving beyond a simple data sheet, this document offers insights into the standardized methodologies for determining these properties, providing a framework for researchers to perform their own characterization with accuracy and reproducibility. This approach is grounded in authoritative protocols, ensuring scientific integrity and trustworthiness for professionals in drug development and chemical research.

Chemical Identity and Core Properties

A precise understanding of the fundamental chemical identity is the foundation of all subsequent experimental work. The key identifiers and known physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 379228-57-6[2]
Molecular Formula C₈H₇F₂NO₂[2]
Molecular Weight 187.15 g/mol [3]
Physical Form Solid; Crystals, powder, or lumps[2]
Appearance White to pale cream[4]
Purity Typically ≥98%[2][3]
Melting Point Data not available in searched literature
Boiling Point Data not available in searched literature
Density Data not available in searched literature
Solubility Data not available in searched literature
InChI Key SECMISFZCMBTKJ-UHFFFAOYSA-N[2][3]

Experimental Determination of Physical Properties

For a research scientist, the absence of literature data for a specific compound is a common challenge. The true expertise lies in knowing how to generate this data reliably. The following sections detail the authoritative, field-proven protocols for characterizing the key physical properties of this compound.

Melting Point Analysis

Expert Insight: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities, which depress and widen the melting range. For pharmaceutical intermediates, this is a fundamental quality control parameter.

Protocol: Capillary Melting Point Determination (USP <741> Class I)

The United States Pharmacopeia (USP) provides a standardized method for melting point determination that ensures accuracy and reproducibility.[5]

Methodology:

  • Sample Preparation: The solid sample of this compound must be finely powdered and dried in a desiccator. A small amount is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[6]

  • Apparatus Setup: A calibrated melting point apparatus with a suitable transparent fluid bath (e.g., silicone oil) and an accurate thermometer or digital sensor is used.[5]

  • Measurement:

    • The capillary tube is placed in the heating block when the temperature is approximately 5-10°C below the expected melting point.[5][6]

    • The temperature is increased at a controlled rate, typically 1°C per minute.[6]

    • Onset of Melting: The temperature at which the column of the substance is observed to collapse against the side of the capillary is recorded as the start of the melting range.[6][7]

    • Completion of Melting: The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[6][7]

  • Validation: The accuracy of the apparatus should be regularly verified using USP Melting Point Reference Standards.[5]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement (USP <741>) cluster_result Result A Dry Sample (Desiccator) B Finely Powder Sample A->B C Pack Capillary Tube (2.5-3.5 mm height) B->C D Place in Apparatus (5-10°C below expected MP) C->D E Heat at Controlled Rate (~1°C / min) D->E F Record T_onset (Collapse of column) E->F G Record T_clear (Completely liquid) F->G H Melting Range (T_onset - T_clear) G->H

Workflow for USP <741> Melting Point Determination.
Boiling Point Determination

Expert Insight: While this compound is a solid at room temperature, its boiling point is a key thermodynamic property relevant for purification methods like distillation (if applicable under vacuum) and for assessing its thermal stability.

Protocol: Boiling Point Determination (OECD Guideline 103)

The OECD provides several methods for determining the boiling point. The dynamic method, which measures vapor pressure as a function of temperature, is highly versatile.[8][9]

Methodology:

  • Apparatus Setup: A boiling apparatus is assembled, typically consisting of a boiling flask with a temperature sensor positioned in the vapor phase above the liquid surface. The system is connected to a pressure control system.

  • Measurement:

    • The pressure in the system is set to a specific value.

    • The sample is heated with constant stirring until it boils.

    • The system is allowed to reach equilibrium, and the temperature at which boiling is stable is recorded. This temperature is the boiling point at the set pressure.

  • Data Collection: This process is repeated at various pressures to generate a vapor pressure curve.

  • Determination: The boiling point at standard atmospheric pressure (101.325 kPa) is determined by finding the temperature on the vapor pressure curve that corresponds to this pressure.[10][11] Differential Scanning Calorimetry (DSC) can also be used as an alternative method.[9]

Boiling_Point_Workflow A Place Sample in Boiling Apparatus B Set System to Desired Pressure (P1) A->B C Heat Sample with Stirring until Stable Boiling B->C D Record Equilibrium Temperature (T1) C->D E Repeat for Multiple Pressures (P2, P3...) D->E F Plot T vs. P (Vapor Pressure Curve) E->F G Interpolate Temperature at Standard Pressure (101.325 kPa) F->G H Normal Boiling Point G->H

Workflow for OECD 103 Boiling Point Determination.
Solubility Profile

Expert Insight: For drug development professionals, solubility is arguably one of the most critical physical properties. It directly influences bioavailability and dictates formulation strategies. According to the Biopharmaceutics Classification System (BCS), an active pharmaceutical ingredient (API) is considered highly soluble when its highest therapeutic dose can be dissolved in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.[12]

Protocol: Shake-Flask Equilibrium Solubility Method

This method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the WHO.[12]

Methodology:

  • Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as well as common organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile).[1][12]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solvents (e.g., Buffers pH 1.2-6.8) B Add Excess Solid to Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-48h) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant (e.g., 0.45 µm filter) D->E F Quantify Filtrate Concentration (HPLC/UV) E->F G Result: Equilibrium Solubility (mg/mL) F->G

Workflow for Shake-Flask Solubility Determination.
Spectroscopic Profile

Expert Insight: Spectroscopic data provides an unassailable fingerprint of a molecule's structure. For researchers, ¹H NMR, ¹³C NMR, and IR spectroscopy are indispensable tools for structural confirmation and quality control, ensuring the correct isomer is being used.

While specific spectra for this compound are not available in the searched literature, an experienced chemist can predict the key features based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region: The two protons on the benzene ring are expected to appear in the aromatic region (approx. 6.0-8.0 ppm). Due to coupling with each other and with the fluorine atoms, they would likely present as complex multiplets (e.g., doublet of doublets or triplets).

    • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

    • Methyl Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methyl protons would appear upfield (approx. 3.8-4.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (approx. 165-170 ppm).

    • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large C-F coupling constants, which is a key diagnostic feature.

    • Methyl Carbon: The methyl carbon of the ester group will appear upfield (approx. 50-55 ppm).

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A characteristic pair of peaks for the primary amine group is expected around 3300-3500 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption for the ester carbonyl group will be present around 1700-1730 cm⁻¹.

    • C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the fingerprint region, typically around 1100-1300 cm⁻¹.

Safety and Handling

According to available safety data, this compound is considered hazardous. It is classified as causing skin and eye irritation.[13]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing.[13]

  • Storage: Keep containers tightly closed in a cool, well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

  • First Aid: In case of contact, rinse skin or eyes cautiously with water for several minutes. If irritation persists, seek medical attention.[13]

Conclusion

This compound is a valuable chemical intermediate whose full physical characterization is essential for its application in research and development. While some fundamental properties like its solid form and color are known, specific quantitative data for its melting point, boiling point, and solubility are not widely published. This guide empowers researchers by providing not only the known information but also the authoritative, standardized protocols required to generate this critical data in-house. Adherence to these methodologies ensures the generation of reliable, reproducible, and citable results, upholding the principles of scientific integrity and enabling the seamless integration of this compound into complex synthetic and formulation workflows.

References

The Strategic Role of Fluorinated Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-4,6-difluorobenzoate for Advanced Pharmaceutical Research

Executive Summary: this compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an activating amino group, a methyl ester, and two electron-withdrawing fluorine atoms, makes it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, analytical characterization methods, key applications in drug development, and essential safety and handling procedures. This document is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated building blocks to engineer novel active pharmaceutical ingredients (APIs).

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can modulate acidity/basicity, improve metabolic stability, enhance membrane permeability, and increase binding affinity to target proteins.[1]

This compound belongs to a class of "fluorinated building blocks" that provide a pre-functionalized scaffold for drug synthesis. The strategic placement of the fluorine atoms ortho and para to the amino group influences the nucleophilicity of the amine and the reactivity of the aromatic ring, offering distinct advantages for synthetic chemists in creating novel therapeutic agents.[2]

Physicochemical and Structural Properties

This compound is typically supplied as a solid with high purity, suitable for use in sensitive downstream synthetic applications.[3][4] Its core structural and physical data are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₇F₂NO₂[3][5]
Molecular Weight 187.14 g/mol [6][7]
CAS Number 379228-57-6[4][5]
Appearance Solid[3]
Purity Typically ≥98%[6]
Synonyms This compound[5]

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid. This acid-catalyzed reaction with methanol is a classic and reliable method for producing methyl esters.[8]

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-amino-4,6-difluorobenzoic acid.

Materials:

  • 2-amino-4,6-difluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid).

  • Acid Catalysis: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir until effervescence ceases. Self-Validation: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, which can be confirmed by checking the aqueous layer's pH (>7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Suspend 2-amino-4,6-difluorobenzoic acid in anhydrous Methanol B 2. Add catalytic H₂SO₄ at 0°C A->B C 3. Heat to Reflux (4-12h) Monitor by TLC B->C D 4. Quench with NaHCO₃ solution C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Wash with H₂O and Brine E->F G 7. Dry (MgSO₄) and Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I This compound H->I Final Product

Caption: Fischer Esterification workflow for this compound.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data:

Analysis Type Expected Observations
¹H NMR A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.A broad singlet for the amine protons (-NH₂) around 4.5-6.0 ppm (can exchange with D₂O).Two aromatic protons, likely appearing as complex multiplets or triplets due to H-F and H-H coupling, in the aromatic region (6.0-7.0 ppm).
¹³C NMR A signal for the methyl carbon around 52 ppm.A signal for the ester carbonyl carbon around 165-170 ppm.Four distinct aromatic carbon signals. The carbons bonded to fluorine will show large C-F coupling constants and appear as doublets.
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 188.05.

| FT-IR | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C=O stretching (ester, ~1700 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). |

Trustworthiness Note: These are predicted values. For rigorous scientific work, experimental data must be acquired and compared against these predictions. Full characterization including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy is required for lot validation.

Applications in Medicinal Chemistry

This compound is a valuable intermediate for building more complex drug-like molecules. The amino group serves as a key handle for derivatization, most commonly through amide bond formation or participation in cyclization reactions to form heterocyclic systems.

A primary application is its use as a nucleophile in coupling reactions with carboxylic acids or acid chlorides to form amides, a ubiquitous linkage in pharmaceuticals.

General Application Workflow: Amide Coupling

Application_Workflow Intermediate This compound Product Complex Amide Product (Potential API Precursor) Intermediate->Product Amide Bond Formation Reagent Carboxylic Acid (R-COOH) + Coupling Agent (e.g., EDC, HATU) Reagent->Product

Caption: Use as a nucleophilic building block in amide synthesis.

This intermediate is particularly useful in the synthesis of inhibitors for kinases and other enzymes where a substituted aniline moiety is required for binding. For instance, related fluorinated aminobenzoates are crucial for creating targeted cancer therapies.[2] The fluorine atoms can engage in hydrogen bonding or other non-covalent interactions within the target's binding pocket, potentially increasing the potency and selectivity of the final drug molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The following information is synthesized from available Safety Data Sheets (SDS) for this compound.[4][9][10]

Hazard Identification:

  • Signal Word: Warning[10]

  • Hazard Statements:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its fluorinated structure provides a strategic advantage for medicinal chemists aiming to optimize the properties of lead compounds. Understanding its synthesis, reactivity, and handling requirements is crucial for its effective and safe utilization in the laboratory and in process scale-up. The protocols and data presented in this guide serve as a foundational resource for researchers leveraging this powerful building block to advance pharmaceutical innovation.

References

An In-depth Technical Guide to Methyl 2-amino-4,6-difluorobenzoate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated building blocks, substituted aminobenzoates are of particular interest due to their prevalence in a multitude of bioactive compounds. This guide provides a comprehensive technical overview of Methyl 2-amino-4,6-difluorobenzoate, a valuable and versatile intermediate for the synthesis of novel therapeutics. We will delve into its chemical architecture, synthesis, and potential applications, offering a resource for researchers, scientists, and professionals engaged in the multifaceted world of drug development.

Chemical Structure and Physicochemical Properties

This compound (CAS Number: 379228-57-6) is a trifunctional aromatic compound featuring a methyl ester, an amino group, and two fluorine atoms strategically positioned on the benzene ring.[1] This specific substitution pattern offers multiple reactive sites for further chemical modifications, making it an attractive starting material for the construction of diverse molecular libraries.

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource(s)
CAS Number 379228-57-6[1][2][3]
Molecular Formula C₈H₇F₂NO₂[1][3]
Molecular Weight 187.14 g/mol [1]
Appearance Solid[3]
Purity ≥98% (commercially available)[3]
SMILES Code FC1C=C(F)C=C(N)C=1C(=O)OC[1]

Synthesis of this compound

The synthesis of this compound is conceptually a two-step process, beginning with the synthesis of its carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid, followed by esterification.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-amino-4,6-difluorobenzoic acid cluster_step2 Step 2: Esterification start Starting Material (Not specified in source) intermediate1 Intermediate Product (from multi-step synthesis) start->intermediate1 Reaction product1 2-amino-4,6-difluorobenzoic acid intermediate1->product1 Hydrolysis product1_ref 2-amino-4,6-difluorobenzoic acid final_product This compound product1_ref->final_product Methanol, Acid Catalyst

Figure 2: General Synthesis Workflow.
Step 1: Synthesis of 2-amino-4,6-difluorobenzoic acid

A reliable protocol for the synthesis of the carboxylic acid precursor has been reported. This multi-stage synthesis culminates in the hydrolysis of an intermediate to yield the desired 2-amino-4,6-difluorobenzoic acid.

Experimental Protocol:

  • A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL) is added dropwise to a suspension of the preceding intermediate (4.58 g, 25 mmol) in water (125 mL) at 0 °C.

  • The reaction mixture is subsequently stirred at room temperature for 20 hours.

  • Upon completion of the reaction, the pH is carefully adjusted to 3 with formic acid (approximately 11 mL). The rate of addition should be controlled to prevent excessive foaming.

  • The target compound, 2-amino-4,6-difluorobenzoic acid, precipitates out of the solution.

  • The precipitate is collected by filtration and dried in a desiccator over phosphorus pentoxide to yield a white solid.[4]

This procedure has been reported to produce the desired acid with a yield of 86%.[4]

Step 2: Esterification to this compound

General Experimental Protocol (Inferred):

  • To a solution of 2-amino-4,6-difluorobenzoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added cautiously at a reduced temperature (e.g., 0 °C).

  • The reaction mixture is then heated to reflux and stirred for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a weak base (e.g., a saturated solution of sodium bicarbonate) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel.

This general procedure is based on well-established esterification methods for aromatic carboxylic acids.[5][6]

Role as a Versatile Building Block in Drug Discovery

This compound is a prime example of a versatile building block in drug discovery, offering multiple avenues for molecular elaboration.

BuildingBlock cluster_reactions Potential Derivatizations cluster_applications Therapeutic Areas bb This compound amine_rxn Amine Functionalization (e.g., Amide formation, Alkylation) bb->amine_rxn ester_rxn Ester Modification (e.g., Hydrolysis, Amidation) bb->ester_rxn ring_rxn Aromatic Ring Chemistry (e.g., Further substitution) bb->ring_rxn oncology Oncology amine_rxn->oncology inflammation Inflammation ester_rxn->inflammation infectious_diseases Infectious Diseases ring_rxn->infectious_diseases

References

Navigating the Safety Profile of Methyl 2-amino-4,6-difluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4,6-difluorobenzoate, a fluorinated aromatic amine and ester, serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for designing novel compounds with specific steric and electronic properties. However, as with any chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency response measures for this compound.

Compound Identification and Physicochemical Properties

A foundational aspect of chemical safety is the accurate identification and understanding of the substance's physical and chemical characteristics.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--[1]
CAS Number 379228-57-6--INVALID-LINK--[2], --INVALID-LINK--[1]
Molecular Formula C₈H₇F₂NO₂--INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Weight 187.14 g/mol --INVALID-LINK--[2], --INVALID-LINK--[3]
Physical Form Solid--INVALID-LINK--[2]
Purity Typically ≥98%--INVALID-LINK--[2]
Solubility Data not available. As an ester, likely soluble in organic solvents.
Melting Point Data not available.
Boiling Point Data not available.

Hazard Identification and GHS Classification

Signal Word: Warning[4]

Pictograms:

Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The general class of aromatic amines can present additional hazards, including the potential for skin absorption and systemic effects.[5] Some aromatic amines are associated with carcinogenicity and mutagenicity, although no specific data for this compound were found.[5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Eye Eye Protection (Goggles/Face Shield) Hand Hand Protection (Nitrile Gloves) Body Body Protection (Lab Coat/Apron) Respiratory Respiratory Protection (Respirator as needed) Start Handling this compound Start->Eye Start->Hand Start->Body Start->Respiratory

Caption: Required PPE for handling this compound.

Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is fundamental to a safe laboratory environment.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Handle in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible substances.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as the chemical itself.

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill Response

A tiered approach should be taken for spill cleanup, depending on the size and location of the spill.

Spill_Response_Flowchart Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size and Risk SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill LargeSpill Large Spill (Requires emergency response) Assess->LargeSpill or unknown hazard PPE Don Appropriate PPE SmallSpill->PPE Yes CallEmergency Call Emergency Services SmallSpill->CallEmergency No LargeSpill->CallEmergency Alert Alert Others in the Vicinity Evacuate->Alert Alert->Assess Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate SecureArea Secure the Area CallEmergency->SecureArea

Caption: Decision workflow for responding to a chemical spill.

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (gloves, goggles, lab coat).

  • Gently sweep or scoop the material into a labeled, sealed container for disposal. Avoid generating dust.

  • Wipe the spill area with a damp cloth and decontaminate.

  • Wash hands thoroughly.

Major Spill:

  • Evacuate the area immediately.

  • Alert others and activate the emergency response plan.

  • If safe to do so, close doors to the affected area to contain vapors.

  • Call emergency services and provide them with the chemical name and SDS.

  • Do not attempt to clean up a large spill without proper training and equipment.[6]

Toxicological Information

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Reactivity: Reacts with strong oxidizing agents.

  • Conditions to Avoid: Incompatible materials, dust generation.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, consistent use of engineering controls and personal protective equipment, and adherence to established safe handling and emergency procedures are essential for mitigating risks. Researchers and laboratory managers are encouraged to perform a risk assessment for any new procedure involving this compound and to ensure that all personnel are adequately trained on its safe use.

References

Methyl 2-amino-4,6-difluorobenzoate spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characterization of Methyl 2-amino-4,6-difluorobenzoate

Introduction

This compound (CAS No: 379228-57-6) is a fluorinated aromatic compound of significant interest in synthetic chemistry.[1] With a molecular formula of C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol , it serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two electron-withdrawing fluorine atoms, an electron-donating amino group, and a methyl ester on the benzene ring creates a unique electronic and structural profile, making precise characterization essential for its application.

This technical guide provides a comprehensive overview of the analytical techniques used to elucidate and confirm the structure of this compound. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles behind the spectral interpretation. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical protocols. The synergy of these techniques provides an unambiguous confirmation of the compound's identity and purity, a critical requirement in all stages of research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, both ¹H and ¹³C NMR are indispensable. Furthermore, the presence of fluorine makes ¹⁹F NMR a valuable complementary technique, as fluorine-19 is a 100% abundant, spin ½ nucleus.[2]

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides a quantitative count and qualitative description of the different proton environments in the molecule. The interpretation hinges on chemical shift (δ), integration, and spin-spin coupling (multiplicity). The fluorine atoms introduce additional complexity and diagnostic value through heteronuclear coupling (J-coupling) with nearby protons.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of deuterated solvent is critical to prevent large, interfering solvent signals.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the spectrum using standard parameters on a 400 MHz or higher spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean, interpretable spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The structure of this compound suggests four distinct proton signals: the aromatic protons, the amine protons, and the methyl ester protons.

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-3~6.1 - 6.4Doublet of doublets (dd)³JH-H ≈ 8-9 Hz, ⁴JH-F ≈ 2-3 Hz1H
H-5~6.0 - 6.3Triplet (t) or Doublet of doublets (dd)³JH-F ≈ 8-10 Hz, ⁵JH-F ≈ 1-2 Hz1H
-NH₂~4.5 - 5.5Broad singlet (br s)N/A2H
-OCH₃~3.8 - 3.9Singlet (s)N/A3H
  • Causality of Observations:

    • Aromatic Protons (H-3, H-5): These protons appear in the upfield region of the aromatic spectrum due to the strong electron-donating effect of the ortho-amino group. Their signals are split not only by each other but also by the neighboring fluorine atoms. H-3 is expected to show coupling to H-5 and a smaller four-bond coupling to the fluorine at C-4. H-5 is coupled to the fluorine atoms at C-4 and C-6.

    • Amine Protons (-NH₂): These protons typically appear as a broad singlet. The signal's broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Its chemical shift is highly sensitive to solvent, concentration, and temperature.

    • Methyl Protons (-OCH₃): The three equivalent protons of the methyl group are isolated from other protons and fluorine atoms, thus appearing as a sharp singlet.

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments. The key features are the number of signals (indicating symmetry) and their chemical shifts. A powerful diagnostic feature in fluorinated compounds is the presence of large C-F coupling constants, which split the signals of carbons bonded directly to fluorine (¹JC-F) and those two or three bonds away (²JC-F, ³JC-F).

The protocol is similar to that for ¹H NMR, but requires more scans due to the lower natural abundance of ¹³C (1.1%) and its smaller gyromagnetic ratio. Proton decoupling is typically used to simplify the spectrum into a series of singlets (or doublets/triplets if C-F coupling is present).

The molecule has 8 carbon atoms, and due to its asymmetry, 8 distinct signals are expected.

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Expected Coupling Constant (J, Hz)
C=O (Ester)~168Singlet or triplet⁴JC-F may be small or unresolved
C-4, C-6 (C-F)~155 - 165Doublet of doublets (dd)¹JC-F ≈ 240-260, ³JC-F ≈ 10-15
C-2 (C-NH₂)~145Triplet (t)²JC-F ≈ 15-25
C-1~110Triplet (t)²JC-F ≈ 15-20
C-5~98Triplet (t)²JC-F ≈ 25-30
C-3~95Singlet or doublet³JC-F may be small
-OCH₃~52SingletN/A
  • Causality of Observations:

    • Fluorinated Carbons (C-4, C-6): These carbons appear far downfield and exhibit very large one-bond C-F coupling constants (¹JC-F), which is a definitive indicator of a direct C-F bond.

    • Other Aromatic Carbons: The chemical shifts and multiplicities of the other aromatic carbons are influenced by their proximity to the fluorine atoms, resulting in observable two-bond (²JC-F) and three-bond (³JC-F) couplings. Interpreting these couplings is crucial for unambiguous assignment.[3][4][5]

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR NMR Spectrometer (¹H, ¹³C) Dissolve->NMR IR FTIR Spectrometer Dissolve->IR MS Mass Spectrometer Dissolve->MS Analyze_NMR Analyze Chemical Shifts, Couplings, Integration NMR->Analyze_NMR Analyze_IR Identify Functional Group Vibrations IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation MS->Analyze_MS Structure Confirm Structure & Purity Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent technique for the rapid identification of functional groups.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Medium
C=O Stretch (Ester)1690 - 1720Strong
C=C Stretch (Aromatic)1500 - 1600Medium
C-N Stretch (Amine)1250 - 1350Medium
C-F Stretch1100 - 1300Strong
C-O Stretch (Ester)1000 - 1250Strong
  • Causality of Observations:

    • The two bands for the N-H stretch are characteristic of a primary amine (-NH₂) and correspond to the symmetric and asymmetric stretching modes.

    • The strong absorption around 1700 cm⁻¹ is a definitive indicator of the ester carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.

    • The C-F bonds give rise to very strong absorptions in the fingerprint region, providing clear evidence of fluorination.

Mass Spectrometry (MS): Determining Molecular Weight

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump. ESI is a soft ionization technique that minimizes fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

Ion Expected m/z Calculation
[M+H]⁺ (Protonated Molecule)188.0568C₈H₇F₂NO₂ (187.0496) + H⁺ (1.0072)
  • Causality of Observations:

    • In ESI positive mode, the basic amino group is readily protonated, leading to the observation of the [M+H]⁺ ion as the base peak.

    • The experimentally determined m/z value from HRMS can be compared to the theoretical value to confirm the elemental composition, providing a high degree of confidence in the compound's identity.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

  • MS confirms the molecular weight and formula (C₈H₇F₂NO₂).

  • IR confirms the presence of key functional groups: an amine (-NH₂), an ester (C=O), and carbon-fluorine (C-F) bonds.

  • ¹³C NMR confirms the presence of 8 unique carbon atoms and provides definitive evidence of C-F bonds through large coupling constants.

  • ¹H NMR confirms the number and environment of all protons, and crucially, the connectivity between them and their proximity to the fluorine atoms through H-H and H-F coupling patterns.

Together, these data points create a self-validating system. For instance, the molecular formula from MS is consistent with the number of signals in the ¹H and ¹³C NMR spectra and the functional groups identified by IR. The specific splitting patterns in the NMR spectra can only be explained by the 2,4,6-substitution pattern of the functional groups on the benzene ring, allowing for the unambiguous assignment of this compound's structure.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-amino-4,6-difluorobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectrum, a robust experimental protocol for data acquisition, and an exploration of the underlying principles governing the spectral features of this fluorinated aromatic compound.

Introduction

This compound (C₈H₇F₂NO₂) is a substituted anthranilate derivative whose utility in organic synthesis is rapidly expanding. The precise elucidation of its molecular structure is paramount for ensuring the quality and success of subsequent chemical transformations. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural characterization of organic molecules in solution. This guide will delve into the theoretical and practical aspects of the ¹H NMR spectrum of this compound, providing a framework for its accurate interpretation and reproducible acquisition.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are governed by the electronic environment of each proton, which is significantly influenced by the interplay of the electron-donating amino (-NH₂) group and the strongly electron-withdrawing fluorine (-F) and methyl ester (-COOCH₃) groups.

Data Presentation

The predicted quantitative ¹H NMR data for this compound, based on the analysis of structurally similar compounds, is summarized in the table below.[1][2] The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
AH-5~6.3 - 6.5Doublet of doublets (dd)~10-12 Hz (³JH-F), ~2-3 Hz (⁴JH-H)
BH-3~6.1 - 6.3Doublet of doublets (dd)~10-12 Hz (³JH-F), ~2-3 Hz (⁴JH-H)
C-NH₂~4.5 - 5.5Broad singlet (br s)-
D-OCH₃~3.8 - 3.9Singlet (s)-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and the specific NMR instrument used.

Interpretation of the Predicted Spectrum

Aromatic Region (~6.1 - 6.5 ppm):

The two aromatic protons, H-3 and H-5, are situated in a highly substituted and electronically complex environment.

  • H-5 (Signal A): This proton is expected to appear at a slightly higher chemical shift (downfield) compared to H-3. It experiences coupling to the fluorine atom at position 6 (³JH-F, ortho coupling) and to the proton at position 3 (⁴JH-H, meta coupling). This will result in a doublet of doublets. The larger coupling constant will be due to the three-bond coupling with fluorine.

  • H-3 (Signal B): This proton is shielded by the adjacent electron-donating amino group. It is coupled to the fluorine atom at position 4 (³JH-F, ortho coupling) and to the proton at position 5 (⁴JH-H, meta coupling), also resulting in a doublet of doublets.

The significant shielding of these aromatic protons, placing them at unusually high fields for an aromatic system, is a direct consequence of the strong electron-donating resonance effect of the amino group.

Amine Protons (~4.5 - 5.5 ppm, Signal C):

The two protons of the amino group typically appear as a broad singlet. The broadness of this signal arises from several factors, including quadrupole broadening from the ¹⁴N nucleus and the potential for chemical exchange with trace amounts of water or other protic species in the solvent. The chemical shift of the amine protons is highly sensitive to solvent, concentration, and temperature.

Methyl Protons (~3.8 - 3.9 ppm, Signal D):

The three equivalent protons of the methyl ester group (-OCH₃) are expected to give rise to a sharp singlet. These protons are deshielded by the adjacent electronegative oxygen atom, resulting in a chemical shift in the range of 3.8 to 3.9 ppm.

Experimental Protocol

A standardized protocol is crucial for acquiring a high-quality and reproducible ¹H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

Instrumentation and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for optimal signal dispersion).

  • Shimming: Optimize the magnetic field homogeneity by shimming the spectrometer to obtain sharp and symmetrical peaks.

  • Acquisition Parameters: Typical acquisition parameters for a ¹H NMR spectrum include:

    • Pulse Angle: A 30-45 degree pulse angle is generally sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualization of Key Concepts

Logical Flow of Spectral Interpretation

spectral_interpretation cluster_molecule This compound Structure cluster_prediction ¹H NMR Spectrum Prediction cluster_analysis Detailed Analysis mol Substituent Effects: -NH₂ (EDG) -F (EWG) -COOCH₃ (EWG) chem_shift Chemical Shifts (δ) mol->chem_shift Electronic Environment multiplicity Multiplicity (Splitting) mol->multiplicity Neighboring Nuclei coupling Coupling Constants (J) mol->coupling Bond Connectivity aromatic Aromatic Protons (H-3, H-5) - Shielded by -NH₂ - Coupled to F and H chem_shift->aromatic amine Amine Protons (-NH₂) - Broad singlet chem_shift->amine methyl Methyl Protons (-OCH₃) - Sharp singlet chem_shift->methyl multiplicity->aromatic coupling->aromatic

Caption: Logical workflow for predicting the ¹H NMR spectrum.

Experimental Workflow

experimental_workflow start Start sample_prep Sample Preparation (Weighing, Dissolution) start->sample_prep nmr_acquisition NMR Data Acquisition (Shimming, Setting Parameters) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Interpretation) data_processing->spectral_analysis end End spectral_analysis->end

Caption: Standard experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its application in research and development. A thorough understanding of the electronic effects of the various substituents and the principles of spin-spin coupling allows for a detailed and accurate prediction and interpretation of the spectrum. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible data, ensuring the structural integrity of this important chemical intermediate. This guide serves as a valuable resource for scientists working with this and structurally related fluorinated aromatic compounds.

References

Methyl 2-amino-4,6-difluorobenzoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4,6-difluorobenzoate, a fluorinated aromatic amine and ester, is a key building block in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating amino group, make it a valuable synthon for accessing novel chemical space in drug discovery. However, the very features that make this molecule attractive also present challenges regarding its stability and proper handling. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage to ensure its integrity for research and development applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

PropertyValueSource
CAS Number 379228-57-6[1][2]
Molecular Formula C₈H₇F₂NO₂[1][3]
Molecular Weight 187.146 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]

Core Stability Considerations

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. These degradation pathways are common to aromatic amines and esters.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. The presence of moisture can lead to the formation of 2-amino-4,6-difluorobenzoic acid and methanol. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. Primary aromatic amines (PAAs) have shown greater stability in water compared to acidic solutions.[4][5]

Oxidative Stability

The amino group on the aromatic ring makes the compound susceptible to oxidation. Exposure to air and oxidizing agents can lead to the formation of colored impurities, including nitroso and nitro derivatives, as well as polymeric materials. This process can be accelerated by heat and light. Aromatic amines are known to be sensitive to air exposure, which can lead to contamination.[6]

Photostability

Many aromatic compounds, particularly those with amino substituents, are light-sensitive. Exposure to ultraviolet (UV) light can provide the energy required to initiate degradation reactions, leading to discoloration and the formation of impurities.

Recommended Storage Conditions

To mitigate the degradation risks outlined above, stringent storage conditions are paramount. The following recommendations are based on best practices for handling aromatic amines and esters.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of all potential degradation reactions, including hydrolysis and oxidation.[6][7]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the sensitive amino group.
Moisture Tightly sealed container with desiccantTo prevent hydrolysis of the ester functional group.[8]
Light Amber or opaque containerTo protect the compound from photodegradation.
Incompatible Materials Strong oxidizing agents, strong acids, and strong basesTo avoid chemical reactions that would degrade the compound.[9]

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform in-house stability studies to determine the shelf-life of this compound under specific laboratory conditions.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 80°C for 48 hours.

    • Photolytic: Solution exposed to a calibrated UV lamp.

  • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS and NMR.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Store multiple aliquots of this compound in tightly sealed amber vials at 2-8°C.

  • At predetermined time points (e.g., 0, 3, 6, 12, 24 months), remove an aliquot for analysis.

  • Analyze the sample for purity and the presence of degradation products using a validated HPLC method.

  • Monitor the physical appearance of the sample for any changes in color or form.

Logical Relationships in Stability and Storage

The interplay between the chemical nature of this compound and environmental factors dictates its stability and the necessary storage precautions.

Caption: Interrelationship of compound properties, stress factors, degradation, and storage.

Handling and Safety Precautions

As with any chemical, proper personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[9][10] In case of accidental release, avoid dust formation and ensure adequate ventilation.[10]

Conclusion

While specific, long-term stability data for this compound is not extensively published, a thorough understanding of its chemical functionalities allows for the implementation of robust storage and handling protocols. By controlling temperature, moisture, light, and atmospheric exposure, researchers can ensure the integrity of this valuable building block for its intended applications in drug discovery and development. For critical projects, conducting in-house stability studies is strongly recommended to establish a reliable shelf-life under specific laboratory conditions.

References

An In-depth Technical Guide to Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-4,6-difluorobenzoate, a fluorinated anthranilate ester of significant interest to researchers and professionals in drug discovery and organic synthesis. While specific experimental data for this particular isomer is not extensively documented in peer-reviewed literature, this guide consolidates available information on its identity, proposes a robust synthetic pathway based on established chemical principles, and offers predicted physicochemical and spectroscopic properties derived from closely related analogues. The document aims to serve as a foundational resource, providing insights into its molecular structure, reactivity, and potential applications as a versatile building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Anthranilates

Fluorine-containing molecules are of paramount importance in modern drug development. The strategic incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1] Anthranilic acid derivatives, in turn, are privileged scaffolds found in a wide array of bioactive compounds. The convergence of these two fields—fluorine chemistry and medicinal scaffolds—positions fluorinated anthranilates like this compound as valuable intermediates.

The specific substitution pattern of this compound, with an ortho-amino group and fluorine atoms meta to the ester, presents a unique electronic and steric environment. This arrangement is anticipated to influence its reactivity in predictable ways, making it a tailored building block for the synthesis of complex heterocyclic systems and other targeted therapeutics. This guide will elucidate these characteristics to empower researchers in leveraging this molecule for their synthetic campaigns.

Molecular Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical synthesis and application. The following section details the known identifiers for this compound and provides a table of its fundamental properties.

Chemical Identifiers
  • IUPAC Name: this compound

  • CAS Number: 379228-57-6

  • Molecular Formula: C₈H₇F₂NO₂

  • Molecular Weight: 187.15 g/mol

  • InChI Key: SECMISFZCMBTKJ-UHFFFAOYSA-N

Physicochemical Data

Direct experimental data for this compound is limited. The following table presents a combination of known data for the molecule and its immediate precursor, 2-amino-4,6-difluorobenzoic acid, along with predicted values to provide a functional dataset for laboratory use.

PropertyValueSource / Comment
Appearance Predicted: White to pale yellow solidBased on related anthranilates.
Melting Point (°C) Predicted: >190The precursor acid melts at 198-202 °C.[2] Esterification typically lowers the melting point, but the high value of the acid suggests the ester will also be a high-melting solid.
Boiling Point (°C) Predicted: ~300The precursor acid has a predicted boiling point of 305.8 °C.[3]
pKa Predicted: ~3.95 (for the conjugate acid of the amine)Based on the pKa of the precursor acid.[2]
Solubility Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.Typical for small polar organic molecules.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis is envisioned to proceed in two key stages:

  • Stage 1: Oxidative cleavage of a suitable 5,7-difluoroisatin derivative to yield 2-amino-4,6-difluorobenzoic acid.

  • Stage 2: Fischer esterification of the resulting carboxylic acid with methanol to afford the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-amino-4,6-difluorobenzoic Acid (CAS: 126674-77-9)

This protocol is adapted from a known procedure for the synthesis of this key intermediate.[2]

  • Step 1.1: Suspend 5,7-difluoroisatin (1 equivalent) in water.

  • Step 1.2: Cool the suspension to 0 °C in an ice bath.

  • Step 1.3: Prepare a solution of sodium hydroxide (6.7 equivalents) and 30% hydrogen peroxide (2.7 equivalents) in water.

  • Step 1.4: Add the basic peroxide solution dropwise to the isatin suspension, maintaining the temperature at 0 °C.

  • Step 1.5: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Step 1.6: Carefully adjust the pH of the reaction mixture to 3 using formic acid. Caution: This will cause foaming. The product will precipitate as a solid.

  • Step 1.7: Collect the precipitate by filtration, wash with cold water, and dry under vacuum over a desiccant (e.g., phosphorus pentoxide) to yield 2-amino-4,6-difluorobenzoic acid as a white solid.

Stage 2: Synthesis of this compound

This is a standard Fischer esterification protocol.

  • Step 2.1: Suspend 2-amino-4,6-difluorobenzoic acid (1 equivalent) in an excess of anhydrous methanol.

  • Step 2.2: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents).

  • Step 2.3: Warm the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Step 2.4: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Step 2.5: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Step 2.6: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Step 2.7: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Esterification cluster_purification Purification A 5,7-Difluoroisatin B NaOH, H₂O₂ (aq) 0 °C to RT A->B Oxidative Cleavage C 2-amino-4,6-difluorobenzoic acid B->C D Methanol (excess) H₂SO₄ (cat.) C->D Fischer Esterification E This compound D->E F Workup & Purification (Extraction, Chromatography) E->F

Caption: Proposed two-stage synthesis of this compound.

Spectroscopic Characterization (Predicted)

No published spectra for this compound are currently available. However, a detailed prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

  • Aromatic Protons (H-3, H-5): Due to the symmetrical substitution pattern, the two aromatic protons are in different environments. H-3 will be ortho to the amino group and meta to a fluorine, while H-5 will be between two fluorine atoms. This will result in two signals in the aromatic region (likely between δ 6.0-7.0 ppm), each appearing as a triplet or doublet of doublets due to coupling with the fluorine atoms.

  • Amine Protons (-NH₂): A broad singlet is expected, likely in the range of δ 4.5-5.5 ppm. The chemical shift of this signal can be highly dependent on the solvent and concentration.

  • Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group, expected around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the influence of the fluorine substituents. Key predicted signals include:

  • Carbonyl Carbon (C=O): A singlet expected around δ 165-168 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C-4, C-6) will appear as doublets with large C-F coupling constants. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

  • Methyl Carbon (-OCH₃): A singlet expected around δ 51-53 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present:

  • N-H Stretching: Two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1700-1730 cm⁻¹.

  • C-F Stretching: Strong absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹, corresponding to the C-F bonds.

  • Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 187. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 156, and the subsequent loss of carbon monoxide (-CO) to give a fragment at m/z = 128.

Reactivity and Applications in Drug Development

This compound is a trifunctional molecule, and its reactivity is governed by the interplay of its amino, ester, and difluorophenyl moieties.

Key Reaction Pathways
  • N-Acylation/Alkylation: The primary amino group is nucleophilic and can readily undergo acylation with acid chlorides or anhydrides to form amides, or alkylation with alkyl halides.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, further diversifying the functionality on the aromatic ring.

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. It can also be converted directly to amides by reaction with amines, often at elevated temperatures.

  • Nucleophilic Aromatic Substitution (SNAr): While the electron-donating amino group deactivates the ring towards SNAr, the presence of two strongly electron-withdrawing fluorine atoms may still allow for displacement of one of the fluorines under forcing conditions with a strong nucleophile.

Potential Applications as a Building Block

The unique substitution pattern makes this molecule an attractive starting material for the synthesis of various heterocyclic systems that are prevalent in pharmaceuticals. For example, it could be used in the synthesis of:

  • Fluorinated Quinazolinones: By reacting with an appropriate orthoformate and an amine, it could serve as a precursor to quinazolinone scaffolds, which are known to exhibit a broad range of biological activities.

  • Fluorinated Benzodiazepines: Condensation reactions with appropriate partners could lead to the formation of benzodiazepine-like structures.

  • Novel Heterocyclic Systems: The combination of the amino and ester groups allows for cyclization reactions to form a variety of fused ring systems, with the fluorine atoms providing a means to modulate the biological and physical properties of the final compounds.

Conclusion

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and organic synthesis. This guide has provided a framework for its identification, preparation, and potential utility. By proposing a reliable synthetic route and predicting its key analytical characteristics, it is hoped that this document will facilitate its broader adoption and exploration by the scientific community. The strategic placement of its functional groups, combined with the modulating effects of its fluorine atoms, ensures that it will be a compound of continued interest in the quest for novel and effective therapeutic agents.

References

GHS Hazard Classification of Methyl 2-amino-4,6-difluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,6-difluorobenzoate is a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug discovery. As with any chemical substance, a thorough understanding of its potential hazards is paramount for safe handling, use, and storage in a research and development setting. This technical guide provides an in-depth analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for this compound (CAS No. 379228-57-6). The information presented herein is synthesized from available safety data sheets and chemical databases to provide a comprehensive overview for laboratory personnel.

Chemical Identity

PropertyValueSource
Chemical Name This compound--INVALID-LINK--[1]
CAS Number 379228-57-6--INVALID-LINK--[1]
Molecular Formula C₈H₇F₂NO₂--INVALID-LINK--[1]
Molecular Weight 187.14 g/mol --INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--[1]

GHS Hazard Classification Summary

Based on available data, this compound is classified under the GHS as a hazardous substance. The primary hazards are related to acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory tract irritation)

Signal Word: Warning

GHS Pictogram:

GHS Exclamation Mark Pictogram

Hazard Statements:

  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2][4]

In-Depth Hazard Analysis

Acute Oral Toxicity (Category 4)
Skin Irritation (Category 2)

The H315 "Causes skin irritation" classification suggests that direct contact with the skin can lead to inflammation, redness, and discomfort. This is a common hazard for many substituted aniline derivatives. The difluoro-substituents and the amino group on the benzene ring can influence the compound's acidity and reactivity, potentially leading to irritation upon dermal exposure.

Serious Eye Irritation (Category 2)

Direct contact with the eyes is likely to cause "serious eye irritation" (H319), which can manifest as redness, pain, and impaired vision. This necessitates the use of appropriate eye protection when handling the substance, as fine powders or crystals can easily become airborne and make contact with the eyes.

Specific Target Organ Toxicity - Single Exposure (Category 3)

Inhalation of the dust or powder of this compound may lead to respiratory tract irritation (H335). This is a significant consideration for handling the solid material, and appropriate respiratory protection should be employed to avoid inhaling airborne particles.

Precautionary Measures and Protocols

A self-validating system of laboratory safety relies on a clear understanding and implementation of precautionary statements. The following protocols are derived from the GHS classification.

GHS Precautionary Statements

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]

  • P264: Wash hands thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves, eye protection.[6]

Response:

  • IF SWALLOWED: Call a POISON CENTER.[6]

  • IF ON SKIN: Wash with plenty of water.[6]

  • If skin irritation occurs: Get medical advice/attention.[6]

  • Take off contaminated clothing and wash it before reuse. [6]

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If eye irritation persists: Get medical advice/attention.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for handling this compound in a laboratory setting, incorporating the necessary safety precautions.

GHS_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Review SDS & GHS Classification Identify Hazards: - H302 (Oral) - H315 (Skin) - H319 (Eye) - H335 (Respiratory) b Don Personal Protective Equipment (PPE) - Safety Goggles (P280) - Nitrile Gloves (P280) - Lab Coat a->b c Prepare Engineering Controls - Fume Hood (P271) - Eyewash Station - Safety Shower b->c d Weighing and Transfer - Perform in Fume Hood - Avoid Dust Generation (P261) - Use Spatula/Weigh Paper c->d e In Case of Exposure Skin: Wash with water Eye: Rinse cautiously Inhalation: Move to fresh air Ingestion: Call Poison Center d->e Emergency Response f Decontamination & Disposal - Clean work surfaces - Dispose of contaminated materials as hazardous waste e->f g Final Steps - Remove PPE - Wash hands thoroughly (P264) f->g

Caption: Safe handling workflow for this compound.

Conclusion

The GHS classification of this compound as a substance harmful if swallowed and an irritant to the skin, eyes, and respiratory system underscores the importance of adhering to strict safety protocols in the laboratory. By understanding the specific hazards and implementing the corresponding precautionary measures, researchers can mitigate the risks associated with the handling and use of this compound. The integration of this hazard information into laboratory-specific standard operating procedures is essential for maintaining a safe research environment.

References

The Strategic Placement of Atoms: A Technical Guide to the Isomers of Methyl Aminodifluorobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the precise positioning of every atom can dramatically alter the efficacy, selectivity, and pharmacokinetic profile of a potential drug molecule. Among the vast arsenal of building blocks available to researchers, fluorinated aromatic compounds have garnered significant attention for their unique ability to modulate key drug-like properties. This guide provides an in-depth exploration of the isomers of methyl aminodifluorobenzoate, a class of compounds that serve as critical intermediates in the synthesis of a new generation of therapeutics. We will delve into the synthesis, properties, and applications of these versatile scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these isomers invaluable in modern drug design.[1][2][3][4]

The Power of Isomerism: More Than Just a Different Arrangement

The constitutional isomers of methyl aminodifluorobenzoate all share the same molecular formula, C8H7F2NO2, yet their distinct arrangements of the amino, difluoro, and methyl benzoate groups on the benzene ring give rise to vastly different chemical and biological properties. Understanding these nuances is paramount for their effective application in drug discovery programs. The interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atoms and methyl ester creates unique electronic and steric environments for each isomer, influencing their reactivity and interaction with biological targets.

This guide will focus on a selection of key isomers, providing a comparative analysis of their synthesis and properties.

A Comparative Analysis of Key Isomers

The following sections will provide a detailed overview of the synthesis and known applications of several prominent isomers of methyl aminodifluorobenzoate.

Methyl 2-Amino-4,5-difluorobenzoate

This isomer is a crucial intermediate in the pharmaceutical industry.[5] It is a white to off-white solid with a boiling point of 274.1±40.0 °C at 760 mmHg.[5]

Synthesis:

A common and efficient route to Methyl 2-amino-4,5-difluorobenzoate is through the esterification of 2-amino-4,5-difluorobenzoic acid. This reaction is typically carried out in methanol under acidic conditions, often employing a catalyst such as methanesulfonic acid.[5] An alternative pathway involves the transformation of 2-amino-4,5-difluorophenylboronic acid, which includes methylation and subsequent oxidation steps.[5]

Experimental Protocol: Esterification of 2-amino-4,5-difluorobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,5-difluorobenzoic acid (1 equivalent) in methanol (10-20 volumes).

  • Acid Catalyst Addition: Carefully add methanesulfonic acid (0.1-0.2 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: Purify the crude methyl 2-amino-4,5-difluorobenzoate by recrystallization or column chromatography to obtain the final product of high purity.

Applications:

Methyl 2-amino-4,5-difluorobenzoate is a key building block for the synthesis of various active pharmaceutical ingredients (APIs).[5] Its unique substitution pattern makes it a valuable precursor for compounds targeting a range of therapeutic areas.

Methyl 4-Amino-3,5-difluorobenzoate

The synthesis of this isomer highlights a different strategic approach, often starting from a more readily available precursor.

Synthesis:

A documented synthesis of the corresponding ethyl ester, which can be adapted for the methyl ester, begins with 4-bromo-2,6-difluoroaniline. This starting material is converted to 4-amino-3,5-difluorobenzonitrile via a cyanation reaction using copper(I) cyanide. The nitrile is then hydrolyzed to 4-amino-3,5-difluorobenzoic acid using a strong base like sodium hydroxide, followed by acidification. Finally, the carboxylic acid is esterified using methanol and an acid catalyst like sulfuric acid to yield methyl 4-amino-3,5-difluorobenzoate.[6][7]

Diagram: Synthetic Pathway for Methyl 4-Amino-3,5-difluorobenzoate

G start 4-Bromo-2,6-difluoroaniline intermediate1 4-Amino-3,5-difluorobenzonitrile start->intermediate1 Cyanation step1 CuCN, DMF, reflux intermediate2 4-Amino-3,5-difluorobenzoic acid intermediate1->intermediate2 Hydrolysis step2 1. NaOH, reflux 2. HCl product Methyl 4-amino-3,5-difluorobenzoate intermediate2->product Esterification step3 Methanol, H2SO4, reflux

Caption: Synthetic route to Methyl 4-Amino-3,5-difluorobenzoate.

Other Notable Isomers
IsomerCAS NumberMolecular FormulaMolecular WeightKnown Applications/Significance
Methyl 4-amino-2,3-difluorobenzoate 886497-08-1C8H7F2NO2187.14Pharmaceutical intermediate.[8]
Methyl 3-amino-2,5-difluorobenzoate 1186194-15-9C8H7F2NO2187.14Intermediate in organic and medicinal chemistry.
Methyl 4-amino-2,6-difluorobenzoate 191478-99-6C8H7F2NO2187.14Building block for protein degraders.[9]
Methyl 2-amino-4,6-difluorobenzoate 379228-57-6C8H7F2NO2187.15Chemical intermediate.[10]
Methyl 3-amino-2,6-difluorobenzoate 84832-02-0C8H7F2NO2187.14Building block for organic synthesis.[11]
Methyl 4-amino-2,5-difluorobenzoate 952285-52-8C8H7F2NO2187.14Pharmaceutical intermediate.[12]

Spectroscopic Characterization: A Key to Isomer Identification

Unambiguous identification of each isomer is critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants in both proton and carbon NMR spectra are highly sensitive to the electronic environment of the nuclei. The substitution pattern of the amino, fluoro, and methyl ester groups on the benzene ring will result in unique spectra for each isomer, allowing for their definitive identification.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks include the N-H stretching vibrations of the amino group, the C=O stretching of the ester, and the C-F stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural elucidation and confirmation.

Diagram: General Workflow for Isomer Characterization

G start Synthesized Isomer step1 Purification (Recrystallization/Chromatography) start->step1 step2 Spectroscopic Analysis step1->step2 nmr NMR (¹H, ¹³C, ¹⁹F) step2->nmr ir IR Spectroscopy step2->ir ms Mass Spectrometry step2->ms step3 Data Interpretation and Structural Confirmation nmr->step3 ir->step3 ms->step3 final Confirmed Isomer Structure step3->final

Caption: A typical workflow for the purification and characterization of methyl aminodifluorobenzoate isomers.

Conclusion: Versatile Building Blocks for Future Medicines

The isomers of methyl aminodifluorobenzoate represent a powerful toolkit for medicinal chemists. Their varied substitution patterns offer a diverse range of steric and electronic properties that can be strategically exploited to fine-tune the characteristics of drug candidates. As the demand for more sophisticated and targeted therapies continues to grow, the importance of these and other fluorinated building blocks in drug discovery is set to increase. A thorough understanding of their synthesis, properties, and applications is therefore essential for any researcher working at the forefront of pharmaceutical innovation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-amino-4,6-difluorobenzoate, a key building block in medicinal chemistry and drug discovery. The primary method detailed is the esterification of 2-amino-4,6-difluorobenzoic acid. This application note offers in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure a reproducible and efficient synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of fluorine atoms in organic compounds can significantly enhance their pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.[1] Consequently, fluorinated building blocks like this compound are of high interest in pharmaceutical and agrochemical research.[1] This compound serves as a crucial precursor for creating more complex molecules, particularly in the development of treatments for inflammatory diseases and cancer.[1]

The synthesis of this ester is most commonly achieved through the esterification of its corresponding carboxylic acid, 2-amino-4,6-difluorobenzoic acid. This process, while conceptually straightforward, requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a robust and scalable laboratory procedure for this transformation.

Synthetic Strategy: Esterification of 2-amino-4,6-difluorobenzoic Acid

The chosen synthetic route is the Fischer-Speier esterification of 2-amino-4,6-difluorobenzoic acid using methanol in the presence of an acid catalyst. This method is widely used due to its reliability and the use of readily available and cost-effective reagents.[2]

Reaction Scheme:

Mechanistic Rationale:

The Fischer-Speier esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid or thionyl chloride), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, and in some protocols, a dehydrating agent is employed to remove the water formed during the reaction.[2][3]

A common and highly effective method for this specific esterification involves the use of thionyl chloride (SOCl₂) in methanol.[4] Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as the acid catalyst for the esterification. This method is advantageous as it is highly efficient and the byproducts (SO₂ and HCl) are gaseous and can be easily removed.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-amino-4,6-difluorobenzoic acid≥96%e.g., ChemSceneStarting material.[5]
Methanol (CH₃OH)AnhydrousVariousReactant and solvent.
Thionyl Chloride (SOCl₂)Purifiede.g., Spectrum ChemicalCatalyst precursor; handle with extreme care.[6]
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization.
Ethyl AcetateReagent GradeVariousFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic phase.
Deionized Water
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of carboxylic acid).

  • Cool the suspension to 0 °C in an ice-water bath.

Step 2: Addition of Thionyl Chloride

  • While stirring vigorously, add thionyl chloride (1.5 - 2.0 eq) dropwise to the cooled suspension via a dropping funnel over a period of 15-20 minutes. CAUTION: The addition is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.[7][8][9]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

Step 4: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • Dissolve the residue in ethyl acetate.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue adding until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 5: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Suspend 2-amino-4,6-difluorobenzoic acid in Methanol Cool Cool to 0 °C Start->Cool Add_SOCl2 Add Thionyl Chloride Dropwise Cool->Add_SOCl2 Reflux Reflux for 4-6 hours Add_SOCl2->Reflux Concentrate Concentrate under Reduced Pressure Reflux->Concentrate Dissolve Dissolve in Ethyl Acetate Concentrate->Dissolve Neutralize Neutralize with NaHCO₃ solution Dissolve->Neutralize Extract Extract and Wash Neutralize->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate_Final Concentrate to obtain Crude Product Dry->Concentrate_Final Purify Recrystallization or Column Chromatography Concentrate_Final->Purify End Pure this compound Purify->End Esterification_Mechanism RCOOH R-C(=O)OH Protonated_RCOOH R-C(=O⁺H)OH RCOOH->Protonated_RCOOH + H⁺ MeOH CH₃OH H_plus H⁺ Tetrahedral_Intermediate R-C(OH)(O⁺H₂)CH₃ Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH Protonated_Ester R-C(=O⁺H)OCH₃ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-C(=O)OCH₃ Protonated_Ester->Ester - H⁺ H2O H₂O

References

Application Notes & Protocols for Methyl 2-amino-4,6-difluorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-amino-4,6-difluorobenzoate

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is distinguished by three key features: a nucleophilic amino group, an electrophilic methyl ester, and a benzene ring activated by two fluorine atoms. This unique combination of functionalities allows for a diverse range of chemical transformations, making it a valuable precursor for complex molecular scaffolds.

The fluorine substituents at the 4- and 6-positions exert strong electron-withdrawing effects, which modulate the reactivity of the entire molecule. They influence the pKa of the aniline nitrogen, the electrophilicity of the aromatic ring, and can impart desirable pharmacological properties, such as enhanced metabolic stability and binding affinity, in downstream drug candidates. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and expert insights into the causality behind experimental choices.

Property Value Source
CAS Number 379228-57-6[1]
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]

Core Reactivity and Synthetic Potential

The strategic value of this compound lies in its capacity to undergo selective transformations at its primary functional groups. The amino group serves as a handle for diazotization, acylation, and alkylation reactions, while the difluorinated ring system provides a stable scaffold for building molecular complexity.

G main This compound diazotization Diazotization / Sandmeyer Reaction main->diazotization 1. NaNO₂, H⁺ 2. CuX amidation Amide Bond Formation main->amidation R-COOH, Coupling Agent suzuki_prep Two-Step Suzuki Coupling (via Sandmeyer Bromination) main->suzuki_prep 1. Sandmeyer (Br) 2. Ar-B(OH)₂, Pd Cat. halides Aryl Halides (e.g., Bromo, Chloro) diazotization->halides nitriles Aryl Nitriles diazotization->nitriles CuCN amides N-Acylated Derivatives amidation->amides biaryls Substituted Biaryls suzuki_prep->biaryls

Caption: Synthetic versatility of this compound.

Application 1: Diazotization and Sandmeyer Reactions

The conversion of the primary amino group into a diazonium salt is one of the most powerful transformations for this substrate. The resulting diazonium group (–N₂⁺) is an exceptional leaving group (N₂ gas), enabling its substitution by a wide array of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions.[2][3] This method provides access to substitution patterns that are often difficult to achieve through direct aromatic substitution.[4]

Protocol 1: Synthesis of Methyl 2-bromo-4,6-difluorobenzoate

This protocol details the conversion of the amino group to a bromide, creating a crucial handle for subsequent palladium-catalyzed cross-coupling reactions.

Principle: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a transient diazonium salt.[5] This intermediate is then immediately treated with a copper(I) bromide solution, which catalyzes the substitution of the diazonium group with a bromide via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][6]

Reagents and Materials:

Reagent/MaterialM.W.AmountMolesRationale
This compound187.145.00 g26.7 mmolStarting Material
Hydrobromic Acid (48% aq.)80.9125 mL~220 mmolAcid source for diazotization and bromide source
Sodium Nitrite (NaNO₂)69.002.03 g29.4 mmolNitrosating agent
Copper(I) Bromide (CuBr)143.454.20 g29.3 mmolCatalyst for Sandmeyer reaction
Deionized Water18.02~100 mL-Solvent
Diethyl Ether74.12~150 mL-Extraction Solvent
Saturated NaHCO₃ (aq.)-~50 mL-Neutralization
Brine-~50 mL-Washing
Anhydrous MgSO₄-~5 g-Drying Agent

Step-by-Step Methodology:

  • Reaction Vessel Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, combine this compound (5.00 g, 26.7 mmol) and 48% hydrobromic acid (20 mL).

  • Cooling: Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring. The formation of a fine, easily stirrable precipitate of the amine salt is expected.

    • Scientist's Note: Maintaining a low temperature (0-5 °C) is critical. Aryl diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions if the temperature rises.[6]

  • Diazotization: Dissolve sodium nitrite (2.03 g, 29.4 mmol) in deionized water (10 mL) and transfer it to the addition funnel. Add the NaNO₂ solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: A slight excess of nitrous acid ensures complete conversion of the primary amine. The endpoint can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Preparation of Catalyst Solution: In a separate 100 mL beaker, dissolve copper(I) bromide (4.20 g, 29.3 mmol) in 48% hydrobromic acid (5 mL).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • Scientist's Note: The copper(I) salt is essential for catalyzing the displacement of the diazonium group.[3] The reaction proceeds via a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, N₂, and a Cu(II) species.[2]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases. The color of the reaction mixture will typically change to a dark brown or green.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize excess acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, Methyl 2-bromo-4,6-difluorobenzoate, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The product from Protocol 1, Methyl 2-bromo-4,6-difluorobenzoate, is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[7][8] It is invaluable for constructing biaryl scaffolds common in pharmaceuticals.[9]

G cluster_0 Part 1: Sandmeyer Bromination cluster_1 Part 2: Suzuki-Miyaura Coupling start This compound step1 Diazotization (NaNO₂, HBr, 0-5°C) start->step1 step2 Sandmeyer Reaction (CuBr) step1->step2 intermediate Methyl 2-bromo-4,6-difluorobenzoate step2->intermediate step3 Suzuki Coupling (Pd Catalyst, Base, Solvent, Heat) intermediate->step3 reagent Arylboronic Acid reagent->step3 product Final Biaryl Product step3->product

Caption: Two-step workflow from aniline to biaryl product.

Protocol 2: Synthesis of Methyl 4,6-difluoro-[1,1'-biphenyl]-2-carboxylate

Principle: This protocol demonstrates the coupling of Methyl 2-bromo-4,6-difluorobenzoate with phenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination, the C-C bond is formed, and the Pd(0) catalyst is regenerated.[7]

Reagents and Materials:

Reagent/MaterialM.W.AmountMolesRationale
Methyl 2-bromo-4,6-difluorobenzoate250.031.00 g4.00 mmolStarting Material
Phenylboronic Acid121.930.58 g4.80 mmolCoupling Partner
Pd(PPh₃)₄1155.560.23 g0.20 mmolPalladium(0) Catalyst (5 mol%)
Sodium Carbonate (Na₂CO₃)105.991.27 g12.0 mmolBase
Toluene92.1420 mL-Solvent
Ethanol46.075 mL-Co-solvent
Deionized Water18.025 mL-Co-solvent

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a 100 mL Schlenk flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-bromo-4,6-difluorobenzoate (1.00 g, 4.00 mmol), phenylboronic acid (0.58 g, 4.80 mmol), and sodium carbonate (1.27 g, 12.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol), under a counter-flow of argon or nitrogen.

    • Scientist's Note: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Maintaining an inert atmosphere is crucial for catalytic turnover.

  • Solvent Addition and Degassing: Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

    • Scientist's Note: The base (Na₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8] The mixed solvent system ensures the solubility of both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to 90 °C under the inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure biphenyl product.

Application 3: Amide Bond Formation

The amino group of this compound can readily act as a nucleophile in acylation reactions to form amide bonds, a linkage central to peptide chemistry and numerous pharmaceuticals. This is typically achieved using a carboxylic acid activated by a "coupling reagent".

Protocol 3: General Amide Coupling using HATU

Principle: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent. HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester, which is then rapidly displaced by the amine to form the amide bond with minimal racemization for chiral acids.[10]

Reagents and Materials:

Reagent/MaterialM.W.AmountMolesRationale
This compound187.140.50 g2.67 mmolAmine Component
Carboxylic Acid (R-COOH)--3.20 mmolAcid Component (1.2 eq)
HATU380.231.22 g3.20 mmolCoupling Reagent
DIPEA (N,N-Diisopropylethylamine)129.241.40 mL8.01 mmolNon-nucleophilic Base
DMF (N,N-Dimethylformamide)73.0915 mL-Anhydrous Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a dry 50 mL round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (3.20 mmol) and HATU (1.22 g, 3.20 mmol) in anhydrous DMF (10 mL).

  • Pre-activation: Add DIPEA (0.70 mL, 4.01 mmol, 1.5 eq) and stir the mixture for 5-10 minutes at room temperature. This is the "pre-activation" step where the active ester is formed.

    • Scientist's Note: The order of addition is important. Pre-activating the acid before adding the amine minimizes side reactions, such as the amine reacting directly with HATU to form a guanidinium byproduct.[10] DIPEA is a sterically hindered, non-nucleophilic base used to deprotonate the carboxylic acid without competing as a nucleophile.

  • Amine Addition: In a separate vial, dissolve this compound (0.50 g, 2.67 mmol) in anhydrous DMF (5 mL). Add this solution to the activated acid mixture, followed by an additional portion of DIPEA (0.70 mL, 4.01 mmol).

  • Reaction Execution: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Quenching and Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of 1M HCl (aq.). Separate the layers.

  • Washing: Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazards: May cause skin and serious eye irritation. The toxicological properties have not been thoroughly investigated.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its strategically placed functional groups allow for selective and high-yielding transformations into a variety of valuable intermediates. The protocols outlined herein for Sandmeyer, Suzuki-Miyaura, and amidation reactions provide a robust framework for researchers to leverage this compound in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. By understanding the principles behind each transformation, scientists can effectively troubleshoot and adapt these methods to achieve their specific synthetic goals.

References

Application Notes & Protocols: Methyl 2-amino-4,6-difluorobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-amino-4,6-difluorobenzoate is a strategically important pharmaceutical intermediate valued for the unique physicochemical properties conferred by its difluorinated aniline scaffold. This document provides an in-depth guide for researchers and drug development professionals on its properties, synthesis, and application. We will explore the rationale behind its use in medicinal chemistry, provide a detailed protocol for its laboratory-scale synthesis, and illustrate its utility as a building block in the construction of complex heterocyclic systems, such as those found in modern kinase inhibitors.

Introduction: The Strategic Value of Fluorination

In modern drug discovery, the incorporation of fluorine atoms into a lead compound is a well-established strategy for optimizing its pharmacological profile. The strategic placement of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to its target protein. This compound serves as a versatile starting material that leverages these benefits. The electron-withdrawing nature of the two fluorine atoms at the 4- and 6-positions modulates the reactivity of the adjacent amino group and the aromatic ring, making it a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within oncology and inflammatory disease research.[1]

Physicochemical Properties & Safety Data

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 379228-57-6[2]
Molecular Formula C₈H₇F₂NO₂[3]
Molecular Weight 187.14 g/mol [3]
Appearance Solid (White to off-white)[3]
Purity Typically ≥98%[3]

Safety & Handling: According to safety data sheets, related difluorinated aromatic compounds are classified as irritants. This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. It is known to cause skin irritation and serious eye damage. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.

Protocol: Synthesis of this compound

The most direct method for synthesizing the title compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-4,6-difluorobenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable laboratory procedure. A similar methodology has been successfully employed for other fluorinated anthranilic acids.[4]

Rationale

The protocol relies on the principle of Fischer esterification. A strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible; therefore, using methanol as the solvent drives the equilibrium toward the product side, maximizing the yield of the desired methyl ester. The subsequent workup is designed to remove the acid catalyst and any unreacted starting material.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A 1. Dissolve 2-amino-4,6-difluorobenzoic acid in excess Methanol B 2. Cool mixture in an ice-water bath (0-5 °C) A->B C 3. Add concentrated H₂SO₄ dropwise with stirring B->C D 4. Remove from ice bath and reflux the mixture for 6-8 hours C->D E 5. Monitor reaction progress by TLC D->E F 6. Cool to RT and remove excess Methanol under reduced pressure E->F G 7. Dissolve residue in Ethyl Acetate F->G H 8. Wash with saturated NaHCO₃ solution G->H I 9. Wash with Brine H->I J 10. Dry organic layer over Na₂SO₄ I->J K 11. Concentrate to yield crude product J->K L 12. Purify by column chromatography (Hexane/Ethyl Acetate gradient) K->L M 13. Characterize final product (NMR, LC-MS) L->M

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4,6-difluorobenzoic acid (1.0 eq).

    • Add anhydrous methanol (approx. 10-15 mL per gram of acid) to the flask to act as both reactant and solvent.

    • Cool the resulting suspension in an ice-water bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the stirring mixture.

  • Reaction Execution:

    • After the addition of the catalyst, remove the ice bath and heat the mixture to reflux (approx. 65 °C).

    • Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Repeat until effervescence ceases.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

    • Confirm the identity and purity of the final product using analytical techniques such as NMR and LC-MS.

Application: Synthesis of a Kinase Inhibitor Scaffold

This compound is an excellent precursor for building complex heterocyclic structures common in protein kinase inhibitors.[5][6][7] The amino group can act as a nucleophile for cyclization reactions, while the ester can be hydrolyzed or used in further transformations. The following protocol outlines a representative synthesis of a substituted quinazolinone core, a privileged scaffold in kinase inhibitor design.

Rationale

This multi-step synthesis demonstrates the utility of the intermediate. The first step is a standard amide bond formation. The second step is an intramolecular cyclization to form the quinazolinone ring system. This reaction is often promoted by heat or a base and leverages the nucleophilicity of the aniline nitrogen and the electrophilicity of the amide carbonyl. The fluorine atoms remain on the core structure, where they can participate in crucial drug-target interactions or enhance metabolic stability.

Synthetic Pathway Diagram

G A Methyl 2-amino-4,6- difluorobenzoate B Step 1: Acylation (e.g., Chloroacetyl chloride, Pyridine, DCM) A->B Reactant C Amide Intermediate B->C Product D Step 2: Intramolecular Cyclization & Aromatization (e.g., Formamide, Heat) C->D Reactant E Difluoro-quinazolinone Core D->E Product F Step 3: Further Functionalization (e.g., Suzuki Coupling at a halogenated precursor) E->F Reactant G Complex Kinase Inhibitor Analog F->G Product

Caption: Pathway for synthesizing a kinase inhibitor core from the intermediate.

Step-by-Step Protocol (Representative)

Step 1: Amide Formation

  • Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an acylating agent, for example, chloroacetyl chloride (1.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. The resulting organic layer is dried and concentrated to yield the crude amide intermediate, which can be purified by chromatography or used directly in the next step.

Step 2: Quinazolinone Ring Formation

  • Combine the amide intermediate from Step 1 with a cyclizing agent, such as formamide, which can also serve as the solvent.

  • Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction for the formation of the new heterocyclic product by TLC or LC-MS.

  • After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, an aqueous workup followed by purification via crystallization or column chromatography will yield the desired difluoro-quinazolinone core.

This core structure is now primed for further diversification. The ester group (if retained) or other installed functional groups can be used as handles for coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity and build out the final complex drug molecule.

Conclusion

This compound is more than a simple chemical; it is a precisely engineered building block that provides a gateway to novel and effective pharmaceutical agents. Its difluoro substitution pattern offers a powerful tool for medicinal chemists to fine-tune molecular properties, leading to drugs with improved efficacy and safety profiles. The protocols and applications detailed herein provide a robust framework for leveraging this valuable intermediate in the synthesis of next-generation therapeutics.

References

Application Note: A Comprehensive Protocol for the N-alkylation of Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the N-alkylation of methyl 2-amino-4,6-difluorobenzoate, a critical building block in the synthesis of pharmaceuticals and advanced materials. We delve into the underlying chemical principles, offer a step-by-step experimental procedure, and provide expert insights into reaction optimization and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method to introduce diverse alkyl functionalities onto this key aniline scaffold, thereby modulating its physicochemical and biological properties.

Introduction: The Strategic Importance of N-Alkylation

This compound is a valuable synthetic intermediate. The presence of two electron-withdrawing fluorine atoms on the aniline ring significantly influences its electronic properties and metabolic stability, making it an attractive core for medicinal chemistry programs. The primary amino group serves as a crucial handle for chemical modification.

N-alkylation, the process of substituting one or both hydrogen atoms on the aniline nitrogen with alkyl groups, is a fundamental strategy to fine-tune a molecule's characteristics.[1] This modification can profoundly impact:

  • Lipophilicity: Increasing the alkyl chain length enhances lipophilicity (logP), which can improve membrane permeability and alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Basicity: N-alkylation modifies the electron density on the nitrogen atom, affecting its basicity (pKa) and, consequently, its interaction with biological targets.[1]

  • Steric Profile: The introduction of alkyl groups provides steric bulk, which can be leveraged to control binding selectivity to target proteins or enzymes.

This document outlines a standard and reproducible protocol for N-alkylation via nucleophilic substitution using alkyl halides, a widely accessible and effective method.

Reaction Principles and Mechanistic Considerations

The N-alkylation of this compound with an alkyl halide (R-X) is a classic bimolecular nucleophilic substitution (SN2) reaction.

Causality Behind Experimental Design:

  • Nucleophilicity of the Amine: The amino group (-NH₂) acts as the nucleophile. However, the strong electron-withdrawing effects of the two fluorine atoms and the carbonyl group decrease the electron density on the nitrogen, rendering it less nucleophilic than a simple aniline.[2] This reduced reactivity necessitates the use of a base to enhance its nucleophilic character.

  • Role of the Base: A base is employed to deprotonate the primary amine, generating a more potent anionic nucleophile (an anilide). This significantly accelerates the rate of reaction with the electrophilic alkyl halide. Common choices include potassium carbonate (K₂CO₃), a moderately strong and easy-to-handle base, or sodium hydride (NaH) for less reactive systems, which requires strictly anhydrous conditions.[2][3]

  • The Alkylating Agent: The electrophile is typically an alkyl halide (e.g., methyl iodide, benzyl bromide). The reactivity order is generally I > Br > Cl. Primary alkyl halides are ideal for SN2 reactions.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred.[2] These solvents can solvate the cation of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile, leaving it free and highly reactive.

Below is a diagram illustrating the general mechanism for this base-mediated N-alkylation.

mechanistic_pathway cluster_0 Step 1: Deprotonation (Base Activation) cluster_1 Step 2: Nucleophilic Attack (SN2) Start This compound (Weak Nucleophile) Base Base (e.g., K₂CO₃) Intermediate Anilide Intermediate (Strong Nucleophile) Start->Intermediate Deprotonation Intermediate2 Anilide Intermediate AlkylHalide Alkyl Halide (R-X) (Electrophile) Product N-Alkylated Product Intermediate2->Product SN2 Attack

Caption: General mechanism for base-mediated N-alkylation.

Detailed Experimental Protocol

This protocol describes a general, self-validating method for the mono-N-alkylation of this compound.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.5 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

The following workflow provides a visual guide to the experimental process.

experimental_workflow start Start setup 1. Reaction Setup (Substrate, Base, Solvent) start->setup addition 2. Add Alkyl Halide setup->addition reaction 3. Heat & Stir (Monitor by TLC) addition->reaction workup 4. Work-up (Quench, Extract, Wash) reaction->workup purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for N-alkylation.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF via syringe to create a suspension (approx. 0.2-0.5 M concentration relative to the starting amine).

    • Stir the suspension at room temperature for 15-20 minutes.

  • Addition of Alkylating Agent:

    • Add the desired alkyl halide (1.1 eq) to the suspension dropwise via syringe.

    • Expert Insight: A slight excess of the alkylating agent ensures complete consumption of the starting material, but a large excess can promote di-alkylation. Stoichiometry is key.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 50-70 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible. This typically takes 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with deionized water (2x) to remove residual DMF, and then with brine (1x) to aid in drying.[3]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3]

  • Characterization:

    • Combine the pure fractions (identified by TLC) and concentrate under reduced pressure.

    • Confirm the structure and purity of the final N-alkylated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[3]

Data Summary: Key Reaction Parameters

The choice of reagents and conditions can be optimized for different alkylating agents. The following table provides representative parameters for the N-alkylation of this compound.

Alkylating AgentBase (eq.)SolventTemperature (°C)Typical Time (h)Expected Yield
IodomethaneK₂CO₃ (2.0)DMF504 - 6Good to Excellent
IodoethaneK₂CO₃ (2.0)DMF606 - 8Good
Benzyl BromideK₂CO₃ (2.0)ACN60 - 705 - 8Good to Excellent
Propargyl BromideK₂CO₃ (2.0)DMF506 - 10Moderate to Good
tert-Butyl BromideK₂CO₃ (2.0)DMF70No Reaction*N/A

*Note: Tertiary alkyl halides like tert-butyl bromide are prone to elimination (E2) reactions under these conditions and are not suitable substrates for this SN2 protocol.

Troubleshooting and Advanced Insights

  • Problem: Low or No Reaction.

    • Cause: Insufficient activation of the amine due to a weak base or low temperature. The electron-withdrawing fluorine atoms make the amine less reactive.

    • Solution: Consider using a stronger base like sodium hydride (NaH). If using NaH, ensure all reagents and solvents are strictly anhydrous. Alternatively, increase the reaction temperature, but monitor for potential side reactions.

  • Problem: Formation of Di-alkylated Byproduct.

    • Cause: The mono-alkylated product is still nucleophilic and can react a second time. This is more common with highly reactive alkylating agents (e.g., iodomethane) or if a large excess is used.

    • Solution: Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq). Adding the alkylating agent slowly at a lower temperature can also favor mono-alkylation.

  • Alternative Methodologies: For particularly challenging or sterically hindered alkyl groups, or for aryl group introduction, other methods may be superior.

    • Reductive Amination: Reaction with an aldehyde or ketone followed by in-situ reduction is a powerful alternative for synthesizing N-alkyl amines.[4]

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds, particularly for N-arylation, but can also be adapted for alkylation.[5][6] It offers excellent functional group tolerance but requires specialized catalysts and ligands.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Alkyl halides can be toxic, lachrymatory, and/or carcinogenic. Handle with extreme care.

  • DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • If using sodium hydride (NaH), it is highly reactive with water and can ignite. Handle under an inert atmosphere and quench carefully.

Conclusion

The protocol described provides a reliable and scalable method for the N-alkylation of this compound. By understanding the underlying mechanistic principles—particularly the reduced nucleophilicity of the fluorinated aniline—researchers can effectively troubleshoot and adapt this procedure to synthesize a diverse library of N-substituted derivatives. These compounds are valuable for exploring structure-activity relationships in drug discovery and for developing novel functional materials.

References

Application Notes & Protocols: Methyl 2-amino-4,6-difluorobenzoate as a Versatile Synthon for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 2-amino-4,6-difluorobenzoate as a pivotal building block for the synthesis of fluorine-containing heterocyclic compounds. The strategic placement of two fluorine atoms on the anthranilate core imparts unique electronic properties that are highly sought after in medicinal chemistry and materials science. We present not just protocols, but the underlying chemical principles, guiding researchers and drug development professionals in leveraging this synthon for the construction of quinazolinones and quinolines. The methodologies are designed to be robust and self-validating, with detailed step-by-step instructions, troubleshooting advice, and characterization checkpoints.

Introduction: The Strategic Advantage of Fluorinated Anthranilates

This compound (CAS: 379228-57-6) is a specialized derivative of methyl anthranilate. Its utility stems from the profound impact of fluorine substitution on molecular properties. The two fluorine atoms at the 4- and 6-positions act as potent electron-withdrawing groups, which significantly modulates the reactivity of the entire molecule.

Key Molecular Features and Their Implications:

  • Decreased Basicity of the Amino Group: The nucleophilicity of the 2-amino group is attenuated. This can necessitate more forcing reaction conditions (e.g., higher temperatures or stronger acid catalysis) compared to non-fluorinated analogs, but it also offers a pathway to control reactivity and minimize side reactions.[1]

  • Activation of the Benzene Ring: The fluorine atoms influence the electrophilicity and nucleophilicity of the aromatic ring, potentially altering the regioselectivity of cyclization reactions.

  • Metabolic Stability and Lipophilicity: In the context of drug design, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism. It also increases lipophilicity, which can improve membrane permeability and bioavailability of the final heterocyclic compounds.

This guide will focus on two primary classes of heterocycles accessible from this building block: Quinazolinones and Quinolines , both of which are privileged scaffolds in numerous approved pharmaceuticals.

Physicochemical Properties & Safety

Prior to any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.

PropertyValueSource(s)
CAS Number 379228-57-6[2]
Molecular Formula C₈H₇F₂NO₂[2]
Molecular Weight 187.14 g/mol [2]
Appearance Solid[2]
Purity Typically ≥98%[2]
Primary Hazards Causes skin irritation and serious eye damage.[3]
Handling Precautions Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[3][4][3][4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[5]

Note: This data is representative. Always consult the specific Safety Data Sheet (SDS) provided by your supplier.[3]

Core Synthetic Application I: Synthesis of 5,7-Difluoro-4(3H)-quinazolinones

The construction of the quinazolin-4-one scaffold is a cornerstone application of anthranilate chemistry. The Niementowski reaction, or variations thereof, provides a direct and efficient route through the cyclocondensation of an anthranilate with an amide source.[6]

Principle of the Reaction

This protocol adapts the classical Niementowski synthesis.[7] this compound is heated with formamide, which serves as both a reactant and a solvent. The reaction proceeds via an initial acylation of the aniline nitrogen by formamide, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable heterocyclic ring system. The electron-withdrawing nature of the fluorine atoms makes the initial acylation step the rate-limiting factor, often requiring elevated temperatures to drive the reaction to completion.

G cluster_workflow General Experimental Workflow reagents 1. Reagent Setup (Starting Material, Formamide) reaction 2. Reaction (Heating, 130-150°C, 4-6h) reagents->reaction Heat workup 3. Work-up (Cool, Quench with H₂O) reaction->workup Monitor by TLC filtration 4. Isolation (Vacuum Filtration) workup->filtration purification 5. Purification (Recrystallization) filtration->purification analysis 6. Characterization (NMR, MS, m.p.) purification->analysis

Caption: High-level workflow for quinazolinone synthesis.

Protocol 1.1: Synthesis of 5,7-Difluoroquinazolin-4(3H)-one

Materials and Reagents:

  • This compound (1.0 eq)

  • Formamide (≥10 eq)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • TLC plates (Silica gel 60 F₂₅₄)

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.87 g, 10 mmol) and formamide (e.g., 4.5 mL, ~113 mmol).

  • Heating: Heat the reaction mixture with stirring to 130-140°C. Causality Note: This temperature is critical to overcome the reduced nucleophilicity of the amino group and to facilitate the elimination of methanol and water during cyclization.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the starting material spot indicates reaction completion, typically within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 50 mL of ice-cold water while stirring.

  • Precipitation and Isolation: A solid precipitate should form. Continue stirring for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (2 x 20 mL) to remove any residual formamide.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 5,7-Difluoroquinazolin-4(3H)-one as a crystalline solid.

  • Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and melting point determination.

Reagent/ProductMW ( g/mol )Molar Eq.Quantity (for 10 mmol scale)
This compound187.141.01.87 g
Formamide45.04~114.5 mL
Expected Product 180.12 - Anticipated Yield: ~85-95%

Core Synthetic Application II: Synthesis of Fluorinated Quinolines

The Friedländer annulation is a powerful acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This protocol adapts the principle for our ester-containing starting material, which will react with a β-dicarbonyl compound to form a substituted quinoline.

Principle of the Reaction

In this pathway, this compound reacts with a β-ketoester, such as ethyl acetoacetate, under acidic catalysis. The reaction is initiated by the formation of an enamine or imine intermediate between the reactants. This is followed by an intramolecular cyclizing condensation (annulation) and subsequent dehydration to furnish the stable aromatic quinoline ring. The fluorine atoms are expected to influence the rate of cyclization and the properties of the resulting quinoline product.

G start This compound + Ethyl Acetoacetate imine Imine/Enamine Formation (Acid Catalyst, e.g., p-TsOH) start->imine cyclization Intramolecular Cyclization (Annulation) imine->cyclization dehydration Dehydration & Tautomerization cyclization->dehydration product Substituted 5,7-Difluoroquinoline Product dehydration->product

Caption: Simplified mechanism for Friedländer quinoline synthesis.

Protocol 2.1: Synthesis of Ethyl 5,7-difluoro-4-hydroxy-2-methylquinoline-8-carboxylate

Materials and Reagents:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Polyphosphoric acid (PPA) or Dowex-50W resin as catalyst/dehydrating agent

  • Diphenyl ether (as high-boiling solvent)

  • Round-bottom flask with a Dean-Stark trap (optional) or reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a flask, combine this compound (e.g., 1.87 g, 10 mmol), ethyl acetoacetate (1.56 g, 1.5 mL, 12 mmol), and diphenyl ether (20 mL).

  • Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of p-TsOH or a larger quantity of PPA, approx. 10 g). Causality Note: An acid catalyst is essential to promote both the initial condensation and the final dehydration step to form the aromatic quinoline ring.

  • Heating: Heat the mixture to a high temperature (e.g., 180-200°C) for 2-4 hours. The high temperature is necessary to drive the cyclization and dehydration.

  • Monitoring: Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1) for the consumption of the starting material.

  • Work-up: Cool the reaction mixture to about 80°C and carefully pour it into a beaker of ice water or a stirred solution of aqueous sodium bicarbonate to neutralize the acid.

  • Extraction: If a precipitate forms, it can be filtered. If not, the product may need to be extracted from the aqueous layer using an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel to isolate the target quinoline derivative.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Inactive catalyst. 3. Purity of starting materials.1. Gradually increase the reaction temperature by 10-20°C. 2. Use a stronger acid catalyst (e.g., switch from p-TsOH to PPA). 3. Ensure starting materials are dry and pure.
Incomplete Reaction 1. Reaction time is too short. 2. Reversible intermediates forming.1. Extend the reaction time, monitoring by TLC every 1-2 hours. 2. If applicable (e.g., Friedländer), use a Dean-Stark trap to remove water and drive the equilibrium towards the product.
Multiple Products 1. Side reactions due to excessive heat. 2. For quinoline synthesis, potential for regioisomers.1. Lower the reaction temperature and increase the reaction time. 2. Carefully characterize all products; purification by column chromatography or HPLC will be necessary. Optimize catalyst choice.

Conclusion

This compound is a highly valuable and strategic building block for accessing fluorinated heterocyclic systems. The electron-withdrawing fluorine atoms, while presenting a challenge in terms of reduced nucleophilicity, offer a distinct advantage for creating novel molecular scaffolds with enhanced pharmacological and material properties. The protocols detailed herein for quinazolinone and quinoline synthesis serve as a robust foundation for researchers to explore the rich chemistry of this synthon, enabling the development of next-generation pharmaceuticals and advanced materials.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-amino-4,6-difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biaryls

In the landscape of modern drug discovery, the synthesis of biaryl and heteroaryl scaffolds remains a cornerstone for developing novel therapeutics. Methyl 2-amino-4,6-difluorobenzoate and its halogenated derivatives are particularly valuable building blocks. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, key determinants of its pharmacokinetic and pharmacodynamic profile.[1][2] Furthermore, the presence of both an amino and a methyl ester group provides versatile synthetic handles for subsequent molecular elaboration, allowing for the rapid generation of diverse compound libraries.[3]

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely adopted method for constructing the C-C bonds necessary to form these biaryl structures.[4][5][6] Its reputation is built on its generally mild reaction conditions, broad functional group tolerance, and the stability and commercial availability of its organoboron reagents.[7][8][9]

However, applying this reaction to substrates like this compound is not without its specific challenges. The electron-deficient nature of the fluorinated ring and the potential for the ortho-amino group to coordinate with and inhibit the palladium catalyst necessitate a carefully optimized approach.[7][8] This guide provides a detailed examination of the reaction mechanism, key experimental parameters, and robust protocols to empower researchers to successfully synthesize these critical intermediates.

Mechanistic Foundation of the Suzuki-Miyaura Coupling

A thorough understanding of the catalytic cycle is paramount for rational protocol design and effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three fundamental steps, cycling a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[3][4][6][10]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the this compound derivative (Ar-X). This step forms a square-planar Pd(II) intermediate.[5][6] The reactivity of the C-X bond typically follows the order I > Br > OTf >> Cl.

  • Transmetalation : This is often the rate-determining step. The organoboron reagent (Ar'-B(OR)₂) is activated by a base to form a more nucleophilic boronate "ate" complex (e.g., [Ar'-B(OH)₃]⁻).[9][11] This complex then transfers its organic group (Ar') to the Pd(II) center, displacing the halide and forming a new Ar-Pd(II)-Ar' intermediate.

  • Reductive Elimination : The two organic moieties (Ar and Ar') on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar'). This final step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oa_intermediate Ar-Pd(II)-X(Ln) pd0->oa_intermediate Oxidative Addition (+ Ar-X) re_intermediate Ar-Pd(II)-Ar'(Ln) oa_intermediate->re_intermediate Transmetalation (+ Ar'B(OH)₂, Base) re_intermediate->pd0 Reductive Elimination (- X⁻) product Ar-Ar' re_intermediate->product

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Experimental Parameters: A Scientist's Guide

The success of coupling an electron-rich aniline derivative hinges on the judicious selection of each reaction component. The goal is to promote the desired catalytic cycle while suppressing potential side reactions.

ParameterSelection Rationale & Expert Insights
Palladium Precatalyst The active catalyst is Pd(0), but more stable Pd(II) salts like Pd(OAc)₂ or air-stable Pd(0) sources like Pd₂(dba)₃ are often used as "precatalysts".[4][11][12] For challenging substrates with ortho-amino groups, modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended.[7][13] These systems generate the active monoligated Pd(0) species under mild conditions, often leading to higher yields and cleaner reactions.[13][14]
Ligand The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents catalyst decomposition, and fine-tunes its electronic and steric properties. For electron-rich anilines, bulky and electron-rich phosphine ligands are the gold standard. They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step.[12][15] Recommended Ligands: SPhos, XPhos, RuPhos, or CataCXium® A.[7][8]
Base The base activates the boronic acid for transmetalation.[9][11] The choice of base must balance reactivity with substrate stability. Strong aqueous bases (NaOH, KOH) can cause hydrolysis of the methyl ester. Therefore, milder inorganic bases are preferred. Recommended Bases: K₃PO₄ (potassium phosphate) is often an excellent choice. Cs₂CO₃ (cesium carbonate) and K₂CO₃ (potassium carbonate) are also effective.[5][7]
Solvent A mixture of an organic solvent and water is typically required to dissolve both the organic substrates and the inorganic base. Degassing the solvent (by sparging with argon or nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Recommended Solvents: 1,4-Dioxane/H₂O, 2-MeTHF/H₂O, or Toluene/H₂O.[5][7][16] 2-MeTHF is often a greener and safer alternative to THF or dioxane.
Boron Reagent Both boronic acids (Ar-B(OH)₂) and their corresponding pinacol esters (Ar-Bpin) are viable coupling partners.[17] Pinacol esters often exhibit enhanced stability, making them advantageous for boronic acids prone to decomposition or protodeboronation (replacement of the boron moiety with a proton).[4][18]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of a halogenated this compound derivative. Optimization may be necessary for specific substrates.

Protocol 1: General Coupling with an Arylboronic Acid

This protocol is designed for a 0.5 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Reagents:

  • Methyl 5-bromo-2-amino-4,6-difluorobenzoate (133 mg, 0.5 mmol, 1.0 equiv.)

  • Arylboronic Acid (0.75 mmol, 1.5 equiv.)

  • Potassium Phosphate (K₃PO₄, tribasic) (318 mg, 1.5 mmol, 3.0 equiv.)

  • SPhos Pd G3 Precatalyst (2-4 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Oven-dried resealable Schlenk tube with a stir bar

Standard experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Preparation: To the oven-dried Schlenk tube, add methyl 5-bromo-2-amino-4,6-difluorobenzoate, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: Briefly remove the septum and add the SPhos Pd G3 precatalyst.

  • Inerting: Seal the tube with a screw cap septum and evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous 2-MeTHF (4 mL) and degassed water (1 mL) via syringe.

  • Execution: Place the sealed tube in a preheated oil bath or heating block set to 90-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently active catalyst/ligand system.3. Poor solubility of reagents.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a more active ligand (e.g., RuPhos) or a palladacycle precatalyst. Increase catalyst loading slightly (e.g., to 5 mol%).3. Try a different solvent system (e.g., Dioxane/H₂O) or increase the reaction temperature.
Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Reaction time is excessively long.1. Switch to the corresponding boronic acid pinacol ester.2. Use a more active catalyst system to shorten the required reaction time. Ensure the reaction is stopped once the starting material is consumed.
Ester Hydrolysis 1. Base is too strong.2. Reaction temperature is too high or time is too long.1. Use a milder base like K₃PO₄ or even KF.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve degassing and inert atmosphere techniques.2. This is sometimes unavoidable. Purification by chromatography is usually effective at removing this byproduct.

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and versatile pathway for the synthesis of novel biaryl compounds derived from this compound. Success with this specific substrate class is contingent upon a rational approach to catalyst and ligand selection, favoring modern, highly active systems designed to overcome the challenges posed by electron-rich anilines. By implementing the robust protocols and troubleshooting guidance provided in this document, researchers and drug development professionals can confidently access these valuable fluorinated scaffolds, accelerating the discovery of next-generation therapeutics.

References

Application Note: Strategic Synthesis of Novel PROTACs Employing Methyl 2-Amino-4,6-difluorobenzoate as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Next-Generation PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] This approach offers a distinct advantage over traditional inhibitors by targeting the entire protein for degradation, a mechanism that can overcome resistance and address previously "undruggable" targets.[1] A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The modularity of PROTACs allows for extensive chemical optimization, with the linker and ancillary structural elements playing a crucial role in determining the efficacy and pharmacokinetic properties of the degrader.[3]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] Fluorine's high electronegativity and small size can profoundly influence the physicochemical properties of a molecule, often leading to improved drug-like characteristics.[5][6][7] In the context of PROTACs, the strategic placement of fluorine atoms can rigidify linker conformations, block metabolic hotspots, and fine-tune cell permeability, thereby optimizing the overall performance of the degrader.

This application note provides a detailed protocol for the synthesis of a novel PROTAC, leveraging the unique properties of Methyl 2-amino-4,6-difluorobenzoate as a central building block. This fluorinated aniline derivative serves as a versatile scaffold for the introduction of a warhead and subsequent linkage to an E3 ligase ligand. We will describe a convergent synthetic strategy to construct a PROTAC targeting the bromodomain-containing protein 4 (BRD4) by utilizing a derivative of the well-characterized BRD4 inhibitor, JQ1, as the warhead and pomalidomide as the Cereblon (CRBN) E3 ligase ligand.

Rationale for Employing this compound

The selection of this compound as a core building block is predicated on several key advantages:

  • Metabolic Stability: The two fluorine atoms on the phenyl ring are anticipated to enhance metabolic stability by shielding adjacent positions from oxidative metabolism.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the aniline nitrogen and the overall lipophilicity of the resulting PROTAC, potentially improving cell permeability and bioavailability.

  • Synthetic Versatility: The amino group provides a convenient handle for amide bond formation, a robust and widely used reaction in PROTAC synthesis.[8][9] The methyl ester can be hydrolyzed to a carboxylic acid, offering an alternative attachment point for the linker or warhead.

  • Structural Rigidity: The difluoro-substituted phenyl ring can impart a degree of conformational constraint to the linker, which is often beneficial for optimizing the ternary complex formation between the POI, PROTAC, and E3 ligase.[10]

Overall Synthetic Strategy

The synthesis of the target PROTAC, herein designated as GP-DFB-01 , will be accomplished through a convergent approach. The key steps are:

  • Synthesis of the Warhead-Linker Intermediate: this compound will be acylated with a derivative of the BRD4 inhibitor JQ1 bearing a carboxylic acid functionality.

  • Hydrolysis of the Methyl Ester: The methyl ester of the warhead-linker intermediate will be hydrolyzed to the corresponding carboxylic acid.

  • Synthesis of the E3 Ligase Ligand-Linker Intermediate: Pomalidomide will be functionalized with an amino-terminated linker.

  • Final Amide Coupling: The warhead-linker carboxylic acid will be coupled with the amino-functionalized pomalidomide to yield the final PROTAC, GP-DFB-01.

Experimental Protocols

PART 1: Synthesis of the Warhead-Linker Intermediate (3)

Scheme 1: Synthesis of the JQ1-Difluorobenzoate Intermediate

cluster_0 Step 1: Acylation JQ1_COOH JQ1-COOH (1) Intermediate_3 Intermediate (3) JQ1_COOH->Intermediate_3 DFB This compound (2) DFB->Intermediate_3

Caption: Acylation of the fluorinated building block with the JQ1 warhead.

Materials:

ReagentSupplierPart Number
(+)-JQ1 carboxylic acid (1)MedChemExpressHY-15745
This compound (2)Sigma-AldrichTBD
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Sigma-Aldrich445447
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Ethyl acetate (EtOAc)Fisher ScientificE145-4
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher ScientificS233-500
BrineFisher ScientificS271-10
Anhydrous sodium sulfate (Na₂SO₄)Fisher ScientificS421-500

Protocol:

  • To a solution of (+)-JQ1 carboxylic acid (1) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (2) (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/EtOAc) to afford the desired intermediate (3) .

PART 2: Hydrolysis of the Methyl Ester (4)

Scheme 2: Saponification to the Carboxylic Acid

cluster_1 Step 2: Hydrolysis Intermediate_3 Intermediate (3) Intermediate_4 Carboxylic Acid (4) Intermediate_3->Intermediate_4

Caption: Hydrolysis of the methyl ester to the key carboxylic acid intermediate.

Materials:

ReagentSupplierPart Number
Intermediate (3)Synthesized above-
Lithium hydroxide (LiOH)Sigma-Aldrich250558
Tetrahydrofuran (THF)Sigma-Aldrich186562
Methanol (MeOH)Fisher ScientificA452-4
Water (H₂O)--
1 M Hydrochloric acid (HCl)Fisher ScientificA144-500
Dichloromethane (DCM)Fisher ScientificD143-4

Protocol:

  • Dissolve intermediate (3) (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).

  • Add LiOH (3.0 eq) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate (4) , which can often be used in the next step without further purification.

PART 3: Synthesis of Amino-Pomalidomide Linker (6)

Scheme 3: Synthesis of the Pomalidomide-Linker Conjugate

cluster_2 Step 3: Linker Attachment to Pomalidomide Pomalidomide Pomalidomide (5) Intermediate_6 Amino-Pomalidomide (6) Pomalidomide->Intermediate_6 Linker Boc-protected diamine linker Linker->Intermediate_6

Caption: Functionalization of pomalidomide with an amino-terminated linker.

Materials:

ReagentSupplierPart Number
Pomalidomide (5)MedChemExpressHY-10403
N-Boc-1,3-diaminopropaneSigma-Aldrich637841
4-Fluorothalidomide (alternative starting material for SNAr)Not applicable for this protocol-
Cesium carbonate (Cs₂CO₃)Sigma-Aldrich202143
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich276855
Trifluoroacetic acid (TFA)Sigma-Aldrich302031
Dichloromethane (DCM)Fisher ScientificD143-4

Protocol:

  • To a solution of pomalidomide (5) (1.0 eq) in anhydrous DMSO, add Cs₂CO₃ (2.0 eq) and N-Boc-1,3-diaminopropane (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected pomalidomide-linker conjugate.

  • Dissolve the purified Boc-protected intermediate in DCM and add TFA (10-20% v/v).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (2x) to remove excess TFA. The resulting TFA salt of the amino-pomalidomide linker (6) is typically used directly in the next step.

PART 4: Final PROTAC Synthesis (GP-DFB-01)

Scheme 4: Final Amide Coupling

cluster_3 Step 4: Final PROTAC Assembly Intermediate_4 Carboxylic Acid (4) PROTAC GP-DFB-01 Intermediate_4->PROTAC Intermediate_6 Amino-Pomalidomide (6) Intermediate_6->PROTAC

Caption: Final convergent coupling to yield the target PROTAC.

Materials:

ReagentSupplierPart Number
Carboxylic acid intermediate (4)Synthesized above-
Amino-pomalidomide linker (6)Synthesized above-
HATUSigma-Aldrich445447
DIPEASigma-Aldrich387649
Anhydrous DMFSigma-Aldrich227056
Preparative HPLC system--

Protocol:

  • To a solution of the carboxylic acid intermediate (4) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amino-pomalidomide linker (6) (as the TFA salt, 1.1 eq) to the reaction mixture. Note: Additional DIPEA (1.1 eq) may be needed to neutralize the TFA salt.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DMSO/water and purify the crude product by preparative reverse-phase HPLC to afford the final PROTAC, GP-DFB-01 .

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H and ¹⁹F NMR spectroscopy.

Data Summary and Characterization

CompoundDescriptionExpected M+H⁺ (m/z)Key Characterization Methods
Intermediate (3) JQ1-acylated difluorobenzoate methyl esterCalculated valueLC-MS, ¹H NMR, ¹⁹F NMR
Intermediate (4) JQ1-acylated difluorobenzoic acidCalculated valueLC-MS, ¹H NMR
GP-DFB-01 Final PROTAC moleculeCalculated valueHRMS, ¹H NMR, ¹⁹F NMR, HPLC

Troubleshooting and Optimization

  • Low Yield in Amide Coupling Steps: Ensure all reagents and solvents are anhydrous. Consider alternative coupling reagents such as HBTU or COMU. The reaction temperature can be gently heated (e.g., to 40-50 °C) if the reaction is sluggish at room temperature.

  • Incomplete Hydrolysis: If the saponification is slow, increase the amount of LiOH or prolong the reaction time. Ensure adequate mixing of the biphasic system.

  • Side Reactions with Pomalidomide: The glutarimide ring of pomalidomide can be susceptible to hydrolysis under strong basic conditions. Maintain careful control of pH and temperature during the synthesis and workup. An alternative, milder route to functionalize pomalidomide involves the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with an amino-linker, which can sometimes provide cleaner reactions.[4][11]

  • Purification Challenges: PROTACs are often large and somewhat greasy molecules. Purification by preparative HPLC is standard. Optimization of the gradient and choice of column (e.g., C18) is crucial for achieving high purity.

Conclusion

This application note details a robust and versatile synthetic route for the preparation of novel PROTACs using this compound as a key building block. The described protocols for amide bond formation and functionalization of both the warhead and E3 ligase ligand moieties are based on well-established and reliable chemical transformations. The strategic incorporation of a difluorinated phenyl ring into the PROTAC structure is a promising approach to enhance the pharmacokinetic properties and overall efficacy of the degrader. This methodology provides a clear framework for researchers in drug discovery to generate new, fluorinated PROTACs for a wide range of biological targets.

References

Application Note: A Validated Protocol for the Base-Catalyzed Hydrolysis of Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,6-difluorobenzoic acid is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motifs are integral to the development of novel compounds with enhanced biological activity and metabolic stability. The most common and reliable route to this acid is through the hydrolysis of its corresponding methyl ester, Methyl 2-amino-4,6-difluorobenzoate.

This application note provides a comprehensive, validated protocol for the efficient hydrolysis of this compound. We focus on base-catalyzed hydrolysis, commonly known as saponification, a method selected for its practical irreversibility and high-yield potential.[2][3] This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying mechanistic rationale, troubleshooting advice, and necessary safety protocols to ensure reproducible and safe execution.

Mechanism and Scientific Rationale

The conversion of an ester to a carboxylic acid via hydrolysis is a fundamental reaction in organic synthesis. While the reaction can be catalyzed by either acid or base, base-catalyzed hydrolysis is generally preferred for preparative purposes because it is an irreversible process.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process can be broken down into three key steps:

  • Nucleophilic Attack: A hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a tetrahedral alkoxide intermediate.[4]

  • Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the elimination of a methoxide ion (⁻OCH₃) as the leaving group, generating the carboxylic acid.[5]

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a highly stable carboxylate salt and methanol. This final step is essentially irreversible and drives the entire reaction to completion.[3][5]

An acidic work-up is subsequently required to protonate the carboxylate salt and yield the desired neutral 2-amino-4,6-difluorobenzoic acid.[4]

A noteworthy feature of the substrate is the ortho-amino group. Studies on similar 2-aminobenzoate esters have shown that this neighboring group can participate in the reaction, acting as an intramolecular general base catalyst, which can significantly enhance the rate of hydrolysis.[6][7]

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Materials and Equipment

Chemicals
ReagentCAS NumberMolecular FormulaPurity/GradeSupplier Example
This compound379228-57-6C₈H₇F₂NO₂≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2NaOH≥98%, PelletsFisher Scientific
Methanol (MeOH)67-56-1CH₄OACS GradeVWR
Hydrochloric Acid (HCl)7647-01-0HCl37%, ACS ReagentSigma-Aldrich
Deionized Water7732-18-5H₂OType IIIn-house
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeFisher Scientific
Hexanes110-54-3C₆H₁₄ACS GradeVWR
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄GranularSigma-Aldrich
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Glass funnel and filter paper (or Büchner funnel with vacuum flask)

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • TLC plates (Silica gel 60 F₂₅₄) and development chamber

  • UV lamp (254 nm)

Experimental Protocol

Safety First
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is suitable).

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Sodium Hydroxide (NaOH) is highly corrosive and can cause severe burns. Handle with care.

    • Concentrated Hydrochloric Acid (HCl) is corrosive and releases toxic fumes. Handle with extreme care.

    • Methanol is flammable and toxic. Avoid inhalation and contact with skin. Keep away from ignition sources.[8]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Step-by-Step Procedure

Experimental Workflow arrow arrow start 1. Dissolve Ester in Methanol add_base 2. Add Aqueous NaOH Solution start->add_base reflux 3. Heat to Reflux (2-4 hours) add_base->reflux monitor 4. Monitor Reaction (via TLC) reflux->monitor cool 5. Cool to Room Temperature monitor->cool concentrate 6. Remove Methanol (Rotary Evaporator) cool->concentrate acidify 7. Acidify with HCl (pH ~2-3) concentrate->acidify filter 8. Isolate Solid (Vacuum Filtration) acidify->filter wash 9. Wash with Cold Deionized Water filter->wash dry 10. Dry Product (Vacuum Oven) wash->dry characterize 11. Characterize (NMR, MS, MP) dry->characterize

Caption: Step-by-step workflow for the hydrolysis of the ester.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 26.7 mmol).

    • Add methanol (50 mL) and stir until the ester is fully dissolved.

  • Saponification:

    • In a separate beaker, dissolve sodium hydroxide (2.14 g, 53.4 mmol, 2.0 equiv.) in deionized water (50 mL). Caution: The dissolution is exothermic. Allow the solution to cool to room temperature.

    • Add the aqueous NaOH solution to the methanolic solution of the ester.

    • Fit the flask with a reflux condenser and begin heating the mixture to reflux (approx. 65-70°C) using a heating mantle.

    • Maintain a gentle reflux with vigorous stirring for 2-4 hours.[9]

  • Reaction Monitoring:

    • Periodically check the reaction's progress by TLC (e.g., every hour).

    • Use a 3:1 Hexanes:Ethyl Acetate mixture as the eluent. The starting ester will be less polar (higher Rf) than the product acid (which will likely remain at the baseline). The reaction is complete when the starting material spot is no longer visible under a UV lamp.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous solution to a beaker and cool it in an ice-water bath.

    • While stirring vigorously, slowly add concentrated hydrochloric acid (approx. 4.5 mL, or until pH ~2-3 is reached, as confirmed by pH paper). A white precipitate will form.

    • Continue stirring the slurry in the ice bath for another 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any residual salts.

    • Dry the product under vacuum at 40-50°C to a constant weight.

Data and Characterization

Quantitative Summary
ParameterValueNotes
Starting Ester Mass5.0 gThis compound
Moles of Ester26.7 mmolMW: 187.15 g/mol
NaOH Mass2.14 g2.0 equivalents
Solvent System50 mL MeOH / 50 mL H₂O1:1 mixture
Reaction Temperature~65-70 °CReflux
Reaction Time2-4 hoursMonitor by TLC
Theoretical Yield4.62 g2-amino-4,6-difluorobenzoic acid
Expected Yield85-95%3.9 - 4.4 g
AppearanceWhite to off-white solid[10]
Melting Point182-184 °C (literature)[11]
Analytical Methods for Product Verification
  • ¹H NMR: The spectrum of the product should show the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton. Aromatic proton signals will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-amino-4,6-difluorobenzoic acid (173.12 g/mol ).[12]

  • Melting Point (MP): The measured melting point of the dried product should be sharp and consistent with the literature value, indicating high purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient reaction time or temperature.2. Insufficient base.1. Extend the reflux time and re-check by TLC.2. Ensure accurate weighing of NaOH; consider adding another 0.2-0.5 equivalents of base if necessary.
Low Yield 1. Product is partially soluble in acidic water.2. Incomplete precipitation.3. Mechanical loss during transfers.1. Ensure the aqueous solution is thoroughly chilled before and during filtration.2. Ensure pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate.3. Use minimal transfers; rinse glassware with a small amount of the filtrate.
Oily or Gummy Product Impurities present or product has not fully crystallized.1. Ensure the product is thoroughly washed with cold water.2. If purity is low, consider recrystallization from an appropriate solvent system (e.g., ethanol/water).[13]

Conclusion

This application note details a robust and high-yielding protocol for the saponification of this compound. The use of base-catalyzed hydrolysis ensures an irreversible reaction, leading to excellent conversion and a straightforward purification process. By adhering to the outlined steps and safety precautions, researchers can reliably produce high-purity 2-amino-4,6-difluorobenzoic acid, a critical intermediate for further synthetic applications in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the dedicated technical support guide for the purification of Methyl 2-amino-4,6-difluorobenzoate (CAS No. 379228-57-6). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested protocols and troubleshooting advice. As a key building block in pharmaceutical research, achieving high purity of this substance is critical for downstream applications.

This guide moves beyond simple procedural lists to provide the underlying scientific rationale for each step, empowering you to make informed decisions and adapt these protocols to your specific experimental context.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the purification of this compound.

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography . The choice between them depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. Recrystallization is often preferred for larger quantities when a suitable solvent system can be identified, as it is generally more economical. Flash chromatography offers higher resolution for separating compounds with similar polarities.

Q2: What typical impurities might be present in the crude product?

A2: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials such as 2-amino-4,6-difluorobenzoic acid, residual methanol, or byproducts from the esterification reaction.[1][2] If the synthesis involves a Vilsmeier-Haack type reaction, residual formylating agents or related byproducts could also be present.[3] Incomplete reactions can also lead to the presence of dimers or other condensation products.

Q3: My compound appears as a brownish or off-white solid. Is this normal?

A3: While commercially available this compound is typically a solid, a significant brown or off-white coloration in a crude product often indicates the presence of oxidized impurities or colored byproducts.[4][5] These impurities can sometimes be removed by a simple recrystallization or by treating a solution of the crude product with activated charcoal before filtration.

Q4: How does the amine functional group affect the purification process?

A4: The primary amine group in the molecule makes it basic. This property can lead to strong interactions with the acidic silica gel used in standard flash chromatography, often resulting in significant peak tailing, poor separation, and even irreversible adsorption to the stationary phase.[6] To mitigate this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine or ammonium hydroxide.[6][7]

Purification Protocols and Experimental Workflows

Below are detailed, step-by-step protocols for the two primary purification methods.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Observations
Ethanol/WaterVariesGood for compounds with moderate polarity.[8]
Ethyl Acetate/HexaneVariesA common system for compounds of intermediate polarity.
Acetone/WaterVariesEffective for many organic compounds.[4]
Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent) to separate components of a mixture based on their polarity.[9][10]

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give the desired product a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Recommended Mobile Phases for Flash Chromatography

Mobile Phase SystemRatio (v/v)ModifierTarget Compounds
Ethyl Acetate/Hexane10-50% EtOAc0.5-1% TriethylamineCompounds of "normal" polarity.[9]
Dichloromethane/Methanol1-5% MeOH0.5-1% TriethylamineMore polar compounds.[9]

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you might encounter.

Problem 1: My compound will not crystallize from solution.

  • Possible Cause: The solution may be too dilute, or the wrong solvent system was chosen.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.

    • Add a seed crystal of the pure compound if available.

    • Slowly evaporate some of the solvent to increase the concentration.

    • If these fail, remove the solvent completely and attempt recrystallization with a different solvent system.

Problem 2: The yield is very low after column chromatography. [11]

  • Possible Cause 1: The compound may be irreversibly adsorbed onto the silica gel. This is common for basic amines on acidic silica.[6]

  • Solution 1:

    • Ensure the mobile phase is modified with a base like triethylamine (0.5-1%) to neutralize the acidic sites on the silica gel.[7]

    • Alternatively, use a different stationary phase such as alumina or amine-functionalized silica.[6][12]

  • Possible Cause 2: The chosen mobile phase may be too polar, causing your compound to elute too quickly with impurities.

  • Solution 2:

    • Re-optimize the mobile phase using TLC to achieve a better separation between your product and impurities. Aim for a larger difference in Rf values.

Problem 3: My compound is streaking badly on the TLC plate and the column.

  • Possible Cause: This is a classic sign of an acidic stationary phase interacting with a basic compound.[6][7]

  • Solution:

    • Add a small amount of triethylamine or ammonium hydroxide to your TLC developing chamber and your column's mobile phase. This will "deactivate" the acidic sites on the silica and lead to sharper bands.

Problem 4: I see multiple spots on the TLC after purification.

  • Possible Cause 1: The column may have been overloaded with crude material.

  • Solution 1:

    • Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude product.

  • Possible Cause 2: The fractions may have been cut too broadly, leading to the inclusion of impurities.

  • Solution 2:

    • Collect smaller fractions and analyze them carefully by TLC before combining.

Visualized Workflows

Purification Decision Workflow

start Crude Product (this compound) check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities high_purity Minor Impurities (>90% pure) check_impurities->high_purity High Purity low_purity Major Impurities (<90% pure) check_impurities->low_purity Low Purity recrystallize Attempt Recrystallization high_purity->recrystallize column Perform Flash Column Chromatography low_purity->column success Pure Product (>98%) recrystallize->success Success failure Purification Failed recrystallize->failure Failure column->success Success column->failure Failure re_evaluate Re-evaluate Method failure->re_evaluate re_evaluate->recrystallize Try Different Solvents re_evaluate->column Try Chromatography start Low Yield After Column check_tailing Was there significant peak tailing? start->check_tailing yes_tailing Yes check_tailing->yes_tailing Yes no_tailing No check_tailing->no_tailing No add_base Add Base to Mobile Phase (e.g., 1% Et3N) yes_tailing->add_base check_elution Did compound elute with solvent front? no_tailing->check_elution change_stationary Use Amine-Functionalized Silica or Alumina add_base->change_stationary If problem persists yes_elution Yes check_elution->yes_elution Yes no_elution No check_elution->no_elution No decrease_polarity Decrease Mobile Phase Polarity yes_elution->decrease_polarity check_fractions Re-check all fractions for product no_elution->check_fractions

References

Technical Support Center: Reactions of Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Methyl 2-amino-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a trifunctional molecule with a nucleophilic amino group, an electrophilic ester, and an electron-deficient aromatic ring activated towards nucleophilic aromatic substitution (SNAr). The interplay of these functional groups dictates its reactivity and can sometimes lead to the formation of undesired byproducts. This guide will help you understand and control these side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your reactions.

Issue 1: Incomplete Conversion and Multiple Spots on TLC

Question: I am running a reaction to modify the amino group (e.g., acylation or alkylation), but I'm observing incomplete consumption of my starting material along with the formation of multiple new products. What is happening?

Answer: This is a common observation and can stem from several factors:

  • Insufficient Reagent or Base: The amino group's nucleophilicity might be lower than anticipated due to the electron-withdrawing effects of the fluorine and ester groups. Ensure you are using a sufficient excess of your electrophile and an appropriate base to drive the reaction to completion.

  • Competing Side Reactions: The formation of multiple products suggests that side reactions are occurring at a rate comparable to your desired reaction. The most likely culprits are hydrolysis of the methyl ester or nucleophilic aromatic substitution (SNAr) on the ring.

  • Starting Material Purity: Impurities in the starting this compound can lead to unexpected side products. It is always advisable to check the purity of your starting material by techniques like NMR or LC-MS before use.

Troubleshooting Workflow:

start Incomplete Conversion & Multiple Products check_reagents Verify stoichiometry of reagents and base start->check_reagents check_purity Confirm purity of starting material start->check_purity analyze_byproducts Characterize major byproducts (LC-MS, NMR) check_reagents->analyze_byproducts check_purity->analyze_byproducts ester_hydrolysis Ester Hydrolysis Detected? analyze_byproducts->ester_hydrolysis snar_byproduct SNAr Byproduct Detected? ester_hydrolysis->snar_byproduct No optimize_conditions Optimize Reaction Conditions ester_hydrolysis->optimize_conditions Yes snar_byproduct->optimize_conditions Yes snar_byproduct->optimize_conditions No success Successful Reaction optimize_conditions->success

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Formation of 2-Amino-4,6-difluorobenzoic acid

Question: My reaction mixture is becoming acidic, and I have isolated a significant amount of 2-amino-4,6-difluorobenzoic acid. How can I prevent this?

Answer: The formation of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester. This is a common byproduct, especially under basic or acidic conditions at elevated temperatures.

Causality and Prevention:

ConditionCause of HydrolysisPrevention Strategy
Basic (e.g., NaOH, KOH) Saponification of the ester.Use non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). If a stronger base is needed, consider using it at low temperatures.
Acidic (e.g., HCl, H₂SO₄) Acid-catalyzed hydrolysis.If your reaction requires acidic conditions, use aprotic solvents and minimize the amount of water present. Consider using a milder Lewis acid if applicable.
Aqueous Workup Hydrolysis during extraction.Perform aqueous workups at low temperatures and minimize the time the reaction mixture is in contact with aqueous acid or base.
Issue 3: Unexpected Substitution of a Fluorine Atom

Question: I am trying to perform a reaction at the amino group, but I am observing a byproduct where one of the fluorine atoms has been substituted. What is causing this?

Answer: This is a classic example of Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms on the ring are activated by the electron-withdrawing ester group, making them susceptible to displacement by nucleophiles.[1]

Common Nucleophiles and Mitigation:

  • Hydroxide: If your reaction is run in the presence of aqueous base, hydroxide can act as a nucleophile to displace a fluorine atom, leading to a hydroxy-substituted byproduct.

    • Mitigation: Use anhydrous conditions and non-nucleophilic bases.

  • Amines: If your reaction involves another amine or if your primary amine starting material is in large excess, it can act as a nucleophile.

    • Mitigation: Control the stoichiometry carefully. If possible, protect the amino group before attempting other transformations.

  • Solvent: Some solvents, like dimethylformamide (DMF), can decompose at high temperatures to generate dimethylamine, which is a potent nucleophile.

    • Mitigation: Use a more stable solvent or run the reaction at a lower temperature.

Mechanistic Insight: The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[2] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[3]

start This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product - F⁻ leaving_group Fluoride (F⁻) meisenheimer->leaving_group

Caption: Simplified SNAr mechanism.

Frequently Asked Questions (FAQs)

Q1: Which of the two fluorine atoms is more susceptible to SNAr?

A1: The fluorine atom at the 4-position (para to the ester group) is generally more activated towards nucleophilic attack than the fluorine at the 6-position (ortho to the ester). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the ester group when the attack occurs at the 4-position, providing greater stabilization.[3]

Q2: I am performing a Suzuki coupling with my amine-protected derivative. What are the potential byproducts?

A2: In addition to the desired cross-coupled product, you may observe byproducts arising from:

  • Dehalogenation: Reduction of the C-F bond to a C-H bond.

  • Homocoupling: Coupling of two molecules of your starting material or two molecules of the boronic acid partner.

  • Protodeboronation: Cleavage of the C-B bond of your boronic acid reagent by a proton source.

To minimize these, ensure your catalyst is active, use an appropriate base, and run the reaction under an inert atmosphere.

Q3: How can I purify my desired product from the hydrolyzed byproduct (2-amino-4,6-difluorobenzoic acid)?

A3: Purification can often be achieved by an acid-base extraction.

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic byproduct will be deprotonated and move into the aqueous layer, while your desired, less acidic product remains in the organic layer.

  • Separate the layers and wash the organic layer with brine, then dry and concentrate.

Q4: Can the amino group participate in intramolecular reactions?

A4: Yes, under certain conditions, intramolecular cyclization can occur. For example, if the ester is converted to a more reactive species like an acyl chloride, the amino group could potentially attack it to form a lactam. Careful planning of your synthetic route is essential to avoid such undesired intramolecular reactions.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction to Remove Carboxylic Acid Byproduct

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The organic layer contains the desired product, and the aqueous layer contains the deprotonated carboxylic acid byproduct.

  • Repeat: Drain the aqueous layer and repeat the wash with fresh sodium bicarbonate solution if necessary (monitor by TLC).

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

References

Technical Support Center: Optimizing Solvent Conditions for Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-4,6-difluorobenzoate. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth technical advice, troubleshooting guides, and frequently asked questions to help you optimize solvent conditions for reactions involving this versatile intermediate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your experimental success.

Introduction to this compound

This compound (C₈H₇F₂NO₂) is a substituted aniline derivative with key functional groups that offer multiple avenues for synthetic transformation.[1] Its structure presents a nucleophilic amino group, an ester, and an electron-deficient aromatic ring activated by two fluorine atoms, making it a valuable building block. However, the interplay of these features—particularly the strong electron-withdrawing nature of the fluorine atoms and the hydrogen-bonding capability of the amine—makes solvent selection a critical parameter for achieving high yields and selectivity.

This guide will focus on three primary reaction classes involving this molecule:

  • Nucleophilic Aromatic Substitution (SNAr) at the fluorine-substituted positions.

  • Reactions at the Amino Group , such as amide bond formation.

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling), assuming future modification to include a suitable leaving group like bromine or iodine.

Frequently Asked Questions (FAQs)

Q1: What are the most important solvent properties to consider for reactions with this compound?

A1: The three most critical solvent properties are polarity, proticity, and the ability to dissolve all reactants.

  • Polarity : A solvent's polarity influences its ability to stabilize charged intermediates and transition states. Polar solvents are generally preferred for reactions involving polar starting materials or ionic intermediates.[2]

  • Proticity : This refers to a solvent's ability to act as a hydrogen bond donor. Protic solvents (e.g., water, alcohols) can solvate and stabilize anions, but they can also deactivate nucleophiles like the amino group on your substrate through hydrogen bonding, reducing their reactivity.[3][4][5] Aprotic solvents (e.g., DMF, DMSO, THF) do not have this capability and are often preferred for reactions requiring a potent nucleophile.[4][5]

  • Solubility : All reactants, reagents, and catalysts must be sufficiently soluble at the reaction temperature for the reaction to proceed efficiently. This compound is a solid at room temperature, and its solubility should be empirically tested in a small volume of the chosen solvent.[1]

Q2: Which class of solvents is typically best for SNAr reactions at the fluorine positions?

A2: Polar aprotic solvents are almost always the best choice for SNAr reactions.[6] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are ideal. These solvents can stabilize the charged Meisenheimer intermediate formed during the reaction without deactivating the incoming nucleophile through hydrogen bonding.[3][7] Protic solvents like methanol or water can significantly slow down or even halt SNAr reactions by caging the nucleophile.[3][4]

Q3: For amide coupling reactions involving the amino group, what is the recommended solvent?

A3: For amide couplings, polar aprotic solvents such as DMF, Dichloromethane (DCM), or THF are standard.[8] The choice often depends on the specific coupling reagents used.

  • Carbodiimide-based couplings (e.g., EDC, DCC) : These work well in DCM or DMF. Apolar solvents are often beneficial for the formation of the reactive O-acylisourea intermediate.[8]

  • Onium salt-based couplings (e.g., HATU, HBTU) : These are highly effective but are typically run in DMF.[9] It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate and the coupling reagents themselves.

Q4: Can solvent choice influence regioselectivity in reactions on the aromatic ring?

A4: Yes, solvent choice can influence regioselectivity. While the electronic directing effects of the existing substituents (amino, fluoro, and ester groups) are the primary determinants, the solvent can modulate reactivity. For instance, in some systems, solvent polarity and the ability to form hydrogen bonds can alter the conformation of the substrate or stabilize one transition state over another, thereby influencing which site is more accessible or reactive.[10][11][12] For electrophilic aromatic substitution, solvent choice can impact the isomeric ratios of products.[13]

Troubleshooting Guides & Optimization Protocols

Scenario 1: Low Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction

Problem: You are attempting to substitute one of the fluorine atoms with a nucleophile (e.g., an amine or alkoxide) in this compound, but the reaction yield is low, or you recover mostly starting material.

Root Cause Analysis & Solution Workflow

G cluster_0 Troubleshooting: Low SNAr Yield cluster_1 cluster_2 cluster_3 cluster_4 A Low Yield or No Reaction B Step 1: Verify Solvent Choice Is the solvent polar and aprotic? A->B F YES: Solvent is appropriate (e.g., DMF, DMSO) B->F Yes G NO: Using a protic solvent (e.g., EtOH, H₂O) B->G No C Step 2: Check Solvent Purity Is the solvent anhydrous? I YES: Solvent is dry. C->I Yes J NO: Water may be present. C->J No D Step 3: Evaluate Nucleophile & Base Is the nucleophile being deactivated? L Action: If using a base like K₂CO₃, ensure it is finely ground and dry. Consider a stronger, non-nucleophilic base if necessary (e.g., DBU). D->L E Step 4: Assess Temperature Is the reaction temperature adequate? M Action: The electron-withdrawing effect of the second fluorine and the ester group deactivates the ring. Increase temperature (e.g., 80-150 °C) and monitor by TLC/LC-MS. E->M F->C H Action: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. G->H I->D K Action: Use freshly distilled or commercially available anhydrous solvent. J->K L->E

Caption: Workflow for troubleshooting low yields in SNAr reactions.

Detailed Protocol: Optimizing SNAr
  • Solvent Selection :

    • Primary Choice : Start with anhydrous DMF or DMSO. These solvents excel at solvating the polar transition state of the SNAr mechanism.[3][6]

    • Alternative : If solubility is an issue, N-Methyl-2-pyrrolidone (NMP) can be an excellent alternative, especially for higher temperatures.

  • Reagent Preparation :

    • Ensure your nucleophile is not protonated. If using an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is typically required to generate the active nucleophile in situ.

    • Thoroughly dry all reagents and glassware. Water can compete as a nucleophile or deactivate reagents.

  • Execution :

    • Dissolve this compound and the base in the chosen anhydrous polar aprotic solvent under an inert atmosphere (Nitrogen or Argon).

    • Add the nucleophile and heat the reaction. Due to the deactivating effect of the multiple electron-withdrawing groups, temperatures between 80 °C and 150 °C may be necessary.

    • Monitor progress carefully using TLC or LC-MS.

Scenario 2: Side Product Formation in an Amide Coupling Reaction

Problem: You are coupling a carboxylic acid to the amino group of this compound using a carbodiimide reagent (e.g., EDC) and an additive (e.g., HOBt), but you observe significant side products and low yield of the desired amide.

Root Cause Analysis & Solution Workflow

G cluster_0 Troubleshooting: Amide Coupling Side Products cluster_1 cluster_2 cluster_3 A Side Products Observed (e.g., N-acylurea, racemization) B Step 1: Check Reagent Stoichiometry & Order of Addition A->B E Action: Pre-activate the carboxylic acid with EDC/HOBt for 5-10 mins before adding the -aniline. Ensure precise 1:1 stoichiometry of EDC to the carboxylic acid. B->E C Step 2: Evaluate Solvent & Temperature F Action: Run the reaction at 0 °C to room temperature. Use anhydrous DMF or DCM. Avoid high temperatures which can promote side reactions and racemization. C->F D Step 3: Re-evaluate Coupling Reagent Choice G Issue: The aniline is electron-deficient and weakly nucleophilic. Standard conditions may be insufficient. D->G E->C F->D H Action: Switch to a more potent onium salt reagent like HATU or HBTU in DMF with a non-nucleophilic base like DIPEA. These reagents are more effective for coupling with less nucleophilic amines. G->H

Caption: Workflow for troubleshooting amide coupling side reactions.

Detailed Protocol: Optimizing Amide Coupling
  • Solvent and Reagent Choice :

    • Standard Conditions : Use anhydrous DMF with EDC and an additive like Oxyma Pure or HOAt, which are superior to HOBt in suppressing racemization.[9] A non-nucleophilic base like Diisopropylethylamine (DIPEA) is typically required.

    • For Difficult Couplings : The amino group of this compound is deactivated by the fluorine substituents. If standard methods fail, switch to a more powerful uronium/aminium salt reagent like HATU.[9] These are highly effective for coupling with electron-poor anilines.[14]

  • Execution (Using HATU) :

    • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1 equiv.), HATU (1.1 equiv.), and DIPEA (2-3 equiv.) in anhydrous DMF.

    • Stir for 5-10 minutes to pre-activate the acid.

    • Add a solution of this compound (1.1 equiv.) in anhydrous DMF.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

Data Summary Tables

Table 1: Properties of Recommended Solvents
SolventAbbreviationDielectric Constant (20°C)TypeBoiling Point (°C)Key Considerations
N,N-DimethylformamideDMF36.7Polar Aprotic153Excellent solvent for many reactions; must be anhydrous. High boiling point.
Dimethyl SulfoxideDMSO46.7Polar Aprotic189Highly polar; excellent for SNAr. Can be difficult to remove. Must be anhydrous.
AcetonitrileMeCN37.5Polar Aprotic82Good for a range of reactions; lower boiling point makes for easier removal.
TetrahydrofuranTHF7.6Polar Aprotic66Less polar than DMF/DMSO but useful for many couplings. Must be anhydrous.
DichloromethaneDCM9.1Aprotic40Common for amide couplings with carbodiimides. Low boiling point.
Toluene-2.4Nonpolar Aprotic111Often used in Suzuki couplings, typically with an aqueous base phase.[15]
1,4-Dioxane-2.2Aprotic101Common solvent for Suzuki couplings.[15]
Table 2: Recommended Starting Conditions for Key Reactions
Reaction TypeRecommended SolventBaseCatalyst/ReagentTemperatureKey Insight
SNAr DMSO or DMFK₂CO₃ or Cs₂CO₃Nucleophile (e.g., R-NH₂, R-OH)80 - 150 °CPolar aprotic solvent is critical to avoid deactivating the nucleophile.[3][6]
Amide Coupling DMF or DCMDIPEA or NMMEDC/Oxyma or HATU0 °C to RTThe aniline is electron-deficient; potent coupling reagents like HATU may be required for good yields.[9][14]
Suzuki Coupling *Toluene/H₂O or Dioxane/H₂OK₂CO₃ or Cs₂CO₃Pd Catalyst (e.g., Pd(PPh₃)₄) + Ligand80 - 110 °CRequires conversion of -F to a better leaving group (-Br, -I, -OTf). Rigorous degassing is essential to prevent side reactions.[15][16]

*Note: Suzuki coupling requires prior modification of the substrate to introduce a suitable leaving group in place of a fluorine atom.

References

Technical Support Center: Column Chromatography Purification of Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. The information herein is structured to address specific experimental issues in a direct question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using standard silica gel chromatography?

A1: The primary challenge stems from the compound's structure. It contains a basic aromatic amine (-NH2) group. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. This acidity leads to strong acid-base interactions with the basic amine of your compound.[1] This interaction can cause several problems:

  • Irreversible Adsorption: The compound may bind so strongly that it cannot be eluted from the column, resulting in significant yield loss.[2]

  • Peak Tailing/Streaking: The compound elutes slowly and unevenly, leading to broad bands, poor separation from impurities, and mixed fractions.[2]

  • On-Column Degradation: For sensitive molecules, the acidic environment of the silica can catalyze decomposition.[2]

Q2: I'm seeing significant streaking on my initial TLC analysis. What does this indicate?

A2: Streaking on a TLC plate is a classic indicator of a strong, undesirable interaction between your analyte and the stationary phase, which in this case is the acidic silica gel reacting with your basic amine.[1] This is a warning sign that you will face significant challenges—like poor separation and low yield—if you proceed with a standard silica column without modifying your conditions.

Q3: What is the best stationary phase for this purification?

A3: While standard silica gel can be used with mobile phase modifiers, a more robust and reliable approach is to use a stationary phase designed for basic compounds. The best choice is often amine-functionalized silica .[1] This stationary phase has aminopropyl groups bonded to the silica surface, which effectively masks the acidic silanol groups.[1] This creates a more inert, slightly basic environment that prevents the strong adsorption of your amine, leading to symmetrical peaks and improved recovery. Basic alumina is another potential alternative to silica.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase (RP) chromatography is a viable alternative, especially for polar compounds like this one.[3][4] In RP chromatography, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[4][5] This technique can be particularly useful if the impurities are non-polar, as your polar product would elute earlier.

Experimental Workflow & Protocols

This section provides a systematic approach to developing a robust purification method for this compound.

Diagram: Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Analysis & System Selection cluster_1 Phase 2: Stationary Phase & Column Prep cluster_2 Phase 3: Execution & Analysis TLC 1. TLC Analysis (Hexane/EtOAc) Streak Streaking Observed? TLC->Streak Add_Mod 2. Add Modifier (e.g., 1% TEA) to Mobile Phase Streak->Add_Mod Yes Rf_Check 3. Check Rf (Target: 0.2-0.3) Streak->Rf_Check No Add_Mod->Rf_Check Choose_SP 4. Select Stationary Phase (Amine-Silica Recommended) Rf_Check->Choose_SP Rf OK Pack 5. Pack Column (Slurry Method) Choose_SP->Pack Equilibrate 6. Equilibrate Column (w/ Mobile Phase + Modifier) Pack->Equilibrate Load 7. Load Sample (Dry Loading Preferred) Elute 8. Elute & Collect Fractions Load->Elute Monitor 9. Monitor Fractions via TLC Elute->Monitor Combine 10. Combine Pure Fractions & Evaporate Monitor->Combine

Caption: Workflow for developing a column chromatography method.

Protocol 1: Method Development with Modified Silica Gel

This protocol is for using standard silica gel by neutralizing its acidic character with a mobile phase modifier.

1. TLC Solvent System Selection: a. Spot your crude sample on a silica gel TLC plate. b. Develop the plate in a chamber with a starting solvent system of 20% Ethyl Acetate (EtOAc) in Hexane. c. Observe the spot(s). If streaking occurs, prepare a new solvent system containing 1% Triethylamine (TEA) . For example, for 10 mL of 20% EtOAc/Hexane, use 8 mL Hexane, 2 mL EtOAc, and 0.1 mL TEA. d. Adjust the polarity (ratio of EtOAc to Hexane) until your target compound has a Retention Factor (Rf) of approximately 0.2-0.3 .[2] This Rf provides a good balance between retention and elution time on the column.

2. Column Preparation: a. Select a column size appropriate for your sample mass (a general rule is a 50:1 to 100:1 ratio of silica mass to crude sample mass). b. Prepare a slurry of silica gel in your chosen starting mobile phase (including the TEA modifier). c. Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[6]

3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude sample in a minimal amount of a volatile solvent (like dichloromethane or acetone). b. Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.[6] c. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[6] d. Carefully add this silica-adsorbed sample onto the sand layer at the top of your packed column.[6]

4. Elution and Fraction Collection: a. Carefully add your mobile phase to the column. b. Apply gentle positive pressure to begin elution. c. Collect fractions of a consistent volume. d. Monitor the fractions by TLC to identify which ones contain your purified product. e. Once the product begins to elute, you can choose to gradually increase the solvent polarity (e.g., from 20% to 30% EtOAc) to speed up elution and maintain a good peak shape, a technique known as a step gradient.

Protocol 2: Using Amine-Functionalized Silica

This is the preferred method for a more straightforward and efficient purification.

1. TLC and Solvent System Selection: a. Use amine-functionalized TLC plates if available. b. Develop a solvent system using standard solvents like Hexane/EtOAc. You will likely not need a TEA modifier. [1] c. Adjust the solvent ratio to achieve an Rf of 0.2-0.3 for your target compound.

2. Column Preparation and Elution: a. Follow the same column packing and sample loading procedures as described in Protocol 1, but use amine-functionalized silica gel. b. Equilibrate and run the column with your chosen Hexane/EtOAc mobile phase (without TEA). The separation should be cleaner with less tailing.[7]

Data Tables for Quick Reference

Table 1: Stationary Phase Selection Guide
Stationary PhaseAnalyte TypeAdvantagesDisadvantages
Standard Silica Gel Neutral & Acidic CompoundsInexpensive, widely available.Strong interaction with basic amines causing tailing and low yield.[1] Requires mobile phase modifiers.
Amine-Functionalized Silica Basic Compounds (Recommended) Minimizes acid-base interactions, excellent peak shape for amines, no need for amine modifiers in the mobile phase.[1][7]More expensive than standard silica.
Alumina (Basic or Neutral) Basic & Neutral CompoundsGood alternative to silica for acid-sensitive compounds.Activity can vary with water content; may have different selectivity.
Reversed-Phase (C18) Polar CompoundsExcellent for separating compounds based on hydrophobicity; avoids issues with acidic silanols.[8]Requires aqueous mobile phases which can be harder to evaporate.
Table 2: Common Mobile Phase Systems
SystemPolarityTypical Use & Comments
Hexane / Ethyl Acetate Low to MediumExcellent starting point. Good for moderately polar compounds. Add 0.5-1% TEA for use with standard silica.[9]
Dichloromethane / Methanol Medium to HighUsed for more polar compounds that do not move in Hexane/EtOAc. Add 0.5-1% ammoniated methanol for basic compounds on standard silica.[2]
Water / Acetonitrile High (Reversed-Phase)Standard for reversed-phase chromatography. May require a pH buffer.[5]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiment.

Diagram: Troubleshooting Decision Tree

Troubleshooting cluster_poor_sep Poor Separation / Tailing cluster_no_elution Compound Not Eluting cluster_low_yield Low Yield / Mass Loss Problem Problem Observed Cause1 Cause: Acid-Base Interaction (Amine on Silica) Problem->Cause1 Cause2 Cause: Mobile Phase Too Weak (Too Non-Polar) Problem->Cause2 Cause3 Cause: Irreversible Adsorption or Decomposition on Acidic Silica Problem->Cause3 Sol1 Solution 1: Add 1% TEA to Mobile Phase Solution 2: Switch to Amine-Functionalized Silica Cause1->Sol1 Sol2 Solution: Increase Polarity of Mobile Phase (e.g., more EtOAc) Cause2->Sol2 Sol3 Solution: Use Deactivated or Amine-Functionalized Silica Cause3->Sol3

Caption: Decision tree for troubleshooting common chromatography issues.

Q: My compound is stuck at the top of the column and won't elute, even after I increase the solvent polarity. What's happening?

A: This is a severe case of irreversible adsorption due to the strong interaction between your basic amine and the acidic silica gel.[2]

  • Immediate Action: Try to salvage the compound by flushing the column with a very strong, basic solvent system, such as 5-10% ammonium hydroxide in methanol mixed with dichloromethane.[2]

  • Future Prevention: This is a clear sign that standard silica is not suitable. You must switch to an amine-functionalized silica column for your next attempt.[1][7] Also, perform a stability test by spotting your compound on a silica TLC plate, letting it sit for an hour, and then eluting it to see if any decomposition occurs.[2]

Q: I added triethylamine (TEA), but my peaks are still tailing significantly.

A: While TEA helps, it may not be sufficient to fully passivate the silica surface, especially if the silica is highly active or if your compound is a particularly strong base.

  • Increase Modifier: You can try slightly increasing the concentration of TEA (e.g., to 1.5-2%), but be aware that excess TEA can be difficult to remove from your final product.

  • Switch Modifier: A solution of 10% ammonium hydroxide in methanol can be a more effective basic modifier. You can add 1-2% of this stock solution to your mobile phase.[2]

  • Best Solution: Tailing, even with modifiers, indicates that an amine-functionalized column is the most appropriate and efficient tool for this specific separation.[1]

Q: The separation between my product and an impurity is poor. How can I improve the resolution?

A: Poor resolution means you need to alter the selectivity of your chromatographic system.

  • Change Solvent System: If you are using a Hexane/EtOAc system, try switching to a completely different solvent family, such as Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways and can often resolve previously co-eluting spots.

  • Optimize Polarity: Use a shallower polarity gradient. Instead of jumping from 10% to 30% EtOAc, try a more gradual increase (e.g., 10%, 12%, 14%...) to better resolve closely-eluting compounds.

  • Change Stationary Phase: If changing the mobile phase doesn't work, the impurity may have a polarity too similar to your product. A different stationary phase, like a cyano-bonded phase, offers intermediate polarity and different selectivity compared to silica or amine-silica, potentially resolving the mixture.[10][11]

References

Technical Support Center: A Guide to the Stable Use of Methyl 2-amino-4,6-difluorobenzoate in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical guidance and field-proven insights to help you anticipate and prevent the degradation of this compound, ensuring the integrity and success of your reactions.

Introduction

This compound is a valuable starting material in medicinal chemistry and materials science due to its unique electronic properties and substitution pattern. However, the very features that make it attractive—the electron-withdrawing fluorine atoms, the nucleophilic amino group, and the hydrolyzable methyl ester—also render it susceptible to degradation under various reaction conditions. This guide will explore the common degradation pathways and provide practical, evidence-based strategies to mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The three main degradation pathways are:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid, which can occur under both acidic and basic conditions.[1]

  • Decarboxylation of the resulting carboxylic acid (from hydrolysis) or even directly from the ester under harsh thermal or acidic conditions, leading to the formation of 3,5-difluoroaniline.[2][3][4]

  • Nucleophilic Aromatic Substitution (SNAr) of one or both fluorine atoms, particularly with strong nucleophiles or under basic conditions.[5][6][7]

Q2: I am observing the formation of 3,5-difluoroaniline as a major byproduct. What is causing this?

A2: The presence of 3,5-difluoroaniline is a strong indicator of decarboxylation. This likely occurs in a two-step process: first, the hydrolysis of the methyl ester to 2-amino-4,6-difluorobenzoic acid, followed by the loss of carbon dioxide. This process is often accelerated by heat and acidic conditions. To prevent this, it is crucial to maintain a neutral or slightly basic pH and to avoid excessive heating.

Q3: My amide coupling reaction with this compound is giving low yields. Why is this happening?

A3: The electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the amino group, making it a less reactive coupling partner.[8][9] Standard amide coupling conditions may not be sufficient to drive the reaction to completion. For successful coupling, more potent activating agents and optimized reaction conditions are often necessary. Please refer to our detailed troubleshooting guide on amide coupling below.

Q4: Can I perform a Sandmeyer reaction with this compound?

A4: Yes, a Sandmeyer reaction is possible, but it must be approached with caution. The first step, diazotization, requires acidic conditions, which can promote hydrolysis of the ester. Furthermore, the stability of the resulting diazonium salt can be influenced by the fluorine substituents. Careful control of temperature and reaction time is essential to minimize side reactions.

Q5: When should I consider using a protecting group for the amine?

A5: Protection of the amino group is advisable when you are performing reactions that are incompatible with a free amine or when the low nucleophilicity of the amine is problematic. For instance, if you need to perform a reaction under strongly acidic or basic conditions that could lead to degradation, or if you are using a highly reactive electrophile that could react with the amine, protection is recommended. Common protecting groups for anilines include Boc and Cbz.[10][11][12]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific reactions involving this compound.

Troubleshooting Amide Coupling Reactions

The reduced nucleophilicity of the aniline nitrogen in this compound is a common hurdle in amide bond formation.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient activation of the carboxylic acid. 2. Poor nucleophilicity of the aniline. 3. Hydrolysis of the activated ester.1. Use a more potent coupling reagent such as HATU, HBTU, or COMU. 2. Increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time. 3. Ensure all reagents and solvents are anhydrous. Use molecular sieves if necessary.
Formation of Multiple Byproducts 1. Side reactions involving the coupling reagent. 2. Degradation of the starting material under the reaction conditions.1. Choose a coupling reagent with a lower propensity for side reactions. For example, moving from a carbodiimide-based reagent to a uronium-based one like HATU can be beneficial.[13] 2. If using a base like triethylamine, consider a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.[14]
Racemization of Chiral Carboxylic Acids Use of aggressive coupling conditions.Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.
  • To a solution of the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and HOAt (1.1 equiv.) in anhydrous DMF, add DIPEA (2.5 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equiv.) in anhydrous DMF.

  • Stir the reaction at room temperature or heat to 40-50 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Amide_Coupling_Workflow cluster_activation Pre-activation cluster_coupling Coupling Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester HATU/HOAt, DIPEA HATU/HOAt HATU/HOAt DIPEA DIPEA Aniline Methyl 2-amino- 4,6-difluorobenzoate Activated Ester->Aniline Addition of Aniline Amide Product Amide Product Aniline->Amide Product

Caption: Optimized Amide Coupling Workflow.

Troubleshooting Diazotization and Subsequent Reactions

The key to successful diazotization is balancing the need for acidic conditions with the stability of the ester group.

Problem Potential Cause Recommended Solution
Low Yield of Diazonium Salt 1. Incomplete reaction due to the low basicity of the aniline. 2. Decomposition of the diazonium salt.1. Use a stronger acid system, such as HBF₄, to ensure complete protonation and reaction.[15] 2. Maintain a low temperature (0-5 °C) throughout the reaction. Use the diazonium salt solution immediately in the next step.
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.Minimize the amount of water in the reaction. Use concentrated acids and add the sodium nitrite solution slowly.
Ester Hydrolysis Prolonged exposure to acidic conditions.Keep the reaction time for diazotization as short as possible. Once the reaction is complete, proceed immediately to the next step without isolating the diazonium salt.
  • Dissolve this compound (1.0 equiv.) in a mixture of a strong acid (e.g., 48% HBF₄ or concentrated HCl) and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equiv.) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 15-30 minutes.

  • The resulting diazonium salt solution is now ready for use in subsequent reactions (e.g., Sandmeyer, Schiemann).

Part 3: Proactive Degradation Prevention Strategies

Protecting Group Strategies

To avoid unwanted side reactions at the amino group, especially in multi-step syntheses, the use of a protecting group is highly recommended.

Protecting Group Installation Reagent Cleavage Conditions Advantages Disadvantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)Stable to a wide range of nucleophiles and bases.Requires strongly acidic conditions for removal, which may not be compatible with all substrates.[12][16]
Cbz (Carboxybenzyl)Benzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and some basic conditions. Cleavage is orthogonal to acid- and base-labile groups.Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[11]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine in DMF)Cleaved under mild basic conditions. Orthogonal to acid-labile groups.The protecting group itself is large, and the deprotection conditions are basic.
  • Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF, dioxane, or dichloromethane).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) and a base (e.g., triethylamine, 1.2 equiv., or catalytic DMAP).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup and purify the N-Boc protected product.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_snar SNAr Start This compound Acid 2-Amino-4,6-difluorobenzoic acid Start->Acid H⁺ or OH⁻ Substituted Substituted Product (F replaced by Nu) Start->Substituted Nu⁻ Aniline 3,5-Difluoroaniline Acid->Aniline Heat, H⁺

Caption: Major Degradation Pathways.

References

Technical Support Center: Troubleshooting Low Solubility of Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-4,6-difluorobenzoate (CAS: 379228-57-6). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. We will explore the underlying physicochemical reasons for its poor solubility and provide a systematic, step-by-step approach to achieving successful dissolution in your experiments.

Understanding the Challenge: Why is this compound Difficult to Dissolve?

The solubility of an organic compound is a delicate balance of its molecular structure, polarity, and the intermolecular forces at play.[1] this compound presents a classic solubility challenge due to its unique combination of functional groups.

  • Polar Functional Groups: The molecule contains a primary amine (-NH2) and a methyl ester (-COOCH3), both of which are polar and capable of forming hydrogen bonds. These groups tend to increase solubility in polar solvents.[2]

  • Non-Polar Aromatic Core: The benzene ring is inherently non-polar. This effect is significantly amplified by the two fluorine atoms. Fluorine is highly electronegative, but the C-F bond is not a strong hydrogen bond acceptor. The introduction of fluorine often increases lipophilicity (fat-solubility) and can lead to strong crystal lattice packing, making it more difficult for solvent molecules to break apart the solid state.

  • Intramolecular Hydrogen Bonding: The ortho-position of the amine to the methyl ester group allows for potential intramolecular hydrogen bonding. This internal interaction can shield the polar groups, reducing their ability to interact with solvent molecules and thus lowering overall solubility.

This interplay results in a molecule that is not sufficiently polar to dissolve well in highly polar solvents like water, nor is it entirely non-polar, leading to limited solubility in many common organic solvents.

Property Value Source
Molecular Formula C₈H₇F₂NO₂[3]
Molecular Weight 187.146 g/mol [3]
Appearance Solid[3]
Key Functional Groups Primary Amine, Methyl Ester, Difluorinated Benzene[3]
CAS Number 379228-57-6[3]
Systematic Troubleshooting Workflow

Before diving into specific protocols, it is crucial to have a logical workflow. The following diagram outlines a systematic approach to tackling solubility issues with this compound, starting with the simplest methods and progressing to more complex solutions.

G start Start: Low Solubility of This compound solvent_screen Step 1: Solvent Screening (Test common lab solvents) start->solvent_screen heat Step 2: Apply Gentle Heat (e.g., 40-60°C) solvent_screen->heat Insoluble success Result: Compound Solubilized solvent_screen->success Soluble ph_mod Step 3: pH Modification (Acidification to protonate amine) heat->ph_mod Insoluble or Precipitates on Cooling heat->success Soluble & Stable cosolvent Step 4: Co-Solvent System (e.g., DMSO/Water, DMF/Ethanol) ph_mod->cosolvent pH modification not viable for assay ph_mod->success Soluble cosolvent->success Soluble fail Result: Re-evaluate Approach (Consider derivatization or alternative analog) cosolvent->fail Insoluble

Caption: A step-by-step decision tree for troubleshooting solubility.

Troubleshooting Guide & Protocols
Q1: What are the recommended starting solvents for this compound?

A1: Given the mixed polarity of the molecule, the best starting points are often polar aprotic solvents or moderately polar solvents. The principle of "like dissolves like" suggests that solvents with similar polarity characteristics will be most effective.[4]

Recommended Starting Solvents:

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)These solvents can interact with the polar amine and ester groups without the complexities of proton exchange. DMSO is often an excellent choice for initially dissolving difficult compounds for biological assays.[4]
Esters Ethyl Acetate (EtOAc)Structurally similar to the ester functional group in the target molecule.
Ketones AcetoneA moderately polar solvent that can effectively solvate a range of organic molecules.
Alcohols Methanol, EthanolThe solubility of similar aminobenzoate esters is often highest in short-chain alcohols like methanol and ethanol.[5]
Chlorinated Dichloromethane (DCM)Often effective for moderately polar organic compounds.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Weigh 1-2 mg of this compound into several small glass vials.

  • Solvent Addition: To the first vial, add the first chosen solvent (e.g., DMSO) dropwise, starting with 100 µL.

  • Mixing: Vortex or agitate the vial for 30-60 seconds at room temperature.

  • Observation: Visually inspect for dissolution. Look for a clear, particle-free solution.

  • Titration: If the compound has not dissolved, continue adding the solvent in 100 µL increments up to a total volume of 1 mL. Vortex after each addition.

  • Documentation: Record the approximate concentration at which dissolution occurred.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test. This will provide a clear comparison of solubility across different solvent classes.

Q2: How can I use temperature to improve solubility?

A2: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2][6] The added thermal energy helps overcome the intermolecular forces holding the solid crystal lattice together, allowing solvent molecules to solvate the individual solute molecules more effectively.[6]

Protocol 2: Controlled Heating for Dissolution

  • Initial Slurry: Prepare a slurry of the compound in your chosen solvent (from Protocol 1) at a concentration slightly higher than its room temperature solubility limit.

  • Gentle Heating: Place the vial in a water bath or on a heating block set to a moderate temperature (e.g., 40-50°C). Caution: Always be aware of the boiling point and flash point of your solvent.

  • Agitation: Stir or vortex the sample periodically as it warms.

  • Observation: Observe if the compound dissolves fully at the elevated temperature.

  • Cooling Test: Once dissolved, remove the vial from the heat source and allow it to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates. Precipitation upon cooling indicates the formation of a supersaturated solution.

Q3: Can pH adjustment be used to dissolve this compound, especially for aqueous solutions?

A3: Yes, this is a highly effective strategy. The primary amine group (-NH2) on the benzene ring is basic. In an acidic environment (low pH), this amine group will become protonated to form an ammonium salt (-NH3+). This charged species is significantly more polar than the neutral molecule and, therefore, much more soluble in polar solvents like water.[7]

G cluster_0 Insoluble Form (Neutral pH) cluster_1 Soluble Form (Acidic pH) Insoluble This compound (Poorly Soluble) Soluble Protonated Ammonium Salt (Highly Soluble in Water) Insoluble->Soluble + H+ (e.g., from HCl) - H+ (e.g., from NaOH)

Caption: Protonation of the amine group in acid increases water solubility.

Protocol 3: pH-Mediated Dissolution

  • Aqueous Suspension: Create a suspension of the compound in your desired aqueous buffer or deionized water (e.g., 1 mg/mL).

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) drop by drop.

  • Monitor pH: Monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Observe Dissolution: Continue adding acid and observe for dissolution. The compound should dissolve as the pH drops and the amine becomes fully protonated.

  • Final pH Adjustment: Once the solution is clear, you can carefully adjust the pH back up if your experiment requires it, but be aware that the compound will precipitate if the pH rises too close to its pKa.

  • Important Caveat: Avoid strongly acidic or basic conditions, especially when combined with heat, as this can lead to the hydrolysis of the methyl ester functional group, which would alter the compound's chemical identity.

Q4: My compound dissolves with heat but crashes out when it cools. What should I do?

A4: This is a common sign of supersaturation. While you can sometimes use the warm solution directly, a more stable approach is to use a co-solvent system. A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to enhance the solubility of the solute.

Protocol 4: Developing a Co-Solvent System

  • Primary Dissolution: Dissolve the compound in a minimal amount of a strong organic solvent in which it is highly soluble (e.g., DMSO or DMF). This will create a concentrated stock solution.

  • Secondary Solvent: Select a second, miscible solvent in which the compound is less soluble (this is often the final "bulk" solvent for your experiment, like water or ethanol).

  • Titration: While vortexing the secondary solvent, slowly add the concentrated stock solution dropwise.

  • Observation: Watch for any signs of precipitation (cloudiness). The goal is to find the highest possible concentration where the solution remains clear at room temperature.

  • Example: A common co-solvent system for biological assays is to make a 10 mM stock in 100% DMSO and then dilute it into an aqueous buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid affecting the biological system.

Frequently Asked Questions (FAQs)

Q5: How does the difluorination pattern specifically affect solubility? The two fluorine atoms are powerful electron-withdrawing groups, which reduces the basicity of the nearby amino group. This means a lower pH (more acidic conditions) may be required to achieve full protonation compared to a non-fluorinated analogue. Furthermore, the C-F bonds contribute to a more rigid crystal lattice structure, which requires more energy to break apart, thereby lowering solubility in many solvents.

Q6: I need to use this compound in an aqueous buffer for a biological assay. What is the best method? The most robust method is to first create a concentrated stock solution in 100% DMSO (e.g., 10-50 mM) as described in Protocol 4. Then, for your experiment, perform a serial dilution of this stock into your final aqueous buffer. This approach ensures the compound is fully dissolved initially and minimizes the final concentration of the organic solvent in your assay, which is critical for maintaining biological integrity. Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments.

Q7: Are there any solvents or conditions to absolutely avoid? Avoid strong bases (e.g., >1 M NaOH) and strong acids, especially with prolonged heating. These conditions can easily hydrolyze the methyl ester to a carboxylic acid, fundamentally changing the molecule you are studying.

References

Technical Support Center: Scaling Up Reactions with Methyl 2-Amino-4,6-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-4,6-difluorobenzoate. This guide is designed to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the successful scale-up of your chemical syntheses. As a key building block in the synthesis of pharmaceuticals, particularly quinazolinone derivatives, understanding the nuances of handling this fluorinated aniline is critical for safe, efficient, and reproducible large-scale production.

Introduction to this compound

This compound (CAS No: 379228-57-6) is a solid, difluorinated aromatic amine containing a methyl ester functional group.[1] Its structure presents a unique combination of reactivity and challenges. The electron-withdrawing fluorine atoms modulate the nucleophilicity of the amine and influence the reactivity of the aromatic ring, while the primary amine and ester groups are key handles for synthetic transformations. A common and important application is in the synthesis of quinazolinones, a scaffold prevalent in many bioactive molecules.[2][3]

This guide will focus on the common challenges encountered when transitioning from bench-scale (milligram to gram) to pilot or industrial scale (kilogram) production.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [1]
Appearance Solid[1]
CAS Number 379228-57-6[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: As with any scale-up process, safety is paramount. For this compound, consider the following:

  • Exothermic Reactions: The initial acylation or condensation step, for instance in a Niementowski-type reaction to form quinazolinones, can be significantly exothermic. What is manageable in a small flask with a simple ice bath can become a dangerous runaway reaction in a large reactor if heat transfer is not properly managed.[4] Continuous flow reactors can be an effective strategy to mitigate this risk by offering superior heat exchange.[5][6]

  • Reagent Handling: Large quantities of reagents like acyl chlorides, phosphorus oxychloride, or strong acids/bases, which may be used in subsequent reaction steps, pose significant handling risks. Ensure proper personal protective equipment (PPE), ventilation, and emergency procedures are in place.

  • Dust Exposure: As a solid, large-scale handling of this compound can create dust. While specific toxicity data is limited, aromatic amines as a class can be hazardous.[4][7] Use appropriate respiratory protection and containment strategies.

Q2: My reaction yield drops significantly when I move from a 1g scale to a 100g scale. What are the likely causes?

A2: A drop in yield upon scale-up is a common problem and can stem from several factors:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

  • Mass and Heat Transfer Limitations: As the volume of the reaction increases, the surface-area-to-volume ratio decreases, making both heating and cooling less efficient.[8] If the reaction requires precise temperature control, deviations on a larger scale can favor impurity formation.

  • Changes in Reagent Addition: The rate of addition of a reagent that is slow and controlled on a small scale can be difficult to replicate proportionally on a large scale, affecting the reaction kinetics and selectivity.

  • Extended Reaction Times: Larger scale reactions may take longer to reach completion, which can lead to the degradation of starting materials, intermediates, or the final product.

Q3: I am observing a new, significant impurity in my large-scale reaction that was negligible on the bench. How do I identify and mitigate it?

A3: The appearance of new impurities on scale-up is often due to the factors mentioned in Q2. To address this:

  • Identify the Impurity: Isolate the impurity using preparative chromatography and characterize it using techniques like NMR, LC-MS, and IR spectroscopy. Understanding the structure is key to hypothesizing its formation pathway. For fluorinated compounds, ¹⁹F NMR can be a particularly powerful tool for identification and quantification.[9]

  • Hypothesize the Formation: Is it a product of overheating? A dimer formed from high concentrations? A result of reaction with residual water? For example, in a quinazolinone synthesis, incomplete cyclization or side reactions involving the ester group could be culprits.

  • Optimize Parameters: Once you have a hypothesis, adjust the reaction parameters. This could involve:

    • Slowing the addition rate of a key reagent.

    • Improving agitation.

    • Lowering the reaction temperature, even if it extends the reaction time.

    • Using a more dilute system to disfavor bimolecular side reactions.

Q4: Purification by column chromatography is not feasible for my multi-kilogram batch. What are my options?

A4: Column chromatography scales very poorly and is generally not viable for large-scale production.[8] The preferred industrial purification methods are crystallization and distillation.

  • Crystallization: This is the most common and cost-effective method for purifying solid products. A systematic screening of solvents and solvent mixtures is essential. The presence of fluorine can sometimes lead to complex crystallization behavior, but it can also be leveraged in "fluorous chemistry" techniques for separation.[10]

  • Distillation: If your product is a liquid or a low-melting solid, distillation (simple, fractional, or vacuum) can be an effective purification method.

  • Recrystallization: If an initial crystallization does not provide the desired purity, a second recrystallization from a different solvent system can often remove persistent impurities.

Troubleshooting Guides

Guide 1: Managing Exothermic Reactions in Quinazolinone Synthesis

A common use of this compound is in the synthesis of quinazolinones, for example, by reaction with formamide or other amides at elevated temperatures (a Niementowski reaction).

Problem: Uncontrolled temperature spike during reagent addition or heating.

G cluster_0 Troubleshooting Workflow: Exotherm Control start Uncontrolled Temperature Spike q1 Is the rate of reagent addition too fast? a1_yes Reduce addition rate. Consider using a syringe pump for better control. q2 Is the cooling system in a large reactor efficient? a2_yes Ensure good heat transfer. Check coolant flow rate and temperature. q3 Is the reactant concentration too high? a3_yes Dilute the reaction mixture. This increases the thermal mass. end_node Stable Temperature Profile Achieved

Detailed Steps & Explanations:

  • Immediate Action: If a runaway reaction occurs, immediately cease reagent addition and apply maximum cooling.[4]

  • Rate of Addition: The heat generated is directly proportional to the rate of reaction. By slowing the addition of a reactive component (e.g., an acyl chloride), you control the rate of heat generation, allowing the cooling system to keep pace.

  • Cooling Efficiency: A 100L reactor has a much smaller surface-area-to-volume ratio than a 1L flask. Ensure your reactor's cooling jacket is functioning optimally, the coolant is at the correct temperature, and the flow rate is sufficient.

  • Concentration: More concentrated reactions are faster and generate more heat per unit volume. While beneficial for throughput, this can overwhelm cooling capacity. Diluting the reaction mixture provides a larger thermal mass to absorb the heat generated.

Guide 2: Optimizing Crystallization for Product Isolation

Problem: Product oils out, forms a fine powder that is difficult to filter, or has poor purity after crystallization.

G

Detailed Steps & Explanations:

  • Solvent Selection: The goal is to find a solvent or solvent system where the product has high solubility at higher temperatures and low solubility at lower temperatures. An anti-solvent (in which the product is insoluble) can be added to a solution of the product to induce precipitation.

  • Cooling Profile: Crash cooling (rapidly decreasing the temperature) often leads to the formation of small, impure crystals or oils. A slow, controlled cooling rate allows for the formation of larger, more ordered, and purer crystals.

  • Seeding: Seeding is a critical step in controlling crystallization on a large scale. It prevents the solution from becoming highly supersaturated, which can lead to rapid, uncontrolled precipitation. Adding a small amount of pure product provides a template for crystal growth.

  • Aging: Holding the crystal slurry at a low temperature with agitation allows the crystal lattice to mature. This process can expel impurities from the crystal structure, leading to a purer final product.

Experimental Protocol: Scaled-Up Synthesis of 6,8-Difluoro-3H-quinazolin-4-one

This protocol is a representative example of a reaction scale-up using this compound, based on the principles of the Niementowski reaction. Note: This protocol should be optimized and validated at a smaller scale before attempting a large-scale synthesis. All operations should be conducted by trained personnel with appropriate engineering and safety controls.

Materials and Equipment:

  • This compound (1.00 kg, 5.34 mol)

  • Formamide (1.21 kg, 26.7 mol, 1.08 L)

  • Toluene (5 L)

  • 10 L glass-lined reactor with overhead stirrer, condenser, temperature probe, and heating/cooling jacket

  • Nutsche filter or centrifuge for product isolation

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with this compound (1.00 kg) and formamide (1.21 kg).

  • Reaction:

    • Begin agitation at a moderate speed (e.g., 100-150 RPM).

    • Slowly heat the reaction mixture to 130-140°C over 1-2 hours.

    • Hold the reaction at this temperature for 4-6 hours. Note: Methanol will be evolved as a byproduct and can be collected from the condenser.

  • Monitoring: Monitor the reaction for completion by a suitable analytical method (e.g., HPLC, TLC) by taking aliquots carefully.

  • Cooldown and Precipitation:

    • Once the reaction is complete, cool the mixture to 80-90°C.

    • Slowly add Toluene (5 L) over 30-60 minutes while maintaining good agitation. The product will begin to precipitate.

    • Continue to cool the slurry slowly to room temperature (20-25°C) over 2-3 hours.

  • Isolation:

    • Filter the product using a Nutsche filter.

    • Wash the filter cake with Toluene (2 x 1 L).

    • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Expected Outcome: 6,8-Difluoro-3H-quinazolin-4-one as a solid product. The anticipated yield is typically high for this transformation.

References

Technical Support Center: Monitoring Reaction Progress of Methyl 2-amino-4,6-difluorobenzoate via TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring reactions involving Methyl 2-amino-4,6-difluorobenzoate using Thin-Layer Chromatography (TLC). This guide is structured to offer both foundational knowledge and in-depth troubleshooting advice to ensure reliable and accurate reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is TLC an effective method for monitoring the progress of reactions with this compound?

A1: TLC is a rapid, cost-effective, and highly sensitive technique for qualitatively monitoring the progress of a chemical reaction.[1][2] For reactions involving this compound, which is often a starting material in the synthesis of more complex molecules like quinolones, TLC allows for the visual tracking of the consumption of the starting material and the formation of the product.[3][4] This is possible because the starting material and the product will likely have different polarities and, therefore, different affinities for the stationary phase, leading to distinct spots on the TLC plate.[5]

Q2: What are the key components of a TLC system for this application?

A2: A standard TLC system consists of a stationary phase (typically a silica gel plate), a mobile phase (a solvent or mixture of solvents), a developing chamber, and a method for visualization (usually a UV lamp).[2] The choice of the mobile phase is crucial and will depend on the specific reaction being monitored.

Q3: How do I interpret the results of a TLC plate?

A3: The key parameter in TLC is the Retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6] A completed reaction will ideally show the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. By spotting the reaction mixture alongside the starting material, you can definitively track the reaction's progress.[6]

Q4: Is this compound visible under a UV lamp?

A4: Aromatic compounds, such as this compound and its likely products, are typically UV-active.[7] This means they can be visualized as dark spots on a fluorescent TLC plate under a UV lamp, providing a non-destructive method of detection.

Optimizing Your TLC System: A Step-by-Step Protocol

A well-optimized TLC system is critical for clear and interpretable results. The goal is to achieve good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.

Protocol 1: Developing an Optimal Solvent System

  • Prepare Stock Solutions: Dissolve a small amount of your starting material (this compound) and, if available, your expected product in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create dilute solutions.

  • Select Initial Solvent Systems: Based on the polar nature of aromatic amines and their potential products, a good starting point is a mixture of a non-polar and a moderately polar solvent. Refer to the table below for suggestions.

  • Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary tube, spot the starting material, the product (if available), and a "co-spot" (both starting material and product in the same spot) on the line.

  • Develop the Plate: Place a small amount of your chosen solvent system in a developing chamber lined with filter paper to ensure a saturated atmosphere. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline.

  • Visualize and Analyze: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

  • Optimize:

    • If the spots are too high (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent.[1][5]

    • If the spots are too low (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent.[1][5]

    • Adjust the solvent ratio until you achieve a clear separation with Rf values in the optimal range.

Starting Solvent Systems for Aromatic Amines & Quinolones Rationale
Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7 v/v)A versatile and common starting point for compounds of moderate polarity.[8]
Dichloromethane:Methanol (e.g., 9.5:0.5, 9:1 v/v)Effective for more polar compounds. The small amount of methanol significantly increases polarity.
Toluene:Ethyl Acetate (e.g., 8:2, 1:1 v/v)A good choice for aromatic compounds, offering different selectivity compared to hexane-based systems.
Chloroform:Methanol (e.g., 9:1 v/v)Another effective system for separating compounds with a range of polarities.

Troubleshooting Guide

This section addresses common issues encountered when monitoring reactions of this compound with TLC.

Problem 1: My spots are streaking.

  • Cause: This is often due to the sample being too concentrated, or the compound being acidic or basic. Aromatic amines can sometimes streak on silica gel due to their basicity.

  • Solution:

    • Dilute your sample before spotting it on the TLC plate.[9]

    • Add a small amount (0.5-1%) of a base like triethylamine or a few drops of ammonium hydroxide to your eluent to suppress the interaction of the basic amine with the acidic silica gel.[2][9]

    • Conversely, if your product is acidic, adding a small amount of acetic or formic acid to the eluent can improve spot shape.[9]

Problem 2: My starting material and product have very similar Rf values.

  • Cause: The chosen solvent system is not providing adequate separation.

  • Solution:

    • Systematically vary the ratio of your solvent mixture. Small changes can sometimes lead to significant improvements in separation.

    • Try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol or toluene/ethyl acetate system. Different solvents interact with the compounds and the stationary phase in unique ways, which can enhance separation.[1]

    • Consider using a different type of TLC plate, such as alumina, which has different selectivity compared to silica gel, especially for basic compounds like amines.[8]

Problem 3: I see more than two spots in my reaction mixture lane.

  • Cause: This could indicate the formation of byproducts, the presence of an intermediate, or the decomposition of your starting material or product on the silica plate.

  • Solution:

    • To check for decomposition, spot your starting material on a TLC plate, let it sit for 10-15 minutes, and then develop it. If you see a new spot, your compound may be unstable on silica.

    • If byproducts are forming, this is valuable information about your reaction. You may need to adjust your reaction conditions (e.g., temperature, reaction time).

    • The appearance and then disappearance of a spot could indicate a reaction intermediate.

Problem 4: I don't see any spots on my TLC plate.

  • Cause: The most common reasons are that your sample is too dilute, the compounds are not UV-active, or the compounds have evaporated from the plate.

  • Solution:

    • Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.

    • While this compound and its likely products are expected to be UV-active, if you suspect they are not, you will need to use a chemical stain for visualization.[7] Iodine vapor is a good general stain for many organic compounds.[7]

    • Ensure the solvent from spotting has completely evaporated before developing the plate.

Visualizing the TLC Workflow

The following diagram illustrates the standard workflow for monitoring a reaction using TLC.

TLC_Workflow TLC Reaction Monitoring Workflow cluster_prep Preparation cluster_dev Development cluster_vis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare & Spot TLC Plate develop Develop Plate prep_plate->develop dry Dry Plate develop->dry visualize Visualize (UV Lamp) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret conclusion Reaction Complete? interpret->conclusion

Caption: Workflow for TLC Monitoring

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive spectral analysis of Methyl 2-amino-4,6-difluorobenzoate, a key building block in modern drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. In the absence of readily available experimental spectra for the target compound, this guide leverages high-quality predicted NMR data and robust comparative analysis with structurally similar compounds to provide a scientifically rigorous interpretation.

Introduction: The Structural Significance of this compound

This compound (CAS No. 379228-57-6, Molecular Formula: C₈H₇F₂NO₂) is a highly functionalized aromatic ester. The presence of two electron-withdrawing fluorine atoms, an electron-donating amino group, and a methyl ester on the benzene ring creates a unique electronic environment. This substitution pattern is of significant interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties of lead compounds. Accurate spectral characterization is therefore paramount for unequivocal structure confirmation and quality control in synthetic workflows.

Experimental Methodologies

The following sections detail standardized protocols for the acquisition of high-quality spectral data. While the NMR data presented for the target compound is predicted, these methods represent the best practices for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Instrument: 400 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Angle: 30°

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Angle: 45°

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 3 seconds

    • Number of Scans: 1024

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Mass Spectrometry (MS)
  • Instrument: Quadrupole Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Direct infusion or via Gas Chromatography (GC).

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Spectral Interpretation and Comparative Analysis

A thorough understanding of the spectral features of this compound can be achieved by comparing its predicted and expected spectra with the experimental data of its structural analogs: Methyl 2-aminobenzoate, Methyl 2,4-difluorobenzoate, and Methyl 2,6-difluorobenzoate.

¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound provides a wealth of information about its proton environment.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A~6.15dd1HH-5
B~6.30dd1HH-3
C~4.90br s2H-NH₂
D~3.85s3H-OCH₃

Interpretation:

  • Aromatic Protons (H-3 and H-5): The two protons on the aromatic ring are expected to appear in the upfield region of the aromatic spectrum (~6.1-6.4 ppm) due to the strong electron-donating effect of the amino group. The fluorine atoms also influence their chemical shifts. H-3 will likely be a doublet of doublets (dd) due to coupling with H-5 (meta coupling) and the fluorine at position 4 (J-coupling). Similarly, H-5 will appear as a dd due to coupling with H-3 and the fluorine at position 6.

  • Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 4.90 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and possible hydrogen exchange.

  • Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group will give rise to a sharp singlet at approximately 3.85 ppm.

Comparative Analysis:

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH₃ (ppm)-NH₂ (ppm)
This compound (Predicted) ~6.30-~6.15-~3.85~4.90
Methyl 2-aminobenzoate[1]6.66 (dd)7.26 (td)6.66 (d)7.84 (dd)3.84 (s)5.71 (br s)
Methyl 2,4-difluorobenzoate[2]6.91 (m)-6.91 (m)7.99 (td)3.93 (s)-
Methyl 2,6-difluorobenzoate[3]7.35 (m)6.95 (t)7.35 (m)-3.94 (s)-

The comparison highlights the significant shielding effect of the amino group on the aromatic protons in Methyl 2-aminobenzoate. In the difluoro analogs, the fluorine atoms cause a general downfield shift of the aromatic protons compared to the amino-substituted compound. The predicted upfield shifts for the target molecule are a direct consequence of the combined electron-donating nature of the amino group and the specific positioning of the fluorine atoms.

Caption: Molecular Structure of this compound.

¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

CarbonChemical Shift (ppm)
C=O~168.0
C-4/C-6~160.0 (d)
C-2~150.0
C-1~110.0
C-5~98.0 (t)
C-3~95.0 (d)
-OCH₃~52.0

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at around 168.0 ppm.

  • Fluorine-Bearing Carbons (C-4 and C-6): These carbons will be significantly downfield due to the deshielding effect of the attached fluorine atoms and will appear as doublets due to one-bond C-F coupling.

  • Amino-Bearing Carbon (C-2): The carbon attached to the amino group is also expected to be downfield.

  • Other Aromatic Carbons: The remaining aromatic carbons (C-1, C-3, and C-5) will show complex splitting patterns due to C-F coupling.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear upfield at approximately 52.0 ppm.

Comparative Analysis:

CompoundC-1C-2C-3C-4C-5C-6C=O-OCH₃
This compound (Predicted) ~110.0~150.0~95.0~160.0~98.0~160.0~168.0~52.0
Methyl 2-aminobenzoate[1]110.7150.5116.2134.1116.7131.2168.651.5
Methyl 2,6-difluorobenzoate[3]112.5 (t)161.9 (dd)112.5 (t)132.8 (t)112.5 (t)161.9 (dd)162.852.6

The comparative data illustrates the strong deshielding effect of fluorine on the directly attached carbons. The predicted chemical shifts for the target molecule are consistent with the expected electronic effects of the substituents.

cluster_workflow NMR Analysis Workflow prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc interp Interpretation proc->interp comp Comparative Analysis interp->comp

Caption: A typical workflow for NMR spectral analysis.

FT-IR Spectral Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, sharpN-H stretching (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (-OCH₃)
~1720StrongC=O stretching (ester)
~1600, ~1480Medium-StrongAromatic C=C stretching
~1250StrongC-O stretching (ester)
~1100StrongC-F stretching

The presence of the amino group is confirmed by the N-H stretching vibrations. The strong carbonyl absorption is characteristic of the ester group. The C-F stretching bands are also expected to be prominent.

Mass Spectrometry (MS) Analysis

The electron ionization mass spectrum of this compound is predicted to show a distinct molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺˙): m/z 187. The molecular ion peak is expected to be relatively intense due to the stability of the aromatic ring.

  • Key Fragmentation Pathways:

    • Loss of methoxy radical (·OCH₃): [M - 31]⁺ at m/z 156. This is a common fragmentation for methyl esters.

    • Loss of formaldehyde (CH₂O) from the methoxy group: This is less common but possible.

    • Decarboxylation (loss of CO₂): This is generally not a primary fragmentation pathway for esters.

Comparative Analysis:

  • Methyl 2-aminobenzoate: Shows a strong molecular ion peak at m/z 151 and a base peak at m/z 120, corresponding to the loss of the methoxycarbonyl radical.[4]

  • Methyl 2,6-difluorobenzoate: Exhibits a molecular ion at m/z 172, with significant fragments at m/z 141 (loss of ·OCH₃) and m/z 113.[3]

The fragmentation of this compound is expected to be influenced by both the amino and fluoro substituents, leading to a complex but interpretable spectrum.

Conclusion

This guide provides a detailed and scientifically rigorous spectral analysis of this compound. By integrating predicted data with comparative analysis of structurally related compounds, we have elucidated the key spectral features of this important molecule. The provided protocols and interpretations serve as a valuable resource for researchers in ensuring the structural integrity of their compounds and in understanding the influence of substituent effects on spectroscopic properties.

References

Characterization data for Methyl 2-amino-4,6-difluorobenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Characterization of Methyl 2-amino-4,6-difluorobenzoate and Its Derivatives

In the landscape of modern drug discovery and materials science, fluorinated organic molecules serve as indispensable building blocks. The strategic introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Among these crucial synthons, this compound stands out for its utility in constructing complex heterocyclic systems and pharmacologically active agents.

This guide provides an in-depth comparison of the characterization data for this compound and several of its constitutional isomers and related derivatives. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectroscopic output. The methodologies and interpretations herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted resource for identifying and differentiating these valuable compounds.

Synthetic Overview: Accessing the Core Scaffold

The primary route to these ester derivatives is the direct esterification of the corresponding anthranilic acid. The choice of this method is predicated on the commercial availability of the acid precursors and the reaction's high efficiency. A generalized protocol involves treating the acid with an alcohol (in this case, methanol) under acidic conditions, often with a dehydrating agent like thionyl chloride or sulfuric acid, to drive the equilibrium towards the product.

The workflow from synthesis to characterization is a critical, multi-step process designed to ensure the final product's identity and purity.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start 2-Amino-4,6-difluorobenzoic Acid + Methanol catalyst Acid Catalyst (e.g., SOCl2) start->catalyst reflux Reflux Reaction catalyst->reflux quench Neutralization (aq. NaHCO3) reflux->quench extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract purify Column Chromatography extract->purify product Pure this compound purify->product nmr NMR ('H, '³C) product->nmr ms Mass Spec product->ms ir IR Spec product->ir

Caption: General workflow for the synthesis and characterization of Methyl 2-aminobenzoate derivatives.

Spectroscopic Deep Dive: Interpreting the Signatures

The true identity of a molecule is revealed through the interplay of various analytical techniques. For substituted benzene rings, NMR, IR, and Mass Spectrometry each provide a unique piece of the structural puzzle.

¹H NMR Spectroscopy: The Proton Environment

Proton NMR is exceptionally sensitive to the electronic environment of the hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons of the ester group.

  • Aromatic Region (6.0-8.0 ppm): The positions of the two fluorine atoms and the amino group create a unique electronic landscape. The strong electron-withdrawing nature of fluorine and the electron-donating character of the amine group dictate the chemical shifts. The coupling between protons and adjacent fluorine atoms (³JH-F) is a key diagnostic feature, typically appearing as a doublet or triplet depending on the symmetry.

  • Amine Protons (~5.0-6.0 ppm): The NH₂ protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Methyl Protons (~3.8-3.9 ppm): The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is highly conserved across derivatives.

In comparing derivatives, the key is to observe the splitting patterns and chemical shifts of the aromatic protons. For example, moving a fluorine atom from position 6 to 5 (as in Methyl 2-amino-4,5-difluorobenzoate) will dramatically alter the symmetry and thus the coupling patterns observed in the spectrum.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a map of the carbon framework. Key signals include:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears downfield, typically in the 165-170 ppm range.

  • Aromatic Carbons: These appear between 100-160 ppm. Carbons directly bonded to fluorine will show a large one-bond coupling (¹JC-F), resulting in a doublet. This is an unambiguous indicator of fluorine substitution on the ring. The carbons bonded to the amino and ester groups are also readily identifiable based on their characteristic chemical shifts.

  • Methyl Carbon: The methyl ester carbon is shielded and appears upfield, around 50-55 ppm.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy excels at identifying functional groups. The key vibrational bands for these molecules are:

  • N-H Stretch: The primary amine shows two characteristic stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.[2]

  • C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is consistently observed around 1680-1720 cm⁻¹.

  • C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this compound, the molecular ion peak (M⁺) will be observed at m/z = 187.14. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₈H₇F₂NO₂) with high precision.

Comparative Characterization Data

The following table summarizes the key characterization data for this compound and several common alternatives, allowing for direct comparison.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Physical & Spectroscopic Data
This compound 379228-57-6C₈H₇F₂NO₂187.14Form: Solid.[3] Purity: Typically ≥98%.[3] Note: The two fluorine atoms flanking the amine group create a distinct spectroscopic signature.
Methyl 2-amino-4-fluorobenzoate 2475-81-2C₈H₈FNO₂169.15Appearance: Pale brown to pale cream powder or crystals.[4] ¹H NMR: Conforms to structure.[4] Note: Lacks the second fluorine, simplifying the aromatic NMR splitting pattern.
Methyl 2-amino-4,5-difluorobenzoate 207346-42-7C₈H₇F₂NO₂187.14Appearance: White to pale cream crystals or powder.[5] Assay: ≥97.5% (GC).[5] Note: Isomeric to the title compound; differentiated by aromatic proton coupling.
Methyl 4-amino-2,6-difluorobenzoate 191478-99-6C₈H₇F₂NO₂187.14Purity: ≥98%.[6] Note: Positional isomer where the amine and ester groups have swapped relative to the fluorine atoms, leading to significant changes in chemical shifts.
Methyl 2-aminobenzoate (Methyl Anthranilate) 134-20-3C₈H₉NO₂151.16Form: Liquid. Refractive Index: n20/D 1.582. Note: The non-fluorinated parent compound, serving as a baseline for observing the effects of fluorine substitution.
Methyl 2,6-difluorobenzoate 13671-00-6C₈H₆F₂O₂172.13Boiling Point: 203-204 °C.[7] Density: 1.281 g/mL at 25 °C.[7] Note: Lacks the amino group; useful for isolating the electronic effects of the fluorine atoms.

Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following are standardized procedures for synthesis and characterization.

Synthesis of this compound

This protocol is a representative example based on common esterification procedures.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Acid Catalyst Addition: Cool the mixture in an ice-water bath. Slowly add thionyl chloride (1.5 eq) dropwise via a dropping funnel over 15-20 minutes.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ester.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans.[1]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Apply phase and baseline corrections to the resulting spectrum.

Conclusion

The characterization of this compound and its derivatives is a clear illustration of structure-property relationships in organic chemistry. While isomers may share the same molecular formula and weight, their unique arrangements of substituents give rise to distinct and identifiable spectroscopic fingerprints. By carefully analyzing the nuances of ¹H NMR splitting patterns, ¹³C-F coupling, and characteristic IR absorptions, researchers can unambiguously confirm the identity and purity of these vital chemical building blocks. This guide serves as a foundational reference, empowering scientists to proceed with confidence in their synthetic and developmental endeavors.

References

A Comparative Guide to the Reactivity of Methyl 2-amino-4,6-difluorobenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among these valuable intermediates, Methyl 2-amino-4,6-difluorobenzoate stands out as a versatile precursor for a wide range of complex pharmaceutical agents. However, its synthetic utility is intrinsically linked to its reactivity, which can differ dramatically from that of its positional isomers.

This guide provides an in-depth comparative analysis of the reactivity of this compound against its key isomers. Understanding these nuanced differences is paramount for researchers and process chemists in selecting the optimal starting material, designing efficient synthetic routes, and predicting reaction outcomes. We will dissect the interplay of electronic and steric effects that govern the reactivity of these molecules and provide supporting experimental frameworks to ground these principles in practice.

The Decisive Interplay: Electronic and Steric Effects

The reactivity of any substituted aniline is dictated by a delicate balance between electronic and steric factors. In the case of fluorinated aminobenzoate esters, the unique properties of the fluorine atom add a significant layer of complexity.

Electronic Effects: The substituents—amino (-NH₂), fluorine (-F), and methyl ester (-COOCH₃)—exert powerful influences on the electron density of the aromatic ring and the nucleophilicity of the amino group.

  • Amino Group (-NH₂): Acts as a strong activating group through resonance (+R effect) by donating its lone pair of electrons to the ring, and a weak deactivating group through induction (-I effect).

  • Fluorine Atom (-F): Exhibits a dual electronic nature. It is strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity, but it can also act as a weak electron-donating group through resonance (+R).[1] Generally, its inductive effect dominates, deactivating the aromatic ring towards electrophilic attack.

  • Methyl Ester Group (-COOCH₃): This group is deactivating through both inductive (-I) and resonance (-R) effects, withdrawing electron density from the ring.

The relative positions of these groups in each isomer determine the overall electronic character of the molecule, directly impacting the reactivity of both the amino group and the aromatic ring.[2]

Steric Hindrance: The physical bulk of substituents, particularly those positioned ortho to a reactive center, can impede the approach of reagents. In our target molecule, this compound, the fluorine atom at the C6 position is ortho to the amino group, presenting a significant steric shield that can hinder reactions at the nitrogen center.[3]

Caption: Logical flow of how isomeric structure dictates chemical reactivity.

Comparative Reactivity Analysis

We will evaluate the reactivity of this compound against three key isomers and the non-fluorinated parent compound, which serves as a crucial baseline.

Compound Structure Key Isomers for Comparison
1 This compoundTarget Compound
2 Methyl 2-amino-4,5-difluorobenzoateIsomer A
3 Methyl 4-amino-2,6-difluorobenzoateIsomer B
4 Methyl 2-aminobenzoateBaseline (Non-fluorinated)
Reaction I: Nucleophilicity of the Amino Group (N-Acylation)

N-acylation is a fundamental transformation that directly probes the availability of the lone pair of electrons on the amino nitrogen. The reaction rate is highly sensitive to both electronic and steric effects.

Predicted Reactivity Order (Highest to Lowest): 4 > 2 > 1 > 3

  • Methyl 2-aminobenzoate (4 - Baseline): This compound serves as our reference. The amino group's nucleophilicity is already somewhat diminished by the electron-withdrawing ester at the ortho position.

  • Methyl 2-amino-4,5-difluorobenzoate (2): The two fluorine atoms withdraw electron density through their potent -I effect, reducing the basicity and nucleophilicity of the amine compared to the baseline.[4] However, with no ortho-substituent, the nitrogen is sterically accessible.

  • This compound (1 - Target): This isomer is significantly less nucleophilic. The fluorine at C4 withdraws electron density, and the C6-fluorine does so as well, while also providing substantial steric hindrance to the amino group.[3] This combination makes acylation more challenging.

  • Methyl 4-amino-2,6-difluorobenzoate (3): This isomer is predicted to be the least reactive. The amino group is flanked by two ortho fluorine atoms, creating a highly crowded environment. Furthermore, the strong inductive withdrawal from two adjacent fluorine atoms severely depletes the electron density on the nitrogen, making it a very poor nucleophile.

Compound Isomer Predicted Relative Reactivity in N-AcylationPrimary Rationale
1 2-amino-4,6-difluoroLowStrong -I effect from two F atoms; Steric hindrance from C6-F.
2 2-amino-4,5-difluoroModerateStrong -I effect from two F atoms; No ortho-steric hindrance.
3 4-amino-2,6-difluoroVery LowSevere steric hindrance from two ortho-F atoms; Very strong -I effect.
4 2-amino (Baseline)HighReference compound; only deactivation is from the ortho-ester.
Reaction II: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a powerful tool for introducing a variety of substituents onto an aromatic ring.[5][6] The efficiency of the initial diazotization step is dependent on the amine's nucleophilicity, while the subsequent substitution involves a radical mechanism.[5]

  • Diazotization Step: The ease of forming the diazonium salt is expected to follow the same trend as N-acylation (4 > 2 > 1 > 3 ), as it relies on the nucleophilic attack of the amine on the nitrosyl cation. Isomers with reduced nucleophilicity, like 1 and particularly 3 , may require more forcing conditions.

  • Substitution Step: The high electrophilicity of the diazonium salts derived from the fluorinated isomers can sometimes lead to unexpected side reactions. For instance, attempted Sandmeyer cyanations on highly activated systems like 2,4-difluoro-6-nitrobenzenediazonium have resulted in selective substitution of a fluorine atom by hydroxide instead of the intended cyanation.[7] This highlights the need for careful optimization when working with these electron-deficient systems.

Reaction III: Palladium-Catalyzed Cross-Coupling

While the parent amines are not direct substrates for cross-coupling, their corresponding aryl halide derivatives are. Analyzing the predicted reactivity of these derivatives in a reaction like the Suzuki-Miyaura coupling provides critical insight into the electronic character of the ring. The rate-determining step, oxidative addition, is generally accelerated by electron-withdrawing groups.[8][9]

Let's consider the reactivity of the corresponding aryl bromides:

  • Reactivity Trend: The presence of strongly electron-withdrawing fluorine atoms and the ester group makes the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst.[10] Therefore, the bromo-derivatives of isomers 1 , 2 , and 3 are all expected to be significantly more reactive in Suzuki couplings than the non-fluorinated bromo-analogue of 4 . This enhanced reactivity is a key synthetic advantage of using fluorinated building blocks in cross-coupling chemistries.[11]

Experimental Protocols

To provide a practical context for the principles discussed, a detailed protocol for a representative N-acylation reaction is provided below. This protocol is designed to be a self-validating system, where careful monitoring and analysis will confirm the predicted reactivity differences.

Protocol: Comparative N-Acetylation of Aminobenzoate Isomers

Objective: To quantitatively compare the rate of N-acetylation for this compound and its isomers.

Materials:

  • Isomers 1 , 2 , 3 , and 4 (1.0 mmol each)

  • Acetic Anhydride (1.1 mmol, 1.1 eq)

  • Pyridine (2.0 mmol, 2.0 eq)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • TLC plates (silica gel 60 F₂₅₄)

  • GC-MS for quantitative analysis

Caption: Standard experimental workflow for comparative N-acetylation.

Procedure:

  • Reaction Setup: In four separate, dry 25 mL round-bottom flasks, charge each isomer (1 , 2 , 3 , and 4 ) (1.0 mmol) and dissolve in 10 mL of anhydrous DCM.

  • Base Addition: To each flask, add pyridine (2.0 mmol).

  • Cooling: Cool the reaction mixtures to 0°C in an ice bath.

  • Reagent Addition: Add acetic anhydride (1.1 mmol) dropwise to each flask over 2 minutes.

  • Reaction: Remove the ice baths and allow the reactions to stir at room temperature.

  • Monitoring (Causality Check): This is the critical comparative step. At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction mixture. Quench with water and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the percentage conversion of starting material to the acetylated product. The rate of product formation will directly reflect the nucleophilicity of the starting amine.

  • Work-up (after completion): Once the reaction of the most reactive isomer (4 ) is complete, dilute all mixtures with 20 mL of DCM. Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Isolation: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by column chromatography on silica gel if necessary.

Expected Outcome: The quantitative data from the GC-MS analysis should produce a clear reactivity ranking, which is anticipated to be 4 > 2 > 1 > 3 . This provides direct experimental validation of the theoretical principles of nucleophilicity discussed earlier.

Conclusion

The reactivity of this compound is a nuanced subject, governed by a sophisticated interplay of inductive, resonance, and steric effects. This guide demonstrates that while it is a valuable synthetic intermediate, its reactivity profile is markedly different from its positional isomers.

  • This compound exhibits significantly reduced nucleophilicity at the amino group due to the combined steric and electron-withdrawing effects of the C6-fluorine atom.

  • Isomer A (4,5-difluoro) is more nucleophilic than the target compound due to the absence of ortho-steric hindrance.

  • Isomer B (4-amino-2,6-difluoro) is the least reactive isomer in nucleophilic reactions, owing to severe steric crowding and electronic deactivation at the amino position.

  • Conversely, the corresponding aryl halides of all fluorinated isomers are primed for enhanced reactivity in palladium-catalyzed cross-coupling reactions , an effect that can be exploited for efficient C-C bond formation.

A thorough understanding of these structure-activity relationships is not merely academic; it is a critical prerequisite for the rational design of synthetic strategies in pharmaceutical and materials science. By leveraging these principles, researchers can anticipate challenges, optimize reaction conditions, and ultimately select the most appropriate isomer to achieve their synthetic goals with precision and efficiency.

References

Navigating the Synthesis of Fluorinated Heterocycles: A Comparative Guide to Alternatives for Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Strategic Reagent Selection in Pharmaceutical and Agrochemical Discovery

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and physicochemical properties.[1][2] Methyl 2-amino-4,6-difluorobenzoate stands as a valuable building block in this endeavor, particularly in the synthesis of fluorinated quinolones and other heterocyclic systems.[3][4][5] However, reliance on a single reagent can present challenges related to cost, availability, and the desire for diverse substitution patterns. This guide provides a comparative analysis of alternative reagents, offering researchers a broader palette of options to achieve their synthetic goals, supported by experimental insights and protocols.

The Role of this compound: A Synthetic Cornerstone

This compound is a difluorinated aniline derivative prized for its utility in constructing complex molecular architectures. The presence of two fluorine atoms significantly influences the electron density of the aromatic ring, impacting the reactivity of both the amino and ester functionalities. This unique electronic profile is instrumental in various cyclization and cross-coupling reactions.[3][6][7]

A primary application lies in the synthesis of fluoroquinolones, a critical class of antibacterial agents.[5][8][9] The fluorine substituents on the quinolone core are known to enhance antibacterial activity and improve cell penetration.[5] The synthetic utility of fluorinated anilines, including this compound, extends to the creation of a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science.[10][11]

A Curated Selection of Alternative Reagents

While effective, this compound is not without its limitations. The specific substitution pattern may not be optimal for all desired target molecules. Furthermore, cost and commercial availability can be significant considerations in large-scale synthesis.[12] The following sections detail viable alternative reagents, comparing their reactivity, scope, and practical considerations.

Isomeric and Alternatively Substituted Difluoroanilines

A logical starting point for alternatives is to explore isomeric difluorinated anilines and those with different functional groups. These reagents offer a direct route to novel substitution patterns on the final heterocyclic product.

  • Methyl 2-amino-4,5-difluorobenzoate: This isomer provides a different orientation of the fluorine atoms, which can influence the biological activity and physical properties of the resulting compounds.[13][14][15]

  • Methyl 4-amino-2,6-difluorobenzoate: This regioisomer presents a distinct electronic and steric environment around the amino group, potentially altering reaction kinetics and outcomes.[16]

  • Ethyl 4-amino-3,5-difluorobenzoate: The use of an ethyl ester can offer advantages in terms of solubility and reactivity in certain solvent systems.[17]

  • 4-Amino-3,5-difluorobenzonitrile: Replacing the ester with a nitrile group introduces a versatile handle for further chemical transformations.[17]

G cluster_starting Starting Material cluster_alternatives Alternative Reagents This compound This compound Target Heterocycle (e.g., Quinolone) Target Heterocycle (e.g., Quinolone) This compound->Target Heterocycle (e.g., Quinolone) Methyl 2-amino-4,5-difluorobenzoate Methyl 2-amino-4,5-difluorobenzoate Isomeric Heterocycle Isomeric Heterocycle Methyl 2-amino-4,5-difluorobenzoate->Isomeric Heterocycle Methyl 4-amino-2,6-difluorobenzoate Methyl 4-amino-2,6-difluorobenzoate Methyl 4-amino-2,6-difluorobenzoate->Isomeric Heterocycle Ethyl 4-amino-3,5-difluorobenzoate Ethyl 4-amino-3,5-difluorobenzoate Ethyl 4-amino-3,5-difluorobenzoate->Isomeric Heterocycle 4-Amino-3,5-difluorobenzonitrile 4-Amino-3,5-difluorobenzonitrile Heterocycle with Nitrile Heterocycle with Nitrile 4-Amino-3,5-difluorobenzonitrile->Heterocycle with Nitrile

Monofluorinated and Polyfluorinated Anilines

Expanding the scope beyond difluoro- substitution opens up a vast chemical space for exploration.

  • 3-Fluoroaniline: A readily available and cost-effective starting material, 3-fluoroaniline is a workhorse in the synthesis of various fluorinated heterocycles.[10] Its reactivity profile is well-documented, making it a reliable choice for initial explorations.

  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate: For applications requiring a higher degree of fluorination, this tetrafluorinated analog offers a significant modification of the electronic properties of the resulting heterocyclic system.[18]

Other Functionalized Anilines for Cross-Coupling Strategies

Modern synthetic chemistry offers powerful cross-coupling methodologies that enable the introduction of fluorine at later stages of a synthesis. This approach can be more convergent and allow for greater flexibility.

  • Pentafluorosulfanyl (SF5)-Anilines: The SF5 group is a bioisostere of the trifluoromethyl group with unique electronic and steric properties.[1][19] Palladium-catalyzed cross-coupling reactions of SF5-anilines provide access to novel chemical matter.[19]

  • Fluoroalkylamines: Palladium-catalyzed coupling of fluoroalkylamines with aryl halides is an effective method for synthesizing fluorinated anilines.[6][7] This strategy allows for the late-stage introduction of various fluoroalkyl groups.

Comparative Performance Data

ReagentKey FeaturesTypical ApplicationsRelative Cost
This compound Difluorinated, ester functionalityFluoroquinolone synthesis
$
Methyl 2-amino-4,5-difluorobenzoate Isomeric difluoro patternSynthesis of isomeric heterocycles
$
Methyl 4-amino-2,6-difluorobenzoate Isomeric difluoro patternAccess to novel substitution patterns
$
3-Fluoroaniline Monofluorinated, readily availableGeneral synthesis of fluorinated heterocycles$
SF5-Anilines SF5 substituent, unique electronicsMedicinal chemistry, materials science
Fluoroalkylamines Versatile fluoroalkyl groupsLate-stage functionalization

Relative cost is an estimate and can vary based on supplier and purity.

Experimental Protocols

Representative Protocol: Synthesis of a Fluoroquinolone Core via Conrad-Limpach Reaction

This protocol illustrates a general method for the synthesis of a 4-oxo-quinoline core, a common scaffold in fluoroquinolone antibiotics.[5]

Step 1: Condensation

  • To a solution of a fluorinated aniline (e.g., this compound or an alternative) (1.0 eq) in a suitable solvent (e.g., ethanol), add a β-ketoester (e.g., diethyl malonate) (1.1 eq).

  • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude imine is often used in the next step without further purification.

Step 2: Cyclization

  • Add the crude imine to a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture to a high temperature (typically 240-260 °C) to effect ring closure.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid and wash with the non-polar solvent to afford the crude quinolone product.

  • Purify the product by recrystallization or column chromatography.

G Fluorinated Aniline Fluorinated Aniline Condensation Condensation Fluorinated Aniline->Condensation β-Ketoester β-Ketoester β-Ketoester->Condensation Imine Intermediate Imine Intermediate Condensation->Imine Intermediate Cyclization Cyclization Imine Intermediate->Cyclization Fluoroquinolone Core Fluoroquinolone Core Cyclization->Fluoroquinolone Core

Representative Protocol: Palladium-Catalyzed Cross-Coupling of a Fluoroalkylamine

This protocol provides a general method for the synthesis of N-fluoroalkylanilines, which can then be used in subsequent reactions.[6][7]

  • To an oven-dried flask, add an aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a ligand (e.g., a biarylphosphine, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add a suitable solvent (e.g., toluene) and the fluoroalkylamine (1.2 eq).

  • Add a base (e.g., K3PO4, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the aryl halide is consumed as monitored by GC-MS or LC-MS.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Safety and Handling Considerations

Working with fluorinated compounds and aromatic amines requires strict adherence to safety protocols.[20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[22]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.

  • Fluorine Gas: When using elemental fluorine, specialized equipment and training are essential due to its extreme reactivity and toxicity.[23][24]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: Expanding the Synthetic Toolkit

The selection of the appropriate starting material is a critical decision in the design of any synthetic route. While this compound is a powerful tool, a thorough understanding of the available alternatives empowers researchers to overcome synthetic challenges and explore a wider range of chemical space. By considering factors such as desired substitution patterns, cost, availability, and the potential for late-stage functionalization, chemists can make more strategic and efficient choices in their pursuit of novel molecules with enhanced properties. The continued development of new fluorination methods and the commercial availability of diverse fluorinated building blocks will undoubtedly continue to enrich the synthetic chemist's toolkit.

References

A Spectroscopic Journey: Differentiating Methyl 2-amino-4,6-difluorobenzoate from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. This guide offers an in-depth spectroscopic comparison of Methyl 2-amino-4,6-difluorobenzoate, a key building block in medicinal chemistry, and its immediate precursor, 2-amino-4,6-difluorobenzoic acid. Understanding the distinct spectroscopic signatures that arise from the transformation of a carboxylic acid to its methyl ester is crucial for reaction monitoring, quality control, and the unambiguous confirmation of the final product's identity.

Introduction: The Significance of Fluorinated Anthranilates

This compound belongs to the class of fluorinated anthranilates, which are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making these compounds highly sought after in drug discovery. The journey from 2-amino-4,6-difluorobenzoic acid to its methyl ester represents a fundamental synthetic step, and the ability to distinguish between these two compounds with confidence is a critical skill for any synthetic chemist.

This guide will navigate the spectroscopic nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive framework for the analysis of these and similar compounds.

The Synthetic Pathway: From Carboxylic Acid to Ester

The conversion of 2-amino-4,6-difluorobenzoic acid to this compound is typically achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

Synthesis Precursor 2-amino-4,6-difluorobenzoic acid Reagents + CH3OH, H+ Precursor->Reagents Product This compound Reagents->Product

Caption: Fischer esterification of 2-amino-4,6-difluorobenzoic acid.

This seemingly simple transformation induces significant changes in the molecule's spectroscopic fingerprint, which we will now explore in detail.

Spectroscopic Comparison: A Multi-faceted Analysis

To provide a clear and objective comparison, we will examine the expected spectroscopic data for both the precursor and the final product across three key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei, we can map out the connectivity and electronic environment of the atoms within a molecule.

¹H NMR Spectroscopy

The primary difference in the ¹H NMR spectra of 2-amino-4,6-difluorobenzoic acid and its methyl ester will be the appearance of a new signal corresponding to the methyl group protons and the disappearance of the acidic proton of the carboxylic acid.

Compound Aromatic Protons (δ, ppm) Amine Protons (NH₂; δ, ppm) Carboxylic Acid Proton (COOH; δ, ppm) Methyl Protons (CH₃; δ, ppm)
2-amino-4,6-difluorobenzoic acid ~6.0 - 7.0 (m)~5.0 - 6.0 (br s)>10 (br s)-
This compound ~6.0 - 7.0 (m)~5.0 - 6.0 (br s)-~3.8 (s)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The aromatic region for both compounds is expected to be complex due to the fluorine and amino substituents. The protons on the aromatic ring will exhibit splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. The key differentiator between the acid and the ester will be the chemical shift of the carbonyl carbon and the presence of a signal for the methyl carbon in the ester.

Compound Aromatic Carbons (δ, ppm) Carbonyl Carbon (C=O; δ, ppm) Methyl Carbon (CH₃; δ, ppm)
2-amino-4,6-difluorobenzoic acid ~100 - 165 (multiple signals with C-F coupling)~170-
This compound ~100 - 165 (multiple signals with C-F coupling)~168~52

The carbons directly bonded to fluorine will show characteristic splitting in the ¹³C NMR spectrum, providing further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) O-H Stretch (Carboxylic Acid; cm⁻¹) C-O Stretch (Ester; cm⁻¹)
2-amino-4,6-difluorobenzoic acid ~3300-3500 (two bands)~1670~2500-3300 (broad)-
This compound ~3300-3500 (two bands)~1710-~1250 and ~1100

The most telling difference in the IR spectra will be the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of strong C-O stretching bands characteristic of the ester group. The carbonyl (C=O) stretching frequency also shifts to a higher wavenumber in the ester compared to the carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion Peak (M⁺) Key Fragmentation Patterns
2-amino-4,6-difluorobenzoic acid C₇H₅F₂NO₂173.12m/z 173Loss of H₂O (m/z 155), loss of COOH (m/z 128)
This compound C₈H₇F₂NO₂187.14m/z 187Loss of OCH₃ (m/z 156), loss of COOCH₃ (m/z 128)

The molecular ion peak in the mass spectrum will clearly differentiate between the precursor and the product, with a mass difference of 14 units, corresponding to the replacement of a proton with a methyl group.

Experimental Protocols: A Guide to Data Acquisition

Reproducible and high-quality spectroscopic data are essential for accurate analysis. The following are generalized protocols for the acquisition of NMR, FTIR, and MS data for the compounds discussed.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

NMR_Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for NMR spectroscopy.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Background Spectrum: A background spectrum of the empty ATR crystal or the KBr pellet is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Clear Distinction

The spectroscopic techniques of NMR, FTIR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound from its precursor, 2-amino-4,6-difluorobenzoic acid. By carefully analyzing the key features in each spectrum—the appearance of a methyl signal in NMR, the disappearance of the carboxylic acid O-H stretch in FTIR, and the 14-unit mass difference in MS—researchers can confidently track the progress of the esterification reaction and verify the identity and purity of their final product. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and characterization of novel organic compounds.

A Comparative Guide to HPLC Purity Assessment of Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. Methyl 2-amino-4,6-difluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences reaction yields, impurity profiles of subsequent steps, and the overall quality of the API. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for assessing the purity of this compound, alongside alternative analytical techniques. The methodologies presented are grounded in established scientific principles and validated against industry standards to ensure trustworthiness and reproducibility.

The Central Role of Purity in Pharmaceutical Intermediates

The presence of impurities in a starting material like this compound can have cascading effects throughout a synthetic route. These impurities may be unreacted starting materials, by-products from the synthesis, or degradation products. Their presence can lead to the formation of undesired side products, reduce the overall yield, and introduce new, potentially toxic, impurities into the final API. Therefore, a robust and reliable analytical method for purity determination is not just a matter of quality control, but a cornerstone of process understanding and control.

High-Performance Liquid Chromatography (HPLC): A Detailed Examination

For the analysis of non-volatile and thermally labile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable and widely adopted technique.[1][2] Its versatility, high resolution, and sensitivity make it the gold standard for purity and impurity profiling in the pharmaceutical industry.

Proposed HPLC Method for this compound

Drawing upon established principles for the analysis of aromatic amines and fluorinated compounds, a robust stability-indicating HPLC method is proposed. The rationale behind the selection of each parameter is detailed below to provide a clear understanding of the method's development.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like the target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[3]
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution)A gradient of a strong organic solvent (acetonitrile) and an aqueous phase allows for the effective elution of both the main analyte and a wide range of potential impurities with varying polarities. The addition of formic acid improves peak shape and suppresses the ionization of the amine group, leading to more consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong UV absorbance at this wavelength, providing good sensitivity for the analyte and many potential impurities.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overloading.
Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of the HPLC purity analysis, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the HPLC purity assessment of this compound.

Method Validation: Ensuring Trustworthiness

To be considered reliable, the proposed HPLC method must undergo rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This process establishes the method's suitability for its intended purpose and provides a high degree of assurance in the results.

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The analyte peak should be well-resolved from all other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

Comparative Analysis of Analytical Techniques

While HPLC is the recommended primary technique, a comprehensive understanding of its advantages and limitations in comparison to other methods is crucial for selecting the most appropriate analytical strategy.

FeatureHPLCUPLCGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes columns with sub-2 µm particles, requiring higher operating pressures.[7][8]Separation of volatile compounds in a gaseous mobile phase.[1]
Applicability to Analyte Highly suitable for the non-volatile and thermally stable nature of this compound.Also highly suitable, offering faster analysis and higher resolution.[4][5]Potentially applicable, but thermal stability needs to be confirmed. Derivatization may be required.
Analysis Time Typically 15-30 minutes.Significantly shorter, often under 5 minutes.[4][5]Can be very fast for volatile compounds, but may require longer run times for less volatile ones.
Resolution Good to excellent.Superior resolution, allowing for the separation of closely eluting impurities.[7][8]Can provide very high resolution for volatile compounds.
Sensitivity Good, depending on the detector.Generally higher sensitivity due to sharper peaks.[4][5]Can be very sensitive, especially with detectors like Flame Ionization Detector (FID).
Instrumentation Cost Moderate.Higher initial investment compared to HPLC.Moderate to high, especially when coupled with a mass spectrometer (GC-MS).
Solvent Consumption Moderate.Lower solvent consumption per analysis due to shorter run times.[4][5]Minimal solvent usage.
Key Advantage Robust, versatile, and widely available. Well-suited for non-volatile compounds.Speed, resolution, and sensitivity, leading to higher throughput.[4][5]Excellent for volatile impurities and can be coupled with MS for identification.
Key Disadvantage Longer analysis times compared to UPLC and GC.Higher backpressure requires specialized instrumentation.Not suitable for non-volatile or thermally labile compounds.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC.[4][5][7][8] By using columns packed with sub-2 µm particles, UPLC systems can operate at much higher linear velocities without a loss of efficiency. This translates to analysis times that are up to 10 times faster than HPLC, with a two- to three-fold increase in resolution. For a research and development environment where rapid feedback on reaction progress is crucial, or in a quality control setting with a high sample load, the throughput advantages of UPLC are undeniable.

Gas Chromatography (GC): A Complementary Technique

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] While this compound is a solid at room temperature, it may be amenable to GC analysis if it can be vaporized without degradation. GC, particularly when coupled with a Mass Spectrometer (GC-MS), excels at the identification and quantification of volatile impurities that may not be detected by HPLC. However, the higher temperatures of the GC inlet and column pose a risk of thermal degradation for many pharmaceutical intermediates. Therefore, for routine purity assessment of the main component, HPLC is generally the more reliable choice. GC can serve as a valuable orthogonal method for a more comprehensive impurity profile.

Stability-Indicating Nature of the Proposed HPLC Method

A critical aspect of a robust purity method is its ability to be "stability-indicating." This means the method must be able to separate the active ingredient from its degradation products. To achieve this, forced degradation studies are performed, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The proposed HPLC method, with its gradient elution, is well-suited to separate the more polar degradation products that are likely to form from the less polar parent compound.

Conclusion: A Scientifically Sound Approach to Purity Assessment

The purity of this compound is a critical quality attribute that necessitates a reliable and robust analytical method for its determination. This guide has detailed a proposed RP-HPLC method, grounded in established chromatographic principles and designed to be stability-indicating. The rationale for the selection of chromatographic parameters has been explained to provide a transparent and scientifically sound methodology.

A comparative analysis with UPLC and GC highlights the strengths and weaknesses of each technique. While UPLC offers significant advantages in terms of speed and resolution, HPLC remains a highly reliable and accessible workhorse for routine quality control. GC serves as a valuable complementary technique for the analysis of volatile impurities.

Ultimately, the choice of analytical method will depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and the desired level of impurity profiling. However, for the routine and reliable purity assessment of this compound, the validated HPLC method presented in this guide provides a trustworthy and scientifically rigorous solution.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 2-amino-4,6-difluorobenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Fluorinated Anthranilate Analogs

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity.[1][2] The anthranilate scaffold, a privileged structure in medicinal chemistry, has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Consequently, the convergence of these two features in Methyl 2-amino-4,6-difluorobenzoate and its analogs presents a compelling case for their exploration as a source of novel therapeutic agents.

This guide provides a comprehensive framework for the systematic biological activity screening of a library of this compound analogs. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols for primary and secondary screening assays, and present a comparative analysis of the structure-activity relationships (SAR) based on existing data for related compounds. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively evaluate the therapeutic potential of this promising class of molecules.

The Strategic Design of a Screening Library

To effectively probe the biological potential of this compound, a focused library of analogs should be synthesized. The design of this library is crucial for elucidating structure-activity relationships. Modifications should be systematically introduced at two key positions: the amine and the ester functionalities.

Diagram of Proposed Analog Synthesis Strategy

cluster_starting_material Starting Material cluster_modifications Synthetic Modifications cluster_analogs Analog Library This compound This compound N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation R-X, Base Amide Formation Amide Formation This compound->Amide Formation RCOCl, Pyridine Ester Hydrolysis & Amide Coupling Ester Hydrolysis & Amide Coupling This compound->Ester Hydrolysis & Amide Coupling 1. LiOH 2. R'NH2, Coupling Agent N-Substituted Analogs N-Substituted Analogs N-Alkylation/Arylation->N-Substituted Analogs Amide Analogs Amide Analogs Amide Formation->Amide Analogs Ester Hydrolysis & Amide Coupling->Amide Analogs

Caption: General synthetic routes for generating a library of this compound analogs.

Primary Biological Activity Screening: A Two-Pronged Approach

Based on the established activities of anthranilate derivatives, a logical starting point for screening is to assess for anticancer and antimicrobial effects.[3][5]

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell viability.[2][6] It is an excellent high-throughput method for initial screening of potential cytotoxic compounds. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound analogs in DMSO.

    • Create a series of dilutions of the test compounds in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow

Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Treat with Analogs Treat with Analogs Incubate 24h->Treat with Analogs Incubate 48-72h Incubate 48-72h Treat with Analogs->Incubate 48-72h Add MTT Solution Add MTT Solution Incubate 48-72h->Add MTT Solution Incubate 4h Incubate 4h Add MTT Solution->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Read Absorbance at 570 nm Read Absorbance at 570 nm Solubilize Formazan->Read Absorbance at 570 nm

Caption: A streamlined workflow of the MTT assay for anticancer screening.

Antimicrobial Activity Screening: The Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[7][8][9] It relies on the diffusion of the test compound from a well through an agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli for bacteria, Candida albicans for fungi) in a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

  • Well Preparation and Compound Addition:

    • Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

    • Prepare solutions of the test compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic like ampicillin for bacteria or fluconazole for fungi).

  • Incubation:

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Diagram of Agar Well Diffusion Assay Workflow

Prepare Microbial Inoculum Prepare Microbial Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Microbial Inoculum->Inoculate Agar Plate Create Wells Create Wells Inoculate Agar Plate->Create Wells Add Test Compounds Add Test Compounds Create Wells->Add Test Compounds Incubate Incubate Add Test Compounds->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition

Caption: A simplified workflow for the agar well diffusion antimicrobial assay.

Comparative Analysis and Structure-Activity Relationships (SAR)

While direct experimental data for a library of this compound analogs is not yet published, we can extrapolate potential SAR from existing studies on related fluorinated and anthranilate compounds.

Table 1: Comparative Anticancer Activity of Related Anthranilate and Fluorinated Analogs

Compound/Analog TypeKey Structural FeaturesObserved Anticancer ActivityReference
Organoselenide-tethered Methyl AnthranilatesIntroduction of organoselenide moietyShowed promising anticancer activity against HepG2 and MCF-7 cell lines.[3][10]
2-Aminobenzothiazole DerivativesA related heterocyclic scaffoldDemonstrated antiproliferative activity against various cancer cell lines, including A549 (lung) and MCF-7 (breast).[11][11]
Fluorinated Cinnamide DerivativesFluorine substitution on an aromatic ringExhibited cytotoxic activity against HepG2 liver cancer cells.[12]
2,6-Difluoro-substituted IsocoumarinDifluoro substitution on a phenyl ringMaintained anti-invasive activities in colon cancer cells.[1][1]

Key Insights from SAR Studies:

  • Fluorine Position: The position of fluorine substitution on the aromatic ring can significantly impact activity. For instance, in some series, ortho-substituted fluoro analogs have shown better inhibitory activity compared to meta or para substitutions.[1]

  • Nature of Substituents: The introduction of electron-withdrawing or electron-donating groups can modulate the biological activity. Halogen substitution is often associated with enhanced anticancer potential.[3]

  • Lipophilicity: Fluorine can increase lipophilicity, which may enhance cell membrane permeability and lead to improved activity.

Secondary Screening: Delving into Mechanisms of Action

For analogs that exhibit promising activity in the primary screens, secondary assays are crucial to elucidate their potential mechanisms of action.

Enzyme Inhibition Assays

The observation that many bioactive molecules exert their effects through enzyme inhibition makes this a critical area for investigation.[1][13]

General Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline and should be optimized for the specific kinase of interest.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Dilute the kinase and its specific substrate to their optimal concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP at a concentration close to its Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add a commercial ADP detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and convert the generated ADP to ATP.

    • Incubate as per the manufacturer's instructions.

  • Luminescence Measurement:

    • Add a luciferin/luciferase-containing reagent to produce a luminescent signal proportional to the amount of ADP generated.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine the IC₅₀ value for each active compound.

General Protocol for an In Vitro Protease Inhibition Assay (Fluorogenic Substrate-Based)

  • Reagent Preparation:

    • Prepare a protease assay buffer appropriate for the target protease.

    • Dilute the protease to its optimal concentration.

    • Prepare a solution of a fluorogenic substrate that is cleaved by the target protease.

  • Inhibition Assay:

    • In a black 96-well plate, pre-incubate the protease with various concentrations of the test compounds for a set period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the fluorescence versus time plots.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.[4][6]

Diagram of a General Enzyme Inhibition Assay Workflow

Prepare Enzyme, Substrate, and Inhibitor Solutions Prepare Enzyme, Substrate, and Inhibitor Solutions Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare Enzyme, Substrate, and Inhibitor Solutions->Pre-incubate Enzyme and Inhibitor Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate Enzyme and Inhibitor->Initiate Reaction with Substrate Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction with Substrate->Monitor Reaction Progress Determine IC50 Values Determine IC50 Values Monitor Reaction Progress->Determine IC50 Values

References

A Senior Application Scientist's Guide to Isomeric Reactivity: Methyl 2-amino-4,6-difluorobenzoate vs. Methyl 4-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of medicinal chemistry and drug development, the selection of building blocks is a critical decision that dictates the success of a synthetic campaign. Substituted aromatic rings, particularly those bearing fluorine atoms, are privileged scaffolds due to the unique physicochemical properties fluorine imparts on a molecule, such as enhanced metabolic stability and binding affinity. This guide provides an in-depth comparative analysis of two common, yet distinct, building blocks: Methyl 2-amino-4,6-difluorobenzoate (1) and Methyl 4-amino-2,6-difluorobenzoate (2) . While structurally similar, the positional difference of the amino group fundamentally alters the electronic and steric landscape of the molecule, leading to significant and often counterintuitive differences in reactivity. This guide will dissect these differences, providing researchers with the foundational knowledge and practical data needed to make informed decisions in their synthetic strategies.

Part 1: The Electronic and Steric Landscape

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents. Understanding these effects is paramount to predicting the outcome of a chemical reaction.

  • Amino Group (-NH₂): Acts as a powerful electron-donating group through resonance (+M effect) by delocalizing its lone pair into the aromatic π-system. It has a weaker electron-withdrawing inductive effect (-I effect) due to nitrogen's electronegativity. The resonance effect typically dominates, making the ortho and para positions electron-rich.[1][2]

  • Fluoro Group (-F): The most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs that can be donated into the ring via resonance (+M effect).[3][4] For fluorine, the inductive effect is generally stronger than its resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution, but it still directs incoming electrophiles to the ortho and para positions.[2]

  • Methyl Ester Group (-CO₂Me): This group is strongly electron-withdrawing through both induction (-I) and resonance (-M), significantly reducing the electron density of the aromatic ring, particularly at the ortho and para positions.

Isomer 1: this compound

In this isomer, the powerful electron-donating amino group is positioned ortho and para to the two fluorine atoms. This direct resonance donation significantly counteracts the inductive withdrawal of the fluorine atoms at those positions. Furthermore, the amino group is ortho to the bulky and electron-withdrawing methyl ester group, leading to potential steric hindrance and a strong inductive pull that reduces the amine's nucleophilicity.

Isomer 2: Methyl 4-amino-2,6-difluorobenzoate

Here, the amino group is para to the methyl ester, placing it meta to both fluorine atoms. This arrangement has profound consequences:

  • The electron-donating resonance effect of the amino group is directed towards the ester-bearing carbon (C1) and the fluorine-bearing carbons (C2, C6), but its influence is moderated by the meta relationship to the fluorines.

  • The two fluorine atoms are ortho to the strongly withdrawing ester group and meta to the donating amino group. This creates a highly electron-deficient (electrophilic) aromatic ring.

  • The amino group is sterically unencumbered compared to its counterpart in Isomer 1 .

The following diagram illustrates the logical flow of analyzing these substituent effects to predict reactivity.

Caption: Logical workflow for predicting isomer reactivity based on substituent positions.

Part 2: Comparative Reactivity in Key Transformations

The electronic and steric differences between the isomers manifest in their performance in common synthetic reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[5] The rate-determining step is typically the initial nucleophilic attack, which is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the intermediate.[6]

  • Isomer 1 (this compound): The strong electron-donating amino group at C2 is ortho and para to the fluorine leaving groups. This donation destabilizes the negative charge of the Meisenheimer complex, significantly deactivating the ring towards SNAr.

  • Isomer 2 (Methyl 4-amino-2,6-difluorobenzoate): The situation is reversed. The fluorine atoms at C2 and C6 are ortho to the powerfully electron-withdrawing methyl ester group. Although the amino group at C4 is electron-donating, its effect at the ortho positions (C3, C5) is more pronounced. The combined pull from the ester and the fluorines makes the ring highly electrophilic and poised for nucleophilic attack. The ester group effectively stabilizes the Meisenheimer intermediate. Therefore, Isomer 2 is vastly more reactive in SNAr reactions.

Caption: Generalized SNAr mechanism, highlighting the stabilized Meisenheimer complex.

B. Amide Bond Formation

This reaction relies on the nucleophilicity of the amino group attacking an activated carboxylic acid or acyl halide.[7] Electron density on the nitrogen atom is the primary determinant of its nucleophilic strength.

  • Isomer 1 (this compound): The amino group is flanked by an ortho fluorine and an ortho methyl ester. Both groups inductively withdraw electron density, significantly reducing the amine's nucleophilicity . Furthermore, the adjacent methyl ester group provides considerable steric hindrance , impeding the approach of coupling reagents and acylating agents.

  • Isomer 2 (Methyl 4-amino-2,6-difluorobenzoate): The amino group is sterically accessible. The two fluorine atoms are meta, so their inductive electron-withdrawing effect on the amine is attenuated by distance. Consequently, the amino group of Isomer 2 is more nucleophilic and sterically accessible , leading to faster and more efficient amide bond formation.

C. Diazotization

The conversion of a primary aromatic amine to a diazonium salt involves an electrophilic attack on the amine by a nitrosating agent (e.g., nitrous acid).[8][9] The reaction rate is dependent on the nucleophilicity of the amine.

  • Isomer 1 (this compound): Due to the electronically deactivated and sterically hindered nature of its amino group, this isomer will undergo diazotization more slowly and may require harsher conditions.

  • Isomer 2 (Methyl 4-amino-2,6-difluorobenzoate): The more nucleophilic and accessible amino group will react more readily with the nitrosating agent, leading to more efficient formation of the corresponding diazonium salt, which can then be used in subsequent transformations like the Sandmeyer or Schiemann reactions.[8]

Part 3: Data Summary and Experimental Protocols

The following table summarizes the predicted reactivity based on the principles discussed.

Reaction TypeThis compound (1)Methyl 4-amino-2,6-difluorobenzoate (2)Rationale
Nucleophilic Aromatic Substitution (SNAr) Low ReactivityHigh Reactivity Ring in 2 is highly electron-deficient due to the alignment of withdrawing groups (ortho-F, para-NH₂ to ester). Ring in 1 is deactivated by the +M effect of the amino group.
Amide Bond Formation (Acylation) Low ReactivityHigh Reactivity Amine in 2 is more nucleophilic and sterically accessible. Amine in 1 is deactivated by ortho -F and -CO₂Me groups and is sterically hindered.
Diazotization Slower ReactionFaster Reaction Amine in 2 is more nucleophilic, facilitating attack by the electrophilic nitrosating agent.
Exemplary Protocol: Amide Coupling with an Electron-Deficient Amine

This protocol provides a general framework for amide coupling, where Isomer 2 would be expected to give a higher yield and faster reaction rate than Isomer 1 under identical conditions.

Objective: To couple the aminobenzoate isomer with a standard carboxylic acid (e.g., Acetic Acid via Acetic Anhydride) to form the corresponding acetamide.

Materials:

  • This compound (1) OR Methyl 4-amino-2,6-difluorobenzoate (2) (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) as solvent

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the selected aminobenzoate isomer (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. (Note: Isomer 1 is expected to require a longer reaction time).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Amide_Coupling_Workflow A 1. Dissolve Aminobenzoate Isomer in DCM B 2. Add Pyridine & Cool to 0°C A->B C 3. Add Acetic Anhydride B->C D 4. Stir at RT (2-16h) C->D E Monitor by TLC/LC-MS D->E F 5. Dilute & Wash (Acid, Base, Brine) D->F Upon Completion G 6. Dry & Concentrate F->G H 7. Purify (Chromatography) G->H I Final Acetamide Product H->I

Caption: Standard experimental workflow for an amide coupling reaction.

Conclusion and Practical Recommendations

The positional isomerism between this compound and methyl 4-amino-2,6-difluorobenzoate leads to starkly different chemical personalities.

  • Choose Methyl 4-amino-2,6-difluorobenzoate (2) when your synthesis requires:

    • Nucleophilic aromatic substitution (SNAr) at the fluorine positions. Its electron-deficient ring is highly activated for this transformation.

    • Acylation or alkylation of the amino group. Its sterically accessible and more nucleophilic amine ensures efficient reactions.

    • Formation of a diazonium salt for subsequent Sandmeyer-type reactions.

  • Choose this compound (1) with caution. Its primary utility may lie in scenarios where:

    • The reactivity of the amino group needs to be suppressed.

    • SNAr is undesirable, and other positions on the ring are targeted for different chemistry (e.g., electrophilic substitution, though the ring is generally deactivated).

By understanding the fundamental principles of electronic and steric effects, researchers can strategically select the correct isomer, saving valuable time and resources while maximizing the probability of synthetic success.

References

A Senior Application Scientist's Guide to the Synthesis of Difluorobenzoates: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Difluorobenzoates are crucial building blocks in the pharmaceutical and agrochemical industries, valued for their ability to enhance metabolic stability, binding affinity, and lipophilicity of active molecules. The strategic placement of fluorine atoms can dramatically alter a compound's biological activity, making the efficient synthesis of these intermediates a topic of significant interest. This guide provides a detailed cost-benefit analysis of three primary synthetic routes to difluorobenzoates: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Direct C-H Fluorination.

The analysis reveals that traditional SNAr reactions offer a cost-effective and scalable route, particularly for activated aromatic systems, though they can be limited by substrate scope. Palladium-catalyzed cross-coupling provides greater versatility and functional group tolerance but comes at a higher cost due to expensive catalysts and ligands. The emerging field of Direct C-H Fluorination presents the most atom-economical approach, promising shorter synthetic routes but currently faces challenges in regioselectivity and the high cost of specialized fluorinating agents. The optimal choice is contingent upon the specific manufacturing scale, required purity, cost constraints, and the electronic nature of the desired difluorobenzoate.

Introduction: The Strategic Importance of Fluorine in Modern Chemistry

The incorporation of fluorine into organic molecules is a powerful strategy in drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties. Difluorobenzoates, as key intermediates, serve as precursors to a wide array of complex molecules, including synthetic antibacterial agents.[1] The choice of synthetic methodology to access these intermediates is a critical decision that impacts overall process efficiency, cost, scalability, and environmental footprint. This guide aims to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions when selecting a synthetic route.

Comparative Analysis of Synthetic Routes

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, where a nucleophile displaces a leaving group on an aromatic ring. This pathway is particularly effective when the ring is "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3]

Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic fluoride anion attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group (typically a halide or nitro group) restores the aromaticity and yields the fluorinated product. The presence of strong EWGs is crucial as they delocalize the negative charge of the intermediate, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[4] For difluorobenzoate synthesis, this often involves starting with a di-chloro or di-nitro benzoate derivative.

Detailed Experimental Protocol: Synthesis of 2,4-Difluorobenzoic Acid via SNAr

  • Reaction Setup: To a dried 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF, 2.5 eq.) and dimethyl sulfoxide (DMSO, 5 vol).

  • Azeotropic Drying: Heat the suspension to 130°C and apply a vacuum to distill off any residual water with a portion of the DMSO. This step is critical as water can poison the reaction by solvating the fluoride ion, reducing its nucleophilicity.

  • Reactant Addition: Cool the mixture to 80°C and add 2,4-dichlorobenzoic acid (1.0 eq.) and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.05 eq.). The catalyst enhances the solubility and reactivity of the KF.

  • Reaction: Heat the reaction mixture to 150-160°C and maintain for 12-24 hours, monitoring progress by HPLC or GC-MS.

  • Workup: Cool the mixture to room temperature and quench by pouring it into ice-water (10 vol).

  • Purification: Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-difluorobenzoic acid.

Cost-Benefit Analysis:

  • Cost (Low to Moderate): The primary reagents, such as KF and common solvents like DMSO, are inexpensive and available in bulk. The main cost driver is often the starting di-halo or di-nitro benzoate.

  • Scalability (High): SNAr reactions are well-understood and highly scalable, making them suitable for industrial production.

  • Yield (Moderate to High): Yields are typically good, especially for activated substrates. However, incomplete reactions or side-product formation can complicate purification.

  • Safety & Environmental (Moderate Concern): High reaction temperatures and the use of polar aprotic solvents like DMSO require careful engineering controls. Waste streams can be significant.

  • Limitations: The stringent requirement for electron-withdrawing groups limits the substrate scope. The synthesis of electron-neutral or electron-rich difluorobenzoates is not feasible via this route.[5]

SNAr Workflow Diagram

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Potassium Fluoride & DMSO B Azeotropic Drying (Remove H2O) A->B C Add Dichlorobenzoate & Phase Transfer Catalyst B->C Cool to 80°C D Heat to 150-160°C (12-24h) C->D E Quench with Ice-Water D->E Cool to RT F Acidify with HCl to Precipitate E->F G Filter and Dry Product F->G

Caption: SNAr synthesis workflow for difluorobenzoates.

Route 2: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a versatile method for forming C-F bonds under milder conditions and with broader substrate scope compared to SNAr.

Mechanism and Rationale: While direct C-F bond formation via cross-coupling is challenging, a common strategy involves coupling an aryl boronic acid with a difluoroalkylating agent.[6][7] The catalytic cycle, often involving a ligand-supported Pd(0) species, typically proceeds through oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for reaction efficiency and can significantly influence yield and catalyst stability.[8][9] This method allows for the synthesis of a wide variety of difluorobenzoates from readily available starting materials like aryl boronic acids.

Detailed Experimental Protocol: Synthesis of a Difluoromethyl Benzoate Derivative

  • Reaction Setup: In a glovebox, add the aryl boronic acid (1.0 eq.), a palladium catalyst such as Pd(OAc)2 (2 mol%), a suitable ligand like SPhos (4 mol%), and a base such as K3PO4 (2.0 eq.) to an oven-dried vial.

  • Reagent Addition: Add the bromodifluoromethyl reagent (e.g., ethyl bromodifluoroacetate, 1.5 eq.) and a solvent mixture, such as toluene/water (10:1, 0.1 M).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture at 80-100°C for 8-16 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired aryldifluoromethylated product.[6]

Cost-Benefit Analysis:

  • Cost (High): Palladium catalysts and specialized phosphine ligands are expensive, representing a significant portion of the total cost. While catalyst loading can be low, their price can be prohibitive for large-scale synthesis.

  • Scalability (Moderate): Scaling up can be challenging due to catalyst sensitivity, the need for inert atmospheres, and the cost of materials. However, successful kilogram-scale syntheses have been reported for high-value products.[8]

  • Yield (Good to Excellent): These methods often provide high yields with excellent functional group tolerance.

  • Safety & Environmental (Moderate Concern): While reaction conditions are milder than SNAr, the use of heavy metal catalysts necessitates strict controls to prevent product contamination and environmental release.

  • Versatility (High): This is the key advantage. It allows for the synthesis of difluorobenzoates with a wide range of electronic properties, including those inaccessible via SNAr.

Palladium-Catalyzed Cross-Coupling Workflow

Pd_Coupling_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Vial with Aryl Boronic Acid, Pd Catalyst, Ligand, & Base B Add Difluoroalkylating Agent & Solvent A->B C Seal Vial and Heat (80-100°C, 8-16h) B->C D Monitor by LC-MS C->D E Aqueous Workup (EtOAc/Water) D->E Upon Completion F Dry and Concentrate E->F G Purify via Column Chromatography F->G

Caption: Pd-catalyzed cross-coupling workflow.

Route 3: Direct C-H Fluorination

Direct C-H functionalization is a highly sought-after transformation in organic synthesis that offers the potential to construct complex molecules from simple precursors in fewer steps. The direct conversion of a C-H bond to a C-F bond is the most atom-economical approach to fluorination.

Mechanism and Rationale: Direct C-H fluorination typically involves an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4).[10] The reaction can be mediated by a transition metal catalyst (often palladium) that facilitates the activation of a specific C-H bond, followed by reaction with the electrophilic fluorine source. The development of this methodology is still nascent but holds immense promise.[11] Challenges include controlling regioselectivity (i.e., which C-H bond is fluorinated) and overcoming the high bond dissociation energy of aromatic C-H bonds.

Detailed Experimental Protocol: A Representative Direct C-H Fluorination

  • Reaction Setup: To a vial, add the benzoic acid derivative (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)2, 10 mol%), and a directing group ligand if necessary (e.g., a bidentate nitrogen ligand, 15 mol%).

  • Reagent Addition: Add the electrophilic fluorinating agent, such as Selectfluor® (2.0-3.0 eq.), and a suitable solvent, often a highly polar or acidic medium like hexafluoroisopropanol (HFIP).

  • Reaction: Seal the vial and heat to 100-120°C for 24-48 hours. The reaction must be carefully monitored for the formation of mono-, di-, and poly-fluorinated products.

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with aqueous sodium bicarbonate and brine to remove excess fluorinating agent and acid.

  • Purification: Dry the organic layer, concentrate, and purify by preparative HPLC or column chromatography. Isolating the desired difluorinated isomer from other products can be challenging.

Cost-Benefit Analysis:

  • Cost (Very High): Electrophilic fluorinating agents like Selectfluor® are extremely expensive, making this route economically unviable for many applications at present. Catalyst costs also contribute significantly.

  • Scalability (Low): These reactions are currently performed on a small, laboratory scale. Issues with selectivity, high catalyst loadings, and reagent cost present major hurdles to industrial scale-up.

  • Yield (Variable): Yields can be low to moderate, and mixtures of regioisomers are common, complicating purification and reducing the effective yield of the desired product.

  • Safety & Environmental (High Concern): Electrophilic fluorinating agents are powerful oxidants and require careful handling. The use of halogenated solvents and metal catalysts also adds to the environmental burden.

  • Atom Economy (Excellent): In principle, this is the most "green" method as it avoids the use of pre-functionalized starting materials, reducing waste. However, the current practical limitations often negate this advantage.

Direct C-H Fluorination Workflow

CH_Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Vial with Substrate, Pd Catalyst, & Ligand B Add Electrophilic Fluorinating Agent (e.g., Selectfluor) & Solvent A->B C Seal Vial and Heat (100-120°C, 24-48h) B->C D Monitor for Isomer Formation C->D E Aqueous Wash to Remove Reagents D->E Upon Completion F Dry and Concentrate E->F G Purify via HPLC (Isomer Separation) F->G

Caption: Direct C-H fluorination conceptual workflow.

Quantitative Data Summary

The following table provides a comparative summary of the key performance and cost metrics for each synthetic route. Costs are presented as a relative index for comparison purposes (1 = lowest, 5 = highest).

MetricNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-CouplingDirect C-H Fluorination
Relative Reagent Cost 145
Relative Catalyst Cost N/A (or 1 if PTC used)54
Typical Yield 60-90%70-95%20-60%
Scalability HighModerateLow
Substrate Scope Low (EWG required)HighModerate to High
Regioselectivity High (Defined by LG)High (Defined by Precursor)Low to Moderate
Reaction Temperature High (150-180°C)Moderate (80-110°C)High (100-120°C)
Overall Cost-Benefit Excellent for suitable substratesGood for high-value, complex targetsPoor for current bulk manufacturing

Conclusion and Future Outlook

The synthesis of difluorobenzoates remains a critical task for the chemical industry.

  • For the large-scale, cost-effective production of electronically activated difluorobenzoates, Nucleophilic Aromatic Substitution remains the undisputed method of choice. Its robustness, scalability, and reliance on inexpensive reagents make it ideal for industrial applications.

  • Palladium-catalyzed cross-coupling offers unparalleled versatility and is the preferred method for preparing complex, high-value difluorobenzoates that are inaccessible through SNAr. While costly, its broad functional group tolerance justifies its use in late-stage functionalization during drug development.

  • Direct C-H fluorination represents the future of fluorination chemistry. Its high atom economy is extremely appealing, but significant breakthroughs in catalyst design to improve regioselectivity and reduce the cost of fluorinating agents are required before it can become a mainstream industrial process.

Ultimately, the selection of a synthetic route is a strategic decision that must balance economic realities with synthetic feasibility. As research continues to advance, particularly in the realm of catalysis, we can anticipate the emergence of even more efficient, cost-effective, and environmentally benign methods for accessing these vital chemical building blocks.

References

A Comparative Guide to the Structural Validation of a Synthesized Methyl 2-amino-4,6-difluorobenzoate Derivative

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

In the landscape of modern drug discovery and development, the structural integrity of novel chemical entities is paramount. Methyl 2-amino-4,6-difluorobenzoate and its derivatives are key building blocks in the synthesis of a multitude of pharmacologically active molecules.[1][2] The precise arrangement of the amino, ester, and fluoro substituents on the aromatic ring dictates the molecule's physicochemical properties and its interactions with biological targets. Consequently, rigorous and unambiguous structural validation is not merely a procedural formality but a cornerstone of successful pharmaceutical research. This guide provides a comprehensive comparison of orthogonal analytical techniques for the structural elucidation of a synthesized this compound derivative, offering field-proven insights into experimental design, data interpretation, and the establishment of a self-validating analytical workflow.

Introduction: The Criticality of Structural Verification

The synthesis of highly substituted aromatic compounds, such as the target this compound derivative, often involves multi-step reaction sequences where the potential for isomeric impurities and side-products is significant.[3][4] An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns in later developmental stages. Therefore, a multi-faceted analytical approach is essential to unequivocally confirm the identity and purity of the synthesized compound. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing a robust framework for researchers.

The Analytical Triad: A Multi-Pronged Approach to Validation

No single analytical technique can provide a complete structural picture. Instead, a synergistic combination of methods, each probing different molecular attributes, is required for comprehensive validation.

dot

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. Handling specialized chemical reagents like Methyl 2-amino-4,6-difluorobenzoate, a difluorinated aromatic amine, requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your well-being and the integrity of your research.

Foundational Step: The Hazard & Risk Assessment

Before any container is opened, a thorough risk assessment is not just recommended; it is a mandatory prerequisite for safe laboratory operations.[1] this compound, like many aromatic amines, presents specific hazards that dictate our PPE choices.[2][3] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.[3]

Based on available Safety Data Sheet (SDS) information for structurally similar compounds, the anticipated hazards are summarized below.

Hazard ClassificationGHS Hazard StatementPotential Effect
Skin IrritationH315: Causes skin irritationRedness, itching, or inflammation upon contact.[4][5]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritationCan cause significant irritation, and in severe cases, lasting damage to eye tissue.[4][5]
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][6]
Acute Oral ToxicityH302: Harmful if swallowedIngestion can lead to adverse health effects.[4]

This table is a synthesized representation based on hazards associated with similar chemical structures. Always refer to the specific SDS for the product you are using.

The causality is clear: the fine, powdered nature of this solid reagent increases the risk of aerosolization during handling (e.g., weighing, transferring), making respiratory and eye protection critical. Its chemical nature as an aromatic amine necessitates robust skin protection to prevent irritation and potential sensitization.[2]

The Core PPE Ensemble: A Multi-Layered Defense

Effective protection relies on a holistic PPE strategy where each component addresses a specific risk. The selection of PPE should be tailored to the scale and nature of the procedure being performed.

Eye and Face Protection: Your First Line of Defense
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Best Practice/Required for Powder Handling: Chemical splash goggles are strongly recommended.[7] They form a seal around the eyes, offering superior protection from airborne particulates compared to safety glasses.[7]

  • High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of dust generation, a full face shield should be worn over chemical splash goggles to protect the entire face.[8]

Respiratory Protection: Preventing Inhalation Exposure

The primary inhalation risk from a solid compound is airborne dust.[9]

  • For Low-Dust Activities: For simple transfers of small quantities within a well-ventilated chemical fume hood, a NIOSH-approved N95 respirator (dust mask) may be sufficient.

  • For Weighing and Transfers: When weighing the powder or performing transfers that could generate dust, a half-mask elastomeric respirator with P100 (HEPA) particulate filters is the recommended choice.[10] This provides a higher protection factor and a better facial seal than a standard N95 mask.

  • Ventilation is Key: All handling of this compound powder should be performed within a certified chemical fume hood to minimize ambient dust concentrations.[11]

Hand Protection: The Tactile Barrier
  • Glove Selection: Nitrile gloves are the standard and appropriate choice for protection against incidental contact with this solid chemical.[1][7] They offer good chemical resistance and dexterity.

  • Critical Technique: The "two-glove" or double-gloving method is a field-proven best practice, especially during weighing and cleanup. This allows for the removal of the outer, potentially contaminated glove without exposing the skin.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.[6] Change gloves immediately if you suspect contamination or after extended use. Proper glove removal technique (peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) is crucial to avoid skin contact.[6]

Body Protection: Shielding from Contamination
  • Standard Protocol: A flame-resistant (FR) lab coat, fully buttoned, is the minimum requirement to protect your street clothes and skin from contamination.[9]

  • Enhanced Protection: For larger-scale operations or during spill cleanup, a chemically resistant apron or disposable coveralls worn over the lab coat provide an additional barrier.[7][12]

  • Footwear: Closed-toe shoes with non-slip soles are mandatory in any laboratory setting to protect from spills and physical hazards.[9]

Operational Plans: From Preparation to Disposal

Procedural discipline is as vital as the equipment itself. A self-validating safety system involves not just wearing PPE, but managing the entire workflow to minimize risk.

Workflow for PPE Selection & Use

The following diagram illustrates a logical workflow for determining the appropriate level of PPE for any given task involving this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_decision Decision & Action cluster_verification Verification start Begin Task: Handle this compound assess Assess Task Scale & Dust Potential start->assess fume_hood Work in Chemical Fume Hood? assess->fume_hood scale Scale < 1g? Minimal Dust Expected fume_hood->scale Yes (Mandatory) ppe_low Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses scale->ppe_low Yes ppe_high Enhanced PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield - Half-mask Respirator (P100) scale->ppe_high No (>1g or Dust Likely) verify Verify PPE Fit & Integrity ppe_low->verify ppe_high->verify proceed Proceed with Task verify->proceed

Caption: PPE Selection Workflow Diagram.

Step-by-Step Spill Cleanup Protocol

In the event of a small spill (<5g) within a fume hood:

  • Alert & Secure: Alert colleagues in the immediate area. Do not leave the area unattended.

  • Don Enhanced PPE: If not already wearing it, don your enhanced PPE ensemble, including a half-mask respirator with P100 filters, chemical splash goggles, and double nitrile gloves.

  • Contain: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use paper towels, as this can create more dust.

  • Collect: Carefully sweep the absorbed material into a designated, sealable plastic bag or container.[11] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place the used cloth in the same waste container.

  • Doff & Dispose: Remove the outer pair of gloves and place them in the waste container. Seal the container, label it clearly as "Hazardous Waste" with the chemical name, and follow your institution's disposal procedures.[11]

Disposal Plan: A Critical Final Step

Proper disposal is crucial to protect both personnel and the environment. As a halogenated organic compound, specific waste streams must be used.[12][13][14]

  • Solid Waste: All grossly contaminated materials, including used absorbent from spills, contaminated gloves, and disposable lab coats, must be placed in a clearly labeled "Halogenated Organic Solid Waste" container.[12][15]

  • Empty Containers: The original product container, even if "empty," will contain residue. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate). The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."[15] The rinsed container can then be disposed of according to your facility's guidelines.

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[12][13][15] This is critical for proper incineration and environmental safety, and often has significant cost implications for disposal.[11][15]

By integrating this expert-level guidance into your daily operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

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Retrosynthesis Analysis

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Methyl 2-amino-4,6-difluorobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.